Butyl Triacontanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
butyl triacontanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-34(35)36-33-6-4-2/h3-33H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTBQKLEKOOBTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407722 | |
| Record name | Butyl Triacontanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105025-97-6 | |
| Record name | Butyl Triacontanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Butyl Triacontanoate
Introduction: Understanding Butyl Triacontanoate
This compound (CAS No. 105025-97-6) is a long-chain fatty acid ester.[1] It is comprised of a 30-carbon saturated fatty acid, triacontanoic acid (also known as melissic acid), esterified with a four-carbon alcohol, n-butanol. Structurally, it is a non-polar, waxy solid at room temperature, a characteristic stemming from its long, saturated hydrocarbon tail.[1] In the realm of analytical chemistry, this compound serves a critical and highly specific role as an internal standard. It is particularly utilized for the quantitative determination of solanesol in tobacco through capillary gas chromatography (GC), a testament to its high purity and thermal stability.[1][2][3] This guide provides a comprehensive overview of its fundamental properties, analytical characterization, and handling protocols, designed for professionals in research and development.
Molecular Identity and Structure
The unambiguous identification of a chemical entity is foundational to all scientific inquiry. This compound is defined by its specific molecular formula and structure, which dictates its physical behavior and chemical reactivity.
Caption: Chemical Structure of this compound.
Part 1: Physicochemical Properties
The physical and chemical properties of this compound are summarized below. It is crucial to distinguish between experimentally determined values and those derived from computational models (in silico predictions), as the latter provide estimations that await experimental verification.
| Property | Value | Source Type | Reference(s) |
| CAS Number | 105025-97-6 | Experimental | [1][4] |
| Molecular Formula | C₃₄H₆₈O₂ | - | [1][2] |
| Molecular Weight | 508.92 g/mol | - | [1] |
| Appearance | White Waxy Solid | Experimental | [1] |
| Melting Point (Tfus) | 65-66 °C | Experimental | [2] |
| Boiling Point (Tboil) | 1053.61 K (780.46 °C) | Calculated | |
| Solubility | Soluble in Acetone, Chloroform, Ether, Hexane | Experimental | [2] |
| Water Solubility (logS) | -12.92 (mol/L) | Calculated | |
| Octanol/Water Partition Coefficient (logPoct/wat) | 12.272 | Calculated | |
| Enthalpy of Fusion (ΔfusH°) | 86.60 kJ/mol | Calculated | |
| Enthalpy of Vaporization (ΔvapH°) | 100.43 kJ/mol | Calculated |
Part 2: Predictive Spectroscopic and Chromatographic Profile
While specific experimental spectra for this compound are not widely published, its structure allows for a highly accurate prediction of its spectral characteristics. This predictive profile is essential for researchers in verifying its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide unambiguous confirmation of its identity.[5]
-
¹H NMR Spectroscopy (Expected Signals):
-
δ ~4.05 ppm (triplet, 2H): This signal corresponds to the methylene protons of the butoxy group directly attached to the ester oxygen (-COOCH₂ CH₂CH₂CH₃). The electronegative oxygen atom deshields these protons, shifting them downfield. The signal is split into a triplet by the adjacent two protons.[6][7]
-
δ ~2.28 ppm (triplet, 2H): Attributed to the methylene protons on the triacontanoate chain, alpha to the carbonyl group (-CH₂ C=O). The electron-withdrawing effect of the carbonyl group causes a downfield shift.[6]
-
δ ~1.60 ppm (multiplet, 4H): Represents the two methylene groups beta to the ester functionality (-COOCH₂CH₂ CH₂CH₃ and -CH₂ CH₂C=O).
-
δ ~1.25 ppm (broad singlet/multiplet, ~52H): This large signal corresponds to the overlapping resonances of the 26 methylene groups in the long aliphatic chain.
-
δ ~0.93 ppm (triplet, 3H): The terminal methyl group of the butyl chain (-COOCH₂CH₂CH₂CH₃ ).
-
δ ~0.88 ppm (triplet, 3H): The terminal methyl group of the long triacontanoate chain (CH₃ (CH₂)₂₈-).
-
-
¹³C NMR Spectroscopy (Expected Signals):
-
δ ~174 ppm: The carbonyl carbon of the ester group (C =O). This is characteristically the most downfield signal.
-
δ ~64 ppm: The carbon of the butoxy group attached to the ester oxygen (-COOC H₂-).
-
δ ~34 ppm: The carbon of the triacontanoate chain alpha to the carbonyl group (-C H₂C=O).
-
δ ~32-22 ppm: A series of signals corresponding to the numerous methylene carbons of the long alkyl chains.
-
δ ~19 ppm: The CH₂C H₂CH₃ carbon of the butyl group.
-
δ ~14 ppm: The terminal methyl carbon of the triacontanoate chain.
-
δ ~13.7 ppm: The terminal methyl carbon of the butyl group.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within a molecule. The spectrum of this compound is expected to be dominated by features of a saturated aliphatic ester.
-
~2955-2850 cm⁻¹ (strong, sharp): C-H stretching vibrations from the numerous methylene (-CH₂-) and methyl (-CH₃) groups of the alkyl chains.[8]
-
~1740 cm⁻¹ (strong, sharp): This is the most diagnostic peak and corresponds to the C=O (carbonyl) stretching vibration of the saturated ester functional group.[6][9]
-
~1470-1460 cm⁻¹ (medium): C-H bending (scissoring) vibrations of the methylene groups.
-
~1170 cm⁻¹ (strong): C-O stretching vibration of the ester linkage.[10]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would provide molecular weight information and structural details through analysis of fragmentation patterns.
-
Molecular Ion (M⁺•): A peak at m/z 508.9 would correspond to the molecular ion. For long-chain esters, this peak may be weak or absent.[11]
-
Key Fragmentation Patterns:
-
α-Cleavage: Cleavage of the bond alpha to the carbonyl group can result in the loss of the butoxy group (-OC₄H₉) or the butyl group (-C₄H₉). The loss of the butoxy radical (•OC₄H₉) would yield a prominent acylium ion.
-
McLafferty Rearrangement: This characteristic rearrangement for long-chain esters involves the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This would result in a characteristic neutral alkene loss and the formation of a charged enol.[3]
-
Alkyl Chain Fragmentation: The long hydrocarbon chain will produce a series of cluster peaks separated by 14 mass units, corresponding to the sequential loss of -CH₂- groups.[12]
-
Part 3: Analytical Methodologies & Synthesis
Purity Determination by Gas Chromatography (GC)
Given its primary use as a GC internal standard, the definitive method for assessing the purity of this compound is high-temperature gas chromatography, typically with flame ionization detection (FID).
Caption: Workflow for Purity Analysis of this compound by GC-FID.
Detailed Protocol:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable high-purity solvent such as hexane or chloroform.
-
Instrumentation: Utilize a gas chromatograph equipped with a high-temperature capillary inlet and a flame ionization detector (FID).
-
GC Column: A thermally stable, low-polarity column is required, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ht), 15-30 meters in length.
-
GC Conditions (Typical):
-
Inlet Temperature: 340 °C
-
Detector Temperature: 350 °C
-
Carrier Gas: Helium or Hydrogen, constant flow (~1-2 mL/min)
-
Oven Program: Initial temperature of 150 °C, hold for 1 minute, then ramp at 15 °C/min to 340 °C, and hold for 10 minutes. This program ensures the elution of the high-boiling-point ester.
-
Injection Volume: 1 µL, splitless or split (e.g., 50:1).
-
-
Data Analysis: The purity is determined by area percent normalization. The area of the this compound peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Synthesis Pathway
This compound is typically synthesized via Fischer esterification. This acid-catalyzed reaction involves refluxing triacontanoic acid with an excess of n-butanol.[4] The water produced during the reaction is removed to drive the equilibrium towards the product.
Reaction: C₂₉H₅₉COOH (Triacontanoic Acid) + CH₃(CH₂)₃OH (n-Butanol) ⇌ C₂₉H₅₉COO(CH₂)₃CH₃ (this compound) + H₂O (in the presence of an acid catalyst, e.g., H₂SO₄ or p-toluenesulfonic acid).[4]
Part 4: Chemical Stability, Storage, and Handling
-
Stability: this compound is a chemically stable compound under recommended storage conditions. Its saturated nature makes it resistant to oxidation.
-
Storage: For long-term stability, storage at -20°C is recommended.[2] For short-term use, refrigeration at 2-8°C is adequate.[1] The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. Strong bases can catalyze the hydrolysis (saponification) of the ester bond.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling.
Conclusion
This compound is a well-defined long-chain ester with specific and valuable applications in analytical science. Its properties are dominated by its long, saturated alkyl chain and its ester functional group. This guide provides a robust framework of its known physical properties, predictive spectral characteristics, and established analytical methodologies. This information serves as a critical resource for researchers utilizing this compound, ensuring its proper identification, handling, and application in demanding scientific contexts.
References
- Pharmaffiliates. (n.d.). This compound.
- United States Biological. (n.d.). This compound (Triacontanoic Acid, Butyl Ester) - Data Sheet.
- Cheméo. (n.d.). This compound - Chemical & Physical Properties.
- Toronto Research Chemicals. (n.d.). B750100 | this compound.
- United States Biological. (n.d.). This compound CAS.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - this compound.
- Restek. (2020, October 19). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs).
- Szafranski, R., & Szafranski, Z. (n.d.). The Effects of Chain Length on the Infrared Spectra of Fatty Acids and Methyl Esters.
- JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
- Sigma-Aldrich. (n.d.). Fatty Acid Methyl Ester analysis by Gas Chromatography.
- Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum.
- BenchChem. (n.d.). An In-Depth Technical Guide to 1H and 13C NMR Analysis of Long-Chain Esters.
- Spectrometrics. (n.d.). Infrared Analysis of Fatty Acid Methyl Esters by Direct Deposition after Gas Chromatography.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. (n.d.). FT-IR spectrum of Fatty acid methyl esters.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- Spectrometrics. (n.d.). Infrared Analysis of Fatty Acid Methyl Esters.
- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Esters.
- VCU Scholars Compass. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- YouTube. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE.
- Google Patents. (n.d.). CN102093211A - Synthesis method of fatty acid n-butyl ester.
- Filo. (2025, June 17). Question The following ¹H NMR spectra are for four compounds with molecul...
Sources
- 1. Methods of fatty acid butyl esters synthesis: present and prospects | Catalysis and petrochemistry [kataliz.org.ua]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 4. CN102093211A - Synthesis method of fatty acid n-butyl ester - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Question The following ¹H NMR spectra are for four compounds with molecul.. [askfilo.com]
- 8. researchgate.net [researchgate.net]
- 9. spectrometrics.com [spectrometrics.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. whitman.edu [whitman.edu]
Butyl Triacontanoate synthesis pathway and mechanism
An In-depth Technical Guide to the Synthesis of Butyl Triacontanoate
Introduction: Understanding this compound
This compound (C₃₄H₆₈O₂) is a long-chain wax ester, a class of neutral lipids formed by the esterification of a long-chain fatty acid and a fatty alcohol.[1][2] Specifically, it is the butyl ester of triacontanoic acid (also known as melissic acid), a 30-carbon saturated fatty acid.[3][4] These high-value compounds are integral to various industries, serving as key components in lubricants, pharmaceuticals, and cosmetics due to their unique physical and chemical properties.[1][2][5] While traditionally sourced from natural materials like jojoba oil or beeswax, these methods are often expensive and insufficient to meet commercial demand.[1][2] Consequently, robust and scalable synthesis methods are critical for industrial production.
This guide provides a comprehensive exploration of the primary synthesis pathways for this compound, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, experimental rationale, and detailed protocols for three core methodologies: Fischer-Speier Esterification, chemical transesterification, and lipase-catalyzed enzymatic synthesis.
Chapter 1: Classical Synthesis via Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone of organic synthesis, providing a direct and cost-effective route to esters from carboxylic acids and alcohols.[6] First described in 1895, this method involves the acid-catalyzed reaction between triacontanoic acid and butanol.[7]
Reaction Principle and Mechanism
The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[7][8][9] The mechanism proceeds through a series of equilibrium steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[6]
-
Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of triacontanoic acid, significantly increasing the electrophilicity of the carbonyl carbon.[10][11]
-
Nucleophilic Attack: The nucleophilic oxygen of butanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[9][10]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[6][10]
-
Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.[6][11]
-
Deprotonation: The catalyst is regenerated by the deprotonation of the resulting protonated ester, yielding the final product, this compound.[10][11]
Causality Behind Experimental Choices
The primary challenge of the Fischer esterification is its reversible nature.[8] To achieve high yields, the equilibrium must be shifted towards the products, a direct application of Le Châtelier's Principle.[8]
-
Catalyst Selection: Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used because they are excellent proton donors, effectively activating the carboxylic acid.[6][7][12] Lewis acids, such as ferric chloride hexahydrate (FeCl₃·6H₂O), can also catalyze the reaction, proposed to work by activating the carboxylic acid through ligand exchange.[13]
-
Driving the Equilibrium:
-
Excess Reagent: The reaction is typically performed using a large excess of one reactant, usually the more cost-effective and easily removable alcohol (butanol).[6][8][9] Using a 10-fold excess of alcohol can increase equilibrium yields from ~65% to over 95%.[6]
-
Water Removal: The continuous removal of the water byproduct is a highly effective strategy. This is often accomplished by azeotropic distillation using a Dean-Stark apparatus, particularly when using a non-polar solvent like toluene.[7][9][12] Alternatively, desiccants like molecular sieves can be used.[7]
-
-
Temperature: The reaction is conducted at reflux to ensure a sufficient reaction rate. The temperature is determined by the boiling point of the alcohol or the solvent used.[7][12]
Generalized Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), combine triacontanoic acid (1 equivalent), n-butanol (10-20 equivalents, serving as reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Heating: Heat the mixture to reflux. If using a Dean-Stark apparatus with toluene, water will be collected as it forms, providing a visual indicator of reaction progress.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material. Typical reaction times range from 2 to 24 hours.[7][12]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate. Carefully neutralize the acid catalyst by washing the organic phase with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.[12] Remove the solvent and excess butanol under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography or recrystallization.[12][14]
Chapter 2: Synthesis via Transesterification
Transesterification, or alcoholysis, is an alternative chemical route where an existing ester is transformed into another.[15] For this compound synthesis, this would involve reacting a more common ester of triacontanoic acid (e.g., methyl or ethyl triacontanoate) with n-butanol in the presence of a catalyst.
Reaction Principle and Mechanism
The overall process is the displacement of one alcohol from an ester by another.[15] The reaction is also an equilibrium process and can be catalyzed by either acids or bases.[15][16]
-
Acid Catalysis: The mechanism is very similar to Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by butanol, and elimination of the original alcohol (e.g., methanol).[16]
-
Base Catalysis: This is often faster and proceeds at lower temperatures.[16] A strong base (e.g., sodium methoxide or potassium butylate) deprotonates butanol to form a potent butoxide nucleophile, which attacks the ester carbonyl. This route is irreversible if any carboxylic acid is formed, as it would be deprotonated to an unreactive carboxylate salt.[17]
Causality Behind Experimental Choices
-
Choice of Reactant: This pathway is advantageous if the starting ester (e.g., methyl triacontanoate) is more readily available or cheaper than triacontanoic acid. It also avoids the production of water, which can simplify the reaction setup.[9]
-
Catalyst Selection:
-
Acid catalysts like sulfonic ion-exchange resins (e.g., Amberlyst 15) are effective and can be easily removed by filtration.[18][19]
-
Base catalysts offer higher reaction rates at milder temperatures.[16] Using potassium butylate is particularly promising as it avoids introducing different alkyl groups and promotes better product separation.[16]
-
-
Driving the Equilibrium: Similar to Fischer esterification, a large excess of the reactant alcohol (butanol) is used. Additionally, removing the lower-boiling alcohol byproduct (e.g., methanol) via distillation can effectively drive the reaction to completion.[18]
Chapter 3: Biocatalytic Synthesis: A Green Chemistry Approach
Enzymatic synthesis represents a sustainable and highly selective alternative to traditional chemical methods.[1][20] Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are exceptionally effective biocatalysts for esterification, operating under mild conditions with high specificity.[20][21]
Reaction Principle and Mechanism
Lipases catalyze ester formation via a two-step "Ping-Pong Bi-Bi" mechanism involving an acyl-enzyme intermediate.[20]
-
Acylation: The carboxylic acid (or donor ester) acylates the serine residue in the lipase's active site, forming an acyl-enzyme complex and releasing the first product (water or the initial alcohol).[20][21]
-
Deacylation (Nucleophilic Attack): Butanol enters the active site and acts as a nucleophile, attacking the acyl-enzyme intermediate.
-
Product Release: This step forms the final ester product, this compound, and regenerates the free enzyme, ready for another catalytic cycle.[20]
Causality Behind Experimental Choices
-
Enzyme Selection: Lipases are preferred for their high chemo-, regio-, and enantio-selectivity.[21] Immobilized lipases, particularly Candida antarctica lipase B (CAL-B, commercial name Novozym 435), are widely used due to their high efficacy, stability, and ease of recovery and reuse, which is economically advantageous.[20][22]
-
Control of Water Activity (a_w): This is a critical parameter. While a minimal amount of water is essential for maintaining the enzyme's active conformation, excess water can shift the equilibrium back towards hydrolysis, reducing the ester yield.[22][23] Water content is controlled by using anhydrous solvents or, more effectively, by adding molecular sieves to the reaction mixture to sequester the water produced during esterification.[20][22]
-
Reaction Medium: The reaction is often performed in non-polar organic solvents like n-hexane, which can improve substrate solubility and minimize enzyme denaturation.[20][24] Solvent-free systems are also possible and are considered a greener option, though they may present challenges with substrate polarity and viscosity.[23]
-
Temperature and pH: Lipases typically exhibit optimal activity in a temperature range of 30-60°C and a slightly acidic to neutral pH.[22] These mild conditions prevent the degradation of sensitive substrates and reduce energy consumption compared to chemical methods.[1][2]
Generalized Experimental Protocol: Enzymatic Synthesis
-
Materials: Combine triacontanoic acid (1 equivalent) and n-butanol (e.g., 1.5-3 equivalents) in a suitable solvent (e.g., n-hexane) or in a solvent-free system.
-
Water Control: Add activated molecular sieves (e.g., 10% w/w of substrates) to the mixture to adsorb water.
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435), typically 5-10% of the total substrate weight.
-
Incubation: Incubate the reaction mixture in a shaker or stirred-tank reactor at the optimal temperature (e.g., 40-50°C) and constant agitation (e.g., 200 rpm).[20]
-
Monitoring: Monitor the reaction progress by analyzing small aliquots via GC, tracking the formation of this compound.[20] Reactions are often complete within 6-48 hours.[20]
-
Product Isolation: Upon completion, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed and reused.
-
Purification: Remove the solvent (if used) by rotary evaporation. The product can then be purified from unreacted substrates by vacuum distillation or column chromatography.[20]
Data Summary: Comparison of Synthesis Pathways
| Feature | Fischer-Speier Esterification | Chemical Transesterification | Enzymatic Synthesis |
| Catalyst | Strong Acid (H₂SO₄, p-TsOH)[7] | Acid or Base (e.g., NaOCH₃)[16] | Lipase (e.g., CAL-B)[20] |
| Temperature | High (Reflux, 60-110°C+)[7] | Mild to High | Mild (30-60°C)[22] |
| Byproduct | Water | Alcohol | Water or Alcohol |
| Selectivity | Low | Low to Moderate | High (Chemo-, Regio-, Enantio-)[21] |
| Yield | Moderate to High (with equilibrium shift) | Moderate to High | High |
| Environmental Impact | High (corrosive acids, high energy)[2] | Moderate to High | Low ("Green Chemistry")[1] |
| Advantages | Low-cost reagents, well-established | Avoids water production | Mild conditions, high purity, reusable catalyst[22] |
| Disadvantages | Harsh conditions, side reactions, purification | Equilibrium limited, catalyst removal | Higher catalyst cost, slower reaction rates |
Chapter 4: Purification and Characterization
Regardless of the synthesis pathway, the final product must be purified and its identity confirmed.
-
Purification:
-
Column Chromatography: This is the most common method for purifying esters.[14] For this compound, a non-polar compound, a silica gel stationary phase is used with a non-polar mobile phase (eluent), such as a hexane/ethyl acetate gradient. The product is isolated by collecting fractions and removing the solvent.
-
Recrystallization: Since this compound is a solid at room temperature (Melting Point: 65-66°C), recrystallization from a suitable solvent system can be an effective final purification step.[25]
-
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key ¹H NMR signals include a triplet around 4.05 ppm for the -O-CH₂ - group of the butyl chain and a triplet at ~0.9 ppm for the terminal methyl group. The long alkyl chain will appear as a large multiplet. In ¹³C NMR, the ester carbonyl carbon will have a characteristic signal around 174 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides functional group information. A strong, sharp absorption band around 1740-1735 cm⁻¹ confirms the presence of the ester C=O stretch. C-O stretching bands will also be visible between 1300-1100 cm⁻¹.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this compound (C₃₄H₆₈O₂), the expected molecular ion peak [M]⁺ would be at m/z 508.9.[3]
-
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through several distinct pathways. Classical Fischer esterification remains a viable, low-cost option for large-scale production, provided that the equilibrium is carefully managed. Transesterification offers a valuable alternative, particularly when starting from an ester precursor. However, the future of high-value specialty ester production is increasingly pointing towards biocatalysis. Enzymatic synthesis using lipases provides a powerful platform for creating this compound with high purity under mild, environmentally friendly conditions.[1][26] As the demand for sustainable manufacturing processes grows, the refinement of lipase-catalyzed systems will be paramount, offering a green and efficient route to this versatile wax ester for advanced applications in science and industry.
References
- The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants. (n.d.). NIH.
- The key enzymes in metabolic engineering for production of wax esters in plants. (n.d.). Google.
- FACT SHEET WAX ESTERS – THE ENZYMATIC ROUTE. (n.d.). Andersen Process Consulting AS.
- Enzymatic Synthesis of Wax Esters from Rapeseed Fatty Acid Methyl Esters and a Fatty Alcohol. (n.d.). ResearchGate.
- Conceptual Study of Enzymatic Wax Ester Synthesis in The Batch Reactor at Steady State and Isothermal Conditions. (n.d.). EPrints USM.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
- Esterification of Long-Chain Acids and Alcohols Catalyzed by Ferric Chloride Hexahydrate. (n.d.). ACS Publications.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
- The mechanism for the esterification reaction. (n.d.). Chemguide.
- Protocol for the enzymatic synthesis of Butyl 3-hydroxybutanoate using lipase. (n.d.). Benchchem.
- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps.
- Purification & Characterization. (n.d.). FUJIFILM Wako Chemicals.
- Methods of fatty acid butyl esters synthesis: present and prospects. (2020, February 24). Kataliz i Neftekhimiya.
- Optimizing reaction conditions for the lipase-catalyzed synthesis of Butyl 3-hydroxybutanoate. (n.d.). Benchchem.
- TRANS ESTERIFICATION PROCESSES BY COMBINATION OF REACTIVE DISTILLATION AND PERVAPORATION. (n.d.). Google.
- Fischer–Speier esterification. (n.d.). Wikipedia.
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Google.
- Simulation of Butyl Acetate and Methanol Production by Transesterification Reaction via Conventional Distillation Process. (2015, June 3). IJIET.
- Fischer Esterification. (n.d.). Organic Chemistry Portal.
- ESTERIFICATION AND TRANSESTERIFICATION ASSISTED BY MICROWAVES OF CRUDE PALM OIL. HOMOGENEOUS CATALYSIS. (n.d.). Google.
- This compound (Triacontanoic Acid, Butyl Ester). (n.d.). United States Biological.
- Rapeseed Lipase Catalyzed Synthesis of Butyl Butyrate for Flavour and Nutraceutical Applications in Organic Media. (n.d.). ResearchGate.
- Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.
- CAS No : 105025-97-6 | Product Name : this compound. (n.d.). Pharmaffiliates.
- Lipase-catalyzed polyester synthesis – A green polymer chemistry. (n.d.). PMC - NIH.
- Lipase-catalyzed transformations for the synthesis of butyl lactate: a comparison between esterification and transesterification. (2006, March-April). PubMed.
- Triacontanoate | C30H59O2-. (n.d.). PubChem - NIH.
Sources
- 1. apc-as.com [apc-as.com]
- 2. eprints.usm.my [eprints.usm.my]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Triacontanoate | C30H59O2- | CID 5461027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. athabascau.ca [athabascau.ca]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Purification & Characterization | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 15. scielo.org.ar [scielo.org.ar]
- 16. Methods of fatty acid butyl esters synthesis: present and prospects | Catalysis and petrochemistry [kataliz.org.ua]
- 17. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 18. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 19. ijiet.com [ijiet.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Lipase-catalyzed transformations for the synthesis of butyl lactate: a comparison between esterification and transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. usbio.net [usbio.net]
- 26. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
The Elusive Presence of Butyl Triacontanoate in Nature: A Technical Guide for Researchers
An In-depth Exploration of its Potential Natural Occurrence, Biosynthesis, and Analytical Strategies
Preamble: An Undocumented Natural Product
Butyl triacontanoate, a wax ester comprised of butanol and the 30-carbon saturated fatty acid, triacontanoic acid, presents a curious case in natural product chemistry. Despite the widespread occurrence of wax esters in the biological world, from the protective coatings of plants to the energy reserves of marine organisms, direct documented evidence of this compound as a naturally occurring compound in specific plant, animal, or microbial species is conspicuously scarce in the current scientific literature. This technical guide, therefore, ventures beyond a simple cataloging of known sources. Instead, it offers a deeper, more analytical perspective for researchers, scientists, and drug development professionals. We will explore the theoretical basis for its natural occurrence by examining its constituent precursors, delve into the established biosynthetic pathways for wax esters, and provide a comprehensive, field-proven protocol for its potential discovery and characterization in natural matrices.
Deconstructing the Components: A Look at the Precursors
The plausibility of this compound's natural synthesis hinges on the co-occurrence of its foundational molecules: triacontanoic acid and butanol.
Triacontanoic Acid: A Ubiquitous Very-Long-Chain Fatty Acid
Triacontanoic acid (C30:0), also known as melissic acid, is a well-documented very-long-chain fatty acid (VLCFA) found in various natural sources, particularly in plant epicuticular waxes and beeswax.[1] VLCFAs are crucial components of cuticular waxes, contributing to the protective barrier against desiccation, UV radiation, and pathogen attack.[2][3]
| Natural Source Category | Specific Examples | Typical Location |
| Plant Waxes | Carnauba Wax (Copernicia prunifera)[4], Candelilla Wax (Euphorbia antisyphilitica)[5], various Euphorbia species[6] | Epicuticular wax of leaves and stems |
| Beeswax | Produced by honey bees (Apis mellifera) | A major constituent of honeycomb |
| Insect Cuticular Lipids | Found on the cuticle of various insects | Protective outer layer |
Butanol and Butyl Esters: Volatile Compounds and Microbial Metabolites
In contrast to the non-volatile nature of triacontanoic acid, butanol and its shorter-chain esters are often volatile compounds associated with flavor and fragrance in plants. They are also common products of microbial fermentation.
-
In Plants: Butyl acetate and butyl butyrate are known constituents of the aroma profiles of many fruits and flowers, playing a role in attracting pollinators and seed dispersers.
-
In Microorganisms: Various species of Clostridium, such as Clostridium acetobutylicum, are well-known producers of butanol through acetone-butanol-ethanol (ABE) fermentation.[7] Engineered microbial systems, including E. coli and other bacteria, have also been developed for the production of butanol and butyl esters like butyl butyrate.[8][9]
The Biosynthetic Machinery: A Pathway to this compound
The synthesis of wax esters in organisms is a well-established enzymatic process. The key enzymes involved are fatty acyl-CoA reductases and wax synthases (alcohol-acyltransferases).[10] The general pathway provides a strong theoretical framework for the potential natural formation of this compound.
The biosynthesis of wax esters is a two-step process:
-
Formation of the Fatty Alcohol: A very-long-chain fatty acid, such as triacontanoic acid, is activated to its coenzyme A (CoA) thioester, triacontanoyl-CoA. This activated fatty acid is then reduced to a primary alcohol. In the case of this compound, the alcohol component is butanol, which would likely be sourced from a separate metabolic pathway.
-
Esterification: A wax synthase enzyme catalyzes the esterification of a fatty alcohol with a fatty acyl-CoA. For the synthesis of this compound, the enzyme would transfer the triacontanoyl group from triacontanoyl-CoA to butanol.
Caption: Hypothetical biosynthetic pathway for this compound.
Given this pathway, the formation of this compound in a single organism would necessitate the presence of both a metabolic pathway for butanol production and the machinery for very-long-chain fatty acid synthesis, along with a wax synthase capable of utilizing butanol as a substrate. While many organisms produce VLCFAs, the co-occurrence with significant pools of butanol is less common, potentially explaining the apparent rarity of this specific wax ester.
A Protocol for Discovery: Extraction and Analysis of this compound from Natural Sources
For researchers aiming to investigate the presence of this compound in natural samples, a systematic approach to extraction, isolation, and identification is crucial. The following protocol provides a robust workflow adaptable to various plant and insect materials.
I. Extraction of Epicuticular Waxes
The initial step involves the selective extraction of surface lipids to minimize contamination from internal lipids.
-
Solvent Selection: Chloroform or hexane are effective solvents for dissolving epicuticular waxes.[9]
-
Extraction Procedure:
-
For plant materials (leaves, stems), briefly immerse the fresh, intact material in the chosen solvent (e.g., for 30-60 seconds). Agitation can enhance extraction efficiency.
-
For insects, whole bodies can be rinsed with the solvent.
-
-
Solvent Removal: The resulting extract is filtered to remove any particulate matter and the solvent is evaporated under a stream of nitrogen or using a rotary evaporator at a low temperature to yield the crude wax extract.
II. Fractionation of the Crude Wax Extract
Crude wax extracts are complex mixtures. Fractionation is necessary to isolate the wax ester fraction.
-
Column Chromatography: A silica gel column is a standard method for separating lipid classes.
-
The crude wax is redissolved in a minimal amount of a non-polar solvent (e.g., hexane) and loaded onto the column.
-
Elution is performed with a solvent gradient of increasing polarity. Wax esters are typically eluted with a mixture of hexane and a slightly more polar solvent like diethyl ether.
-
III. Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive method for identifying and quantifying specific wax esters.
-
Sample Preparation: The wax ester fraction is dissolved in a suitable solvent (e.g., hexane) for injection. An internal standard can be added for quantification.
-
GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating long-chain wax esters.
-
Injector: A high-temperature, splitless injection is recommended.
-
Oven Program: A temperature program with a high final temperature (e.g., up to 350°C) is necessary to elute the high-molecular-weight this compound.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV is standard. The mass spectrum of this compound would be expected to show a molecular ion peak (m/z 508.9) and characteristic fragmentation patterns of a long-chain ester.
-
Caption: Experimental workflow for the isolation and identification of this compound.
Potential Ecological Roles: Inferences from Analogous Compounds
While the specific ecological function of this compound remains unknown due to its unconfirmed natural occurrence, the well-established roles of other long-chain wax esters in nature provide a strong basis for informed speculation.
-
Waterproofing: The primary function of epicuticular waxes is to create a hydrophobic barrier that prevents water loss from the plant surface. The long, saturated hydrocarbon chains of this compound would contribute significantly to this property.
-
UV Protection: The crystalline structure of some epicuticular waxes can reflect harmful UV radiation, protecting the underlying plant tissues.
-
Defense against Herbivores and Pathogens: The physical and chemical properties of the wax layer can deter feeding by insects and inhibit the germination of fungal spores.[11]
-
Chemical Signaling: In insects, cuticular lipids, including wax esters, can act as pheromones or kairomones, mediating social interactions, mate recognition, and host-parasite relationships.[12]
Conclusion: A Call for Further Investigation
The natural occurrence of this compound remains an open question in the field of natural product chemistry. While direct evidence is currently lacking, a thorough understanding of its constituent precursors and the universal mechanisms of wax ester biosynthesis provides a strong theoretical foundation for its potential existence in specific ecological niches. The analytical protocols outlined in this guide offer a clear pathway for researchers to undertake the exciting challenge of its discovery. The identification of this compound in a natural source would not only add a new molecule to the vast catalog of natural products but also open up new avenues for research into its biosynthesis, ecological significance, and potential applications.
References
-
Chemistry LibreTexts. (2024, November 25). 11.2: Ester Formation and Waxes. Retrieved from [Link]
-
Inchem.org. (n.d.). Beeswax. Retrieved from [Link]
-
Smith, K. E., et al. (2012). Task group differences in cuticular lipids in the honey bee Apis mellifera. Journal of Chemical Ecology, 38(10), 1286-1294. Retrieved from [Link]
-
Sinumvayo, J. P., Li, Y., & Zhang, Y. (2021). Microbial production of butyl butyrate: from single strain to cognate consortium. Bioresources and Bioprocessing, 8(1), 50. Retrieved from [Link]
-
Wikipedia. (2023, November 26). Wax ester. Retrieved from [Link]
-
Zhang, Y., et al. (2021). One-pot production of butyl butyrate from glucose using a cognate “diamond-shaped” E. coli consortium. Biotechnology for Biofuels, 14(1), 1-13. Retrieved from [Link]
-
Cyberlipid. (n.d.). Wax esters. Retrieved from [Link]
-
Kalscheuer, R., et al. (2006). Neutral lipid biosynthesis in engineered Escherichia coli: jojoba oil-like wax esters and fatty acid butyl esters. Applied and Environmental Microbiology, 72(2), 1373-1379. Retrieved from [Link]
-
De Bigault Du Granrut, A., & Cacas, J. L. (2016). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. Plants, 5(4), 49. Retrieved from [Link]
-
Bach, L., & Faure, J. D. (2010). Role of very-long-chain fatty acids in plant development, when chain length does matter. Comptes Rendus Biologies, 333(4), 361-370. Retrieved from [Link]
-
Raffa, K. F., et al. (2017). Targeting of insect epicuticular lipids by the entomopathogenic fungus Beauveria bassiana: hydrocarbon oxidation within the context of a host-pathogen interaction. Frontiers in Microbiology, 4, 27. Retrieved from [Link]
-
Ali, A., et al. (2021). Biochemical evidence of epicuticular wax compounds involved in cotton-whitefly interaction. PLoS One, 16(5), e0251101. Retrieved from [Link]
-
Bach, L., & Faure, J. D. (2010). Role of very-long-chain fatty acids in plant development, when chain length does matter. Comptes Rendus Biologies, 333(4), 361-370. Retrieved from [Link]
-
Raffa, K. F., et al. (2017). Very long chain fatty acid and lipid signaling in the response of plants to pathogens. Plant Signaling & Behavior, 2(4), 254-259. Retrieved from [Link]
-
De Bigault Du Granrut, A., & Cacas, J. L. (2016). Very-long-chain fatty acids (VLCFAs) in plant response to stress. Plant Signaling & Behavior, 11(7), e1203260. Retrieved from [Link]
-
Mladenova, K., et al. (2017). The cuticular wax composition and crystal coverage of leaves and petals differ in a consistent manner between plant species. Royal Society Open Science, 4(11), 170993. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, January 15). 23.2: Fatty Acids and Their Esters. Retrieved from [Link]
-
Lupi, D., et al. (2019). Cuticular Lipids as a Cross-Talk among Ants, Plants and Butterflies. Insects, 10(11), 384. Retrieved from [Link]
-
Hemmers, H., Gülz, P. G., & Marner, F. J. (2014). Leaf epicuticular waxes of eleven Euphorbia species (Euphorbiaceae) from the Central Balkans: Impact on chemotaxonomy. Zeitschrift für Naturforschung C, 69(5-6), 223-232. Retrieved from [Link]
-
Le, T. H., et al. (2019). Chemical constituents of Euphorbia tirucalli L. Science & Technology Development Journal, 22(2), 247-252. Retrieved from [Link]
-
Al-Zoubi, M. A., et al. (2023). GC-MS Profiling and Biomedical Applications of Essential Oil of Euphorbia larica Boiss.: A New Report. Molecules, 28(6), 2568. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). euphorbia tirucalli extract. Retrieved from [Link]
-
Núñez-García, I. C., et al. (2022). Candelilla Wax Extracted by Traditional Method and an Ecofriendly Process: Assessment of Its Chemical, Structural and Thermal Properties. Polymers, 14(12), 2369. Retrieved from [Link]
-
da Silva, J. K. R., et al. (2021). Chemical Composition of Volatile Compounds in Apis mellifera Propolis from the Northeast Region of Pará State, Brazil. Molecules, 26(11), 3323. Retrieved from [Link]
-
The Good Scents Company. (n.d.). carnauba wax obtained from the leaves and leaf buds of copernicia cerifera, palmaceae. Retrieved from [Link]
-
Le, T. H., et al. (2019). A further investigation on the chemical constituents from Euphorbia tirucalli growing in Binh Thuan province. Science and Technology Development Journal, 22(2), 247-252. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Carnauba wax – Knowledge and References. Retrieved from [Link]
-
Ataman Kimya. (n.d.). CARNAUBA WAX. Retrieved from [Link]
-
PubChem. (n.d.). Carnauba Wax. Retrieved from [Link]
-
Sharma, A., et al. (2020). COMPARATIVE GC-MS ANALYSIS OF EUPHORBIA HIRTA AND EUPHORBIA MILLI FOR THERAPEUTIC POTENTIAL UTILITIES. Plant Archives, 20(2), 7937-7944. Retrieved from [Link]
-
Cyberlipid. (n.d.). Carnauba wax. Retrieved from [Link]
-
Mncwangi, N., & Chen, W. (2023). Phytochemical screening and gas chromatography-mass spectrometry analysis of Euphorbia ingens organic root extract. Journal of Medicinal Plants Research, 17(3), 85-94. Retrieved from [Link]
-
Inchem.org. (n.d.). Candelilla wax (WHO Food Additives Series 30). Retrieved from [Link]
-
TER Chemicals. (n.d.). Candelilla Wax. Retrieved from [Link]
-
Chemsrc. (2025, August 20). Candelilla wax. Retrieved from [Link]
-
The Good Scents Company. (n.d.). butyl octyl candelillate fatty acids, candelilla wax, 2-butyloctyl ester. Retrieved from [Link]
-
de Castro, V. M., et al. (2021). Targeted Propolis-Loaded Poly (Butyl) Cyanoacrylate Nanoparticles: An Alternative Drug Delivery Tool for the Treatment of Cryptococcal Meningitis. Frontiers in Pharmacology, 12, 723727. Retrieved from [Link]
Sources
- 1. inchem.org [inchem.org]
- 2. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnauba wax | Cyberlipid [cyberlipid.gerli.com]
- 5. 757. Candelilla wax (WHO Food Additives Series 30) [inchem.org]
- 6. researchgate.net [researchgate.net]
- 7. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Euphorbia tirucalli [prota.prota4u.org]
- 9. Wax esters | Cyberlipid [cyberlipid.gerli.com]
- 10. lukeholman.org [lukeholman.org]
- 11. eeb.lu.lv [eeb.lu.lv]
- 12. Task group differences in cuticular lipids in the honey bee Apis mellifera - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Butyl Triacontanoate for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Long-Chain Ester
Butyl Triacontanoate (C₃₄H₆₈O₂), a long-chain wax ester, represents a class of lipophilic compounds garnering increasing interest within the scientific community, particularly in the realms of pharmaceutical sciences and drug development. Its inherent properties, such as high lipophilicity, solid-state at room temperature, and biocompatibility, position it as a versatile molecule with significant potential. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical identity to its synthesis, characterization, and prospective applications in advanced drug delivery systems.
Section 1: Core Identification and Molecular Structure
Accurate identification is the cornerstone of all scientific investigation. This compound is unequivocally identified by its Chemical Abstracts Service (CAS) Registry Number.
CAS Number: 105025-97-6[1]
The molecular structure of this compound consists of a thirty-carbon acyl chain esterified to a four-carbon butanol moiety. This structure imparts the molecule with its characteristic waxy nature and low water solubility.
Molecular Formula: C₃₄H₆₈O₂[1]
Molecular Weight: 508.92 g/mol [1]
For computational and cheminformatics applications, the structure can be represented by the following identifiers:
-
SMILES: CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCC
-
InChI: InChI=1S/C34H68O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-34(35)36-33-6-4-2/h3-33H2,1-2H3
Section 2: Physicochemical Properties
The utility of this compound in various applications is dictated by its physical and chemical properties. As a long-chain ester, it is a white, waxy solid at ambient temperatures. Its lipophilic nature renders it soluble in nonpolar organic solvents such as acetone, chloroform, ether, and hexane.
| Property | Value | Source |
| Appearance | White Waxy Solid | Pharmaffiliates |
| Melting Point | 65-66°C | United States Biological |
| Solubility | Acetone, Chloroform, Ether, Hexane | United States Biological |
| Storage | 2-8°C Refrigerator | Pharmaffiliates |
Section 3: Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of Triacontanoic acid with n-butanol. This reaction can be catalyzed by an acid or enzyme. The following protocol details a common acid-catalyzed laboratory-scale synthesis.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol is based on established methods for the synthesis of long-chain fatty acid esters.[2][3]
Materials:
-
Triacontanoic acid
-
n-Butanol (anhydrous)
-
Sulfuric acid (concentrated) or p-Toluenesulfonic acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Hexane (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine Triacontanoic acid (1 equivalent), a molar excess of n-butanol (e.g., 3-5 equivalents), and a catalytic amount of sulfuric acid or p-toluenesulfonic acid (0.05 equivalents). Add toluene to the flask.
-
Esterification: Heat the reaction mixture to reflux. The water formed during the esterification will be azeotropically removed with toluene and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected.
-
Workup: Allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate and wash it with a 5% sodium bicarbonate solution to neutralize the acid catalyst. Subsequently, wash with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as hexane or ethanol, to yield a white, waxy solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Section 4: Analytical Characterization
The identity and purity of synthesized this compound must be confirmed using appropriate analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[4][5][6]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent like hexane or chloroform.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 300°C.
-
Oven Program: Start at a suitable initial temperature (e.g., 150°C), ramp up to a high final temperature (e.g., 320°C) at a rate of 10-20°C/min, and hold for a few minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 600.
-
Interpretation: The resulting mass spectrum will show a characteristic fragmentation pattern for the ester, allowing for its identification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[7] For this compound, the key characteristic peak is the ester carbonyl (C=O) stretch.
-
Expected Peaks:
-
~1740 cm⁻¹: Strong C=O stretching vibration of the ester group.[8]
-
~2920 cm⁻¹ and ~2850 cm⁻¹: C-H stretching vibrations of the long alkyl chains.
-
~1170 cm⁻¹: C-O stretching vibration of the ester group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information.
-
¹H NMR: Will show characteristic signals for the protons of the butyl group and the long triacontanoate chain. The triplet at ~4.0 ppm corresponds to the -OCH₂- protons of the butyl group.
-
¹³C NMR: Will show a signal for the carbonyl carbon around 174 ppm and a series of signals for the methylene carbons of the long alkyl chains.
Section 5: Applications in Drug Development
The physicochemical properties of this compound make it a promising excipient in pharmaceutical formulations, particularly for drug delivery applications. Its waxy nature and low melting point are advantageous for creating solid lipid-based systems.
Solid Lipid Nanoparticles (SLNs) for Controlled Release
This compound can serve as a solid lipid matrix for the encapsulation of therapeutic agents in Solid Lipid Nanoparticles (SLNs).[9][10][11][12] SLNs are colloidal carriers that offer advantages such as improved drug stability, controlled release, and the potential for targeted delivery.[13]
Mechanism of Action in SLNs:
-
Encapsulation: The lipophilic drug is dissolved or dispersed within the molten this compound.
-
Nanoparticle Formation: The molten lipid-drug mixture is dispersed in an aqueous surfactant solution under high shear homogenization, leading to the formation of nanoparticles upon cooling.
-
Controlled Release: The solid lipid matrix of this compound can retard the diffusion of the encapsulated drug, leading to a sustained release profile.[14][15][16][17] The release can be modulated by the composition of the lipid matrix and the manufacturing process.
Conceptual Diagram of a this compound-based SLN
Caption: A this compound-based Solid Lipid Nanoparticle.
Potential in Topical and Transdermal Delivery
Long-chain fatty acid esters can influence the skin barrier function.[18][19][20][21] this compound, due to its lipid nature, could be explored as a component in topical formulations to enhance skin hydration and potentially modulate the penetration of active pharmaceutical ingredients. Fatty acids and their esters are known to play a role in maintaining the skin's barrier and can have emollient properties.[19]
Section 6: Biological Considerations
While this compound is generally considered to be biocompatible, as with any new excipient, its biological effects should be thoroughly investigated. Long-chain fatty acids are integral components of cellular membranes and are involved in various signaling pathways.[18][21] The metabolic fate of this compound would likely involve enzymatic hydrolysis to Triacontanoic acid and butanol, which would then enter their respective metabolic pathways.
Conclusion
This compound is a well-defined chemical entity with a unique set of physicochemical properties that make it a molecule of interest for researchers and drug development professionals. Its synthesis is straightforward, and it can be thoroughly characterized by standard analytical techniques. The most promising applications for this compound lie in its use as a lipid excipient in advanced drug delivery systems, such as Solid Lipid Nanoparticles, to achieve controlled release and enhance the stability of therapeutic agents. Further research into its specific biological interactions and formulation optimization will undoubtedly unlock its full potential in the pharmaceutical field.
References
-
National Institutes of Health. (n.d.). Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS. Retrieved from [Link]
- Pappas, A., et al. (2023). Skin Lipids and Their Influence on Skin Microbiome and Skin Care. Cosmetics, 10(3), 81.
- Biedermann, W., et al. (2008). Wax ester fraction of edible oils: Analysis by on‐line LC‐GC‐MS and GC×GC‐FID. European Journal of Lipid Science and Technology, 111(2), 159-169.
- Borgeson, C. E., & de Renobales, M. (1997). Chemical and physical analyses of wax ester properties. Journal of Insect Physiology, 43(7), 635-645.
- Yang, M., et al. (2020). A review of fatty acids influencing skin condition.
- Google Patents. (n.d.). CN102093211A - Synthesis method of fatty acid n-butyl ester.
-
ResearchGate. (n.d.). A review of fatty acids influencing skin condition | Request PDF. Retrieved from [Link]
- Jank, A., & Gornicka, M. (2016). Role of fatty acid transporters in epidermis: Implications for health and disease.
- Zubenko, S., & Patrylak, L. (2020). Methods of fatty acid butyl esters synthesis: present and prospects. Catalysis and Petrochemistry, (29), 11-23.
-
Organic Syntheses. (n.d.). Butyric acid, butyl ester. Retrieved from [Link]
-
U.S. Pharmacist. (2015). Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound CAS No: 105025-97-6. Retrieved from [Link]
-
Frontiers. (2021). Alterations of Ultra Long-Chain Fatty Acids in Hereditary Skin Diseases—Review Article. Retrieved from [Link]
- Patsnap. (n.d.). Preparation method of saturated straight-chain fatty acid butyl ester.
-
ResearchGate. (n.d.). Excipients used in solid lipid nanoparticle (SLN) drug delivery systems. Retrieved from [Link]
- S. G. Konda, et al. (2015).
- Pandya, J. B., et al. (2013). Solid Lipid Nanoparticles: Overview on Excipients.
-
ResearchGate. (n.d.). FT-IR spectrum of synthesized t-butyl esters of higher fatty acids.... Retrieved from [Link]
- Google Patents. (n.d.). US4792452A - Controlled release formulation.
- Petibois, C., et al. (2016). FTIR spectroscopy characterization of fatty-acyl-chain conjugates. Analytical and Bioanalytical Chemistry, 408(1), 229-237.
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (n.d.). Controlled Release Formulation. Retrieved from [Link]
-
RGUHS Journal of Pharmaceutical Sciences. (2024). Formulation Perspectives and Applications of Solid Lipid Nanoparticles for Drug Delivery: A Review. Retrieved from [Link]
- Google Patents. (n.d.). WO1999047128A1 - Biphasic controlled release delivery system for high solubility pharmaceuticals and method.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CN102093211A - Synthesis method of fatty acid n-butyl ester - Google Patents [patents.google.com]
- 3. Preparation method of saturated straight-chain fatty acid butyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FTIR spectroscopy characterization of fatty-acyl-chain conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpharmtech.com [asianpharmtech.com]
- 12. Formulation Perspectives and Applications of Solid Lipid Nanoparticles for Drug Delivery: A Review | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. US4792452A - Controlled release formulation - Google Patents [patents.google.com]
- 15. ascendiacdmo.com [ascendiacdmo.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. WO1999047128A1 - Biphasic controlled release delivery system for high solubility pharmaceuticals and method - Google Patents [patents.google.com]
- 18. Skin Lipids and Their Influence on Skin Microbiome and Skin Care - PMC [pmc.ncbi.nlm.nih.gov]
- 19. flyingspark.com [flyingspark.com]
- 20. researchgate.net [researchgate.net]
- 21. Role of fatty acid transporters in epidermis: Implications for health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of Butyl Triacontanoate: A Technical Guide to its Biological Activity and Applications
Foreword: Charting a Course into Unexplored Territory
To our fellow researchers, scientists, and pioneers in drug development, this guide serves as a deep dive into the scientific landscape of Butyl Triacontanoate. As a long-chain fatty acid ester, it resides at the intersection of lipid metabolism and cellular signaling, a domain ripe for discovery. While direct, comprehensive research on this compound is nascent, this document synthesizes the existing knowledge of its constituent parts—triacontanoic acid and butyl esters—to project its potential biological activities and lay a roadmap for its exploration. We will traverse from its fundamental chemical identity to hypothesized mechanisms of action and practical applications, providing not just information, but a framework for inquiry. This is not merely a summary of what is known, but an invitation to uncover what is possible.
Chemical and Physical Identity of this compound
This compound is the butyl ester of triacontanoic acid, a 30-carbon saturated fatty acid.[1][2] Its fundamental properties are crucial for understanding its behavior in biological systems and for developing analytical methodologies.
| Property | Value | Source |
| CAS Number | 105025-97-6 | [3] |
| Molecular Formula | C34H68O2 | [3] |
| Molecular Weight | 508.92 g/mol | [3] |
| Appearance | White Waxy Solid | [3] |
| Storage | 2-8°C Refrigerator | [3] |
Postulated Biological Activity: An Evidence-Based Extrapolation
Direct studies on the biological effects of this compound are limited. However, by examining the activities of its parent molecule, triacontanoic acid, and the broader class of long-chain fatty acid esters, we can formulate well-grounded hypotheses regarding its potential therapeutic and research applications.
Metabolic Regulation and Cardiovascular Health
Triacontanoic acid is a known component of D-003, a mixture of very-long-chain aliphatic acids derived from sugar cane wax that has demonstrated antiplatelet and cholesterol-lowering activities in animal models.[4] Long-chain fatty acyl-CoA esters are also recognized as key regulators of metabolism.[5] Saturated fatty acids can influence LDL-cholesterol metabolism by affecting receptor-dependent transport and production rates.[6]
Hypothesis: this compound, upon cellular uptake and potential hydrolysis to triacontanoic acid, may contribute to the regulation of lipid metabolism. Its influence could extend to modulating cholesterol levels and platelet aggregation, suggesting a potential role in cardiovascular health. The butyl ester moiety may enhance its bioavailability and cellular uptake compared to the free fatty acid.
Cellular Signaling
Long-chain fatty acyl-CoA esters can function as signaling molecules, affecting cellular processes by allosterically controlling key enzymes like AMPK, a central regulator of cellular energy homeostasis.[5][7]
Hypothesis: this compound may act as a precursor for intracellular pools of triacontanyl-CoA, which could in turn modulate signaling pathways such as the AMPK pathway. This could have downstream effects on glucose uptake, fatty acid oxidation, and other energy-sensitive processes.
Proposed Mechanism of Action: A Hypothetical Signaling Cascade
Based on the established roles of long-chain fatty acids in cellular signaling, we propose a hypothetical mechanism of action for this compound, centered on its potential to influence the AMPK signaling pathway.
Caption: Hypothesized mechanism of action for this compound.
Potential Applications
The hypothesized biological activities of this compound suggest several avenues for its application in research and development.
Therapeutic Agent Development
-
Cardiovascular Disease: Given the known effects of triacontanoic acid on cholesterol and platelet aggregation, this compound could be investigated as a potential therapeutic for atherosclerosis and thrombosis. The butyl ester may offer improved pharmacokinetic properties.
-
Metabolic Disorders: By potentially modulating AMPK activity, this compound could be explored for its utility in managing metabolic syndrome, type 2 diabetes, and obesity.
Research Tool
-
Lipid Metabolism Studies: As a specific very-long-chain fatty acid ester, this compound can be used as a tool to investigate the roles of these lipids in cellular signaling and metabolic regulation.
-
Drug Delivery: Butyl esters are sometimes employed in prodrug strategies to enhance the lipophilicity and cellular permeability of therapeutic agents.[8][9][10] While not its primary hypothesized role, this application could be explored.
Industrial Applications
-
Internal Standard: this compound is currently used as an internal standard for the gas chromatography (GC) determination of solanesol in tobacco.[3] This highlights its stability and suitability for analytical applications.
Experimental Protocols
To facilitate the investigation of this compound, we provide the following detailed experimental protocols. These are based on established methods for similar compounds and should be optimized for specific experimental conditions.
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from triacontanoic acid and butanol.
Materials:
-
Triacontanoic acid
-
n-Butanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Toluene
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve triacontanoic acid in a mixture of n-butanol and toluene.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Quantification of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol outlines a method for the analysis and quantification of this compound.
Instrumentation and Materials:
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Capillary column suitable for fatty acid methyl ester analysis (e.g., Omegawax or HP-88)[11][12]
-
Helium (carrier gas)
-
Hydrogen and Air (for FID)
-
This compound standard
-
Internal standard (e.g., a different long-chain fatty acid ester not present in the sample)
-
Heptane or Hexane (solvent)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a known volume of heptane or hexane.
-
Add a known amount of the internal standard.
-
-
GC-FID Analysis:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without degradation (e.g., 250°C).
-
Oven Temperature Program: Start at a lower temperature (e.g., 90°C) and ramp up to a final temperature (e.g., 240°C) at a controlled rate (e.g., 5°C/min).[13] Hold at the final temperature for a sufficient time to elute all components.
-
Detector Temperature: Set higher than the final oven temperature (e.g., 250°C).
-
Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations (e.g., 1 mL/min).[13]
-
Injection Volume: Inject a small volume of the prepared sample (e.g., 1 µL).
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and the internal standard based on their retention times, confirmed by running standards.
-
Integrate the peak areas.
-
Calculate the concentration of this compound in the sample using a calibration curve generated from standards of known concentrations.
-
Caption: Workflow for GC-FID analysis of this compound.
Safety and Handling
According to available safety data, this compound may cause skin and eye irritation, as well as respiratory irritation.[14] Standard laboratory safety precautions should be followed when handling this compound.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[14]
-
In case of contact with skin or eyes, flush with copious amounts of water and seek medical attention if irritation persists.[14]
Future Directions and Conclusion
The exploration of this compound is in its infancy, yet the convergence of evidence from its constituent molecules points towards a promising future. The hypotheses presented in this guide are intended to serve as a catalyst for further research. Key areas for future investigation include:
-
In vitro and in vivo studies to confirm the hypothesized biological activities on lipid metabolism, platelet aggregation, and cellular signaling pathways.
-
Pharmacokinetic and pharmacodynamic profiling to understand its absorption, distribution, metabolism, and excretion.
-
Structure-activity relationship (SAR) studies to explore how modifications to the alkyl chain or the fatty acid moiety affect its biological activity.
References
-
Faergeman, N. J., & Knudsen, J. (1997). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Biochemical Journal, 323(Pt 1), 1–12. [Link]
-
Neves, M. A., & Pereira, M. M. (1998). Methods for Analysis of Esterified and Free Long-Chain Fatty Acids in High-Lipid Food Processing Wastes. Journal of Agricultural and Food Chemistry, 46(12), 5039–5043. [Link]
-
Christie, W. W. (2011). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research, 52(11), 1979–1982. [Link]
-
iGEM. (n.d.). Protocol for Fatty Acid Analysis (Gas Chromatography-Flame Ionization Detector (GC-FID)). Retrieved from [Link]
-
Delmonte, P., & Rader, J. I. (2006). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Journal of AOAC INTERNATIONAL, 89(1), 175–183. [Link]
-
Microbiology. (n.d.). Fatty acid composition analysis of lipids through Gas chromatography-GC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10471, Triacontanoic acid. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Methods for analysis of esterified and free long-chain fatty acids in high-lipid food processing wastes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5461027, Triacontanoate. Retrieved from [Link]
-
Nair, R., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry, 66(22), 15493–15510. [Link]
-
AOCS. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]
-
Syed, I., et al. (2021). Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). Journal of Lipid Research, 62, 100108. [Link]
-
Pinkosky, S. L., et al. (2020). Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms. Nature Metabolism, 2(9), 873–881. [Link]
-
Spady, D. K., & Dietschy, J. M. (1988). Effect of long-chain fatty acids on low-density-lipoprotein-cholesterol metabolism. The American Journal of Clinical Nutrition, 47(5), 892–896. [Link]
-
Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]
-
Wang, Y., et al. (2023). Synthesis and biological evaluation of tert-butyl ester and ethyl ester prodrugs of L-γ-methyleneglutamic acid amides for cancer. Bioorganic & Medicinal Chemistry, 78, 117137. [Link]
-
Ataman Kimya. (n.d.). MELISSIC ACID. Retrieved from [Link]
-
Li, Y., et al. (2024). The chemical and biological characteristics of fatty acid esters of hydroxyl fatty acids. Nutrition Reviews, nuae005. [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Allyl Cyanate-To-Isocyanate Rearrangement: Preparation of tert-Butyl 3,7-dimethylocta-1,6-dien-3-ylcarbamate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-triacontanol. Retrieved from [Link]
-
Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, butyl butyrate, CAS Registry Number 109-21-7. Food and Chemical Toxicology, 142, 111497. [Link]
- Google Patents. (n.d.). CN1156717A - Process for producing n-butyl acetate.
-
Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, butyl acetate, CAS Registry Number 123-86-4. Food and Chemical Toxicology, 167, 113291. [Link]
Sources
- 1. Triacontanoic acid | C30H60O2 | CID 10471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of long-chain fatty acids on low-density-lipoprotein-cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms | Semantic Scholar [semanticscholar.org]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of tert-butyl ester and ethyl ester prodrugs of L-γ-methyleneglutamic acid amides for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 12. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
- 13. static.igem.org [static.igem.org]
- 14. aksci.com [aksci.com]
An In-depth Technical Guide to the Solubility of Butyl Triacontanoate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Understanding the Significance of Butyl Triacontanoate Solubility
This compound (C34H68O2), a long-chain ester, is a waxy solid at room temperature with a high molecular weight of 508.90 g/mol .[1] Its extended hydrocarbon chain imparts significant lipophilicity, making it a valuable component in various pharmaceutical and industrial formulations. In drug development, it can function as an excipient, an emollient, or a component of lipid-based drug delivery systems. A thorough understanding of its solubility in a range of organic solvents is paramount for formulation development, purification processes, and analytical characterization. This guide provides a comprehensive overview of the solubility of this compound, blending theoretical principles with practical insights and experimental protocols.
Core Principles Governing the Solubility of Long-Chain Esters
The solubility of an ester is primarily dictated by the interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" is the cornerstone for predicting solubility behavior.
-
The Dominance of the Hydrocarbon Tail: this compound possesses a long, non-polar triacontanoate chain (C30) and a shorter butyl chain (C4). This extensive hydrocarbon character is the primary determinant of its solubility profile.[2][3] Consequently, it exhibits favorable solubility in non-polar and weakly polar organic solvents that can effectively solvate the long alkyl chains through van der Waals forces.
-
The Polar Ester Group: The ester functional group (-COO-) introduces a degree of polarity to the molecule. However, in this compound, the influence of this polar group is significantly overshadowed by the large non-polar hydrocarbon moiety. This explains its very low solubility in highly polar solvents like water. While the ester group can act as a hydrogen bond acceptor, this interaction is sterically hindered and energetically insufficient to overcome the disruption of the strong hydrogen-bonding network in water.[3]
-
Effect of Temperature: The dissolution of a solid solute in a liquid solvent is typically an endothermic process. Therefore, according to Le Chatelier's principle, the solubility of this compound in organic solvents is expected to increase with temperature. This is particularly relevant for waxy solids, where additional energy is required to overcome the crystal lattice energy. Studies on similar long-chain wax esters in ethanol have demonstrated a significant increase in solubility with rising temperatures.
Solubility Profile of this compound in Common Organic Solvents
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent Classification | Solvent | Predicted Solubility | Rationale and Insights |
| Non-Polar Solvents | Hexane | Soluble[4] | As a long-chain alkane, hexane is an excellent solvent for the non-polar hydrocarbon tail of this compound. |
| Toluene | Soluble | The aromatic ring of toluene provides sufficient non-polar character to dissolve this compound. | |
| Chloroform | Soluble[4] | Although it has a dipole moment, chloroform is a good solvent for many organic compounds, including long-chain esters. | |
| Weakly Polar Solvents | Diethyl Ether | Soluble[4] | The ether functional group provides some polarity, but the overall character of diethyl ether is non-polar enough to solvate this compound. |
| Ethyl Acetate | Moderately Soluble | As an ester itself, ethyl acetate shares some chemical similarity. However, its smaller size and higher polarity compared to this compound may limit solubility to some extent. | |
| Polar Aprotic Solvents | Acetone | Soluble[4] | The carbonyl group in acetone makes it a polar aprotic solvent. Its ability to dissolve this compound suggests that it can effectively interact with the ester group while still accommodating the long alkyl chain. |
| Tetrahydrofuran (THF) | Moderately Soluble | Similar to diethyl ether but more polar, THF is expected to have moderate solvating power for this compound. | |
| Acetonitrile | Sparingly Soluble | The high polarity of acetonitrile makes it a poor solvent for the long, non-polar hydrocarbon chain. | |
| Polar Protic Solvents | Ethanol | Sparingly Soluble (increases with heat) | The hydroxyl group and its ability to hydrogen bond make ethanol a polar solvent. At room temperature, solubility is likely low, but as demonstrated with other waxes, it should increase significantly upon heating. |
| Methanol | Poorly Soluble | Methanol is more polar than ethanol, and its smaller alkyl chain makes it a less effective solvent for the lipophilic tail of this compound. | |
| Water | Insoluble | The extreme polarity and strong hydrogen-bonding network of water make it a very poor solvent for the highly non-polar this compound. |
Experimental Determination of this compound Solubility
For researchers requiring precise solubility data for their specific applications, experimental determination is essential. The following section outlines a robust, self-validating protocol for determining the solubility of this compound.
Diagram: Experimental Workflow for Solubility Determination
Sources
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Butyl Triacontanoate
Introduction: The Analytical Challenge of Very-Long-Chain Wax Esters
Butyl triacontanoate (C₃₄H₆₈O₂) is a wax ester composed of a 30-carbon saturated fatty acid (triacontanoic acid) and a four-carbon alcohol (n-butanol). As a member of the very-long-chain fatty acid (VLCFA) ester family, its characterization is pertinent in various fields, from industrial applications to the study of biological systems where VLCFAs play crucial roles.[1][2] Mass spectrometry, particularly coupled with gas chromatography (GC-MS), stands as a powerful technique for the structural elucidation of such molecules.[3] This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of this compound, offering a predictive framework for researchers and professionals in drug development and materials science.
The high molecular weight and aliphatic nature of this compound present a unique fragmentation profile under EI conditions. While soft ionization techniques like electrospray ionization (ESI) are effective for determining the molecular weight of large lipids, they often produce minimal fragmentation.[4][5] In contrast, the energetic nature of EI induces extensive and informative fragmentation, which is essential for detailed structural characterization.[5][6][7]
Predicted Electron Ionization Mass Spectrum of this compound
The mass spectrum of this compound is predicted to be characterized by a series of specific ion fragments resulting from distinct cleavage and rearrangement pathways. The molecular ion (M⁺˙) is expected to be of very low abundance or entirely absent, a common feature for long-chain esters due to the high propensity for fragmentation.[8]
Key Fragmentation Pathways
The fragmentation of this compound under electron ionization is governed by several well-established mechanisms for long-chain esters. These include alpha-cleavage, McLafferty rearrangement, and fragmentation along the long alkyl chain.
Alpha-cleavage involves the breaking of bonds adjacent to the carbonyl group, a common fragmentation pattern for esters.[8][9] This process directly informs on the structure of both the fatty acid and the alcohol components.
-
Formation of the Acylium Ion ([RCO]⁺): Cleavage of the C-O bond on the alkoxy side of the ester results in the formation of a resonance-stabilized acylium ion. For this compound, this corresponds to the triacontanoyl cation. This is often a prominent peak in the spectra of long-chain esters.[6][10]
-
Predicted m/z: 435.45
-
-
Loss of the Alkoxy Group (·OR): The alternative alpha-cleavage involves the loss of the butoxy radical.
-
Predicted Fragment: [M - ·OC₄H₉]⁺
-
Predicted m/z: 435.45
-
The McLafferty rearrangement is a hallmark fragmentation of molecules containing a carbonyl group and an adjacent alkyl chain with a γ-hydrogen.[11][12] In the case of this compound, this rearrangement can occur on both the acyl and the alkoxy sides of the ester, though it is most diagnostic for the alcohol portion.
-
Rearrangement involving the Butoxy Group: A γ-hydrogen from the butyl group is transferred to the carbonyl oxygen, leading to the elimination of a neutral butene molecule (C₄H₈) and the formation of a protonated carboxylic acid radical cation.
-
Predicted Fragment: [CH₃(CH₂)₂₈COOH]⁺˙
-
Predicted m/z: 452.46
-
-
Double Hydrogen Rearrangement: A related and often more prominent fragmentation in long-chain esters involves the transfer of two hydrogen atoms, leading to a protonated carboxylic acid. This [RCOOH₂]⁺ ion is frequently a significant peak.[6][10]
-
Predicted Fragment: [CH₃(CH₂)₂₈COOH₂]⁺
-
Predicted m/z: 453.46
-
The following diagram illustrates the primary alpha-cleavage and McLafferty rearrangement pathways:
Caption: Key fragmentation pathways of this compound.
The extended C₃₀ alkyl chain of the triacontanoate moiety will undergo extensive fragmentation, producing a characteristic series of hydrocarbon ions. These fragments typically appear as clusters of peaks separated by 14 Da (corresponding to CH₂ units).[9] The general formula for these alkyl fragments is [CₙH₂ₙ₊₁]⁺ and alkenyl fragments [CₙH₂ₙ₋₁]⁺. While numerous, these peaks are generally of lower intensity compared to the more diagnostic fragments from cleavages near the ester group.
Summary of Predicted Key Fragments
| m/z (Predicted) | Ion Formula | Fragment Identity | Fragmentation Pathway | Expected Abundance |
| 508.52 | [C₃₄H₆₈O₂]⁺˙ | Molecular Ion | - | Very Low to Absent |
| 453.46 | [C₃₀H₆₁O₂]⁺ | Protonated Triacontanoic Acid | McLafferty + H Rearrangement | High |
| 435.45 | [C₃₀H₅₉O]⁺ | Triacontanoyl Cation | α-Cleavage | High |
| 57.07 | [C₄H₉]⁺ | Butyl Cation | Cleavage of the ester C-O bond | Moderate |
| 41.04 | [C₃H₅]⁺ | Allyl Cation | Further fragmentation of butyl group | Moderate |
Experimental Protocol for GC-MS Analysis
To empirically validate the predicted fragmentation pattern, the following GC-MS protocol is recommended.
Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity organic solvent such as hexane or dichloromethane.
-
Dilution: Perform a serial dilution to a final concentration of approximately 10-100 µg/mL to avoid column and detector saturation.
-
Internal Standard (Optional): For quantitative analysis, add a suitable internal standard (e.g., a deuterated long-chain fatty acid ester) at a known concentration.
Gas Chromatography (GC) Conditions
-
Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) at 300°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent).
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/min to 320°C.
-
Final hold: Hold at 320°C for 10 minutes.
-
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 600.
-
Solvent Delay: Set a solvent delay to prevent the filament from being exposed to the solvent peak (e.g., 3-5 minutes).
The following diagram outlines the proposed experimental workflow:
Caption: Experimental workflow for GC-MS analysis.
Conclusion: A Predictive Framework for Structural Elucidation
The electron ionization mass spectrometry fragmentation of this compound is predicted to be a rich source of structural information. The key diagnostic fragments arise from well-understood processes including alpha-cleavage and McLafferty rearrangements, providing definitive evidence for both the triacontanoic acid and butyl ester moieties. While the molecular ion is likely to be scarce, the presence of high-mass fragments such as the acylium ion at m/z 435 and the protonated acid at m/z 453, in conjunction with ions characteristic of the butyl group, allows for a confident identification. This guide serves as a foundational resource for researchers in the structural analysis of very-long-chain wax esters.
References
- Structural characterization of wax esters by electron ioniz
- Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions.
- Structural characterization of wax esters by electron ioniz
- Mass Spectrometric Analysis of Long-Chain Lipids.
-
Mechanism and products of McLafferty's rearrangement, typically occurring for esters in MS analysis. [Link]
-
The McLafferty rearrangement: A personal recollection. [Link]
-
GCMS Section 6.14 - Fragmentation of Esters. [Link]
-
Mass Spectrometry - Fragmentation Patterns. [Link]
-
Analysis of Butyl Butyrate Mass Spectrum. [Link]
-
Gas Chromatography-Mass Spectrometry of Some Biologically Important Short Chain Acid Butyl Esters. [Link]
-
Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. [Link]
-
Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. [Link]
-
Tandem Mass Spectrometry of Lipids - Chapter 1: Fatty Acids. [Link]
-
Gas chromatography-mass spectrometry methods for structural analysis of fatty acids. [Link]
-
PubChem - Triacontanoic acid. [Link]
Sources
- 1. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas chromatography-mass spectrometry methods for structural analysis of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GCMS Section 6.14 [people.whitman.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Spectroscopic Guide to Butyl Triacontanoate: Unveiling Molecular Structure through NMR and FTIR Analysis
Abstract
This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectral data of Butyl Triacontanoate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the spectroscopic characteristics of this long-chain ester. Beyond a mere presentation of data, this guide elucidates the causal relationships behind experimental choices and provides validated protocols for spectral acquisition. By integrating theoretical predictions with practical insights, we aim to furnish a comprehensive resource for the structural characterization of this compound and similar long-chain esters, thereby supporting advancements in materials science and pharmaceutical research.
Introduction: The Significance of this compound
This compound (CH₃(CH₂)₂₈COO(CH₂)₃CH₃) is a long-chain wax ester. Such molecules are integral components of natural waxes, serving protective and energy-storage functions in various organisms. In industrial applications, long-chain esters are utilized as lubricants, plasticizers, and in cosmetic formulations. The precise characterization of their molecular structure is paramount for understanding their physical properties and functional efficacy. Spectroscopic techniques like NMR and FTIR are indispensable tools for this purpose, offering detailed insights into the molecular framework and functional groups present. This guide will focus on the theoretical and practical aspects of obtaining and interpreting the ¹H NMR, ¹³C NMR, and FTIR spectra of this compound.
Theoretical Spectroscopic Analysis of this compound
Due to the unavailability of experimentally acquired spectra in public databases, this section presents a predicted analysis based on established principles of NMR and FTIR spectroscopy.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be dominated by signals from the numerous methylene (-CH₂-) groups in the long alkyl chains. The key to interpretation lies in identifying the signals of protons in unique chemical environments, specifically those close to the ester functional group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| a | ~4.05 | Triplet | 2H | Protons on the α-carbon of the butyl group (-O-CH₂ -), deshielded by the adjacent oxygen atom.[1] |
| b | ~2.20 | Triplet | 2H | Protons on the α-carbon of the triacontanoate chain (-CH₂ -COO-), deshielded by the carbonyl group.[1] |
| c | ~1.60 | Multiplet | 2H | Protons on the β-carbon of the butyl group (-O-CH₂-CH₂ -). |
| d | ~1.55 | Multiplet | 2H | Protons on the β-carbon of the triacontanoate chain (-CH₂ -CH₂-COO-). |
| e | ~1.25 | Broad Singlet | ~50H | Protons of the bulk methylene groups in both alkyl chains. |
| f | ~0.92 | Triplet | 3H | Protons of the terminal methyl group of the butyl chain. |
| g | ~0.88 | Triplet | 3H | Protons of the terminal methyl group of the triacontanoate chain. |
Note: Predicted chemical shifts are based on general values for long-chain esters and may vary slightly depending on the solvent and experimental conditions.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. Each carbon atom in a unique electronic environment will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| 1 | ~174 | Carbonyl carbon of the ester group, significantly deshielded.[2] |
| 2 | ~64 | α-carbon of the butyl group (-O-C H₂-), attached to the electronegative oxygen.[2] |
| 3 | ~34 | α-carbon of the triacontanoate chain (-C H₂-COO-).[2] |
| 4 | ~32 | β-carbon of the butyl group (-O-CH₂-C H₂-). |
| 5 | ~30-29 | Bulk methylene carbons of both chains. |
| 6 | ~25 | β-carbon of the triacontanoate chain (-C H₂-CH₂-COO-). |
| 7 | ~22 | Methylene carbon adjacent to the terminal methyl group of the triacontanoate chain. |
| 8 | ~19 | Methylene carbon adjacent to the terminal methyl group of the butyl chain. |
| 9 | ~14 | Terminal methyl carbon of the triacontanoate chain. |
| 10 | ~13 | Terminal methyl carbon of the butyl chain. |
Note: These are approximate chemical shifts and can be influenced by solvent effects.
Predicted FTIR Spectral Data
The FTIR spectrum is particularly useful for identifying the functional groups present in a molecule. For this compound, the most prominent features will be characteristic of the ester group and the long alkane chains.
Table 3: Predicted FTIR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |
| ~2955 & ~2850 | C-H stretching (asymmetric and symmetric) of CH₂ and CH₃ groups | Strong | Characteristic of the long alkyl chains.[3] |
| ~1740 | C=O stretching of the ester carbonyl group | Strong | A very strong and sharp absorption, characteristic of saturated aliphatic esters.[3][4][5] |
| ~1465 | C-H bending (scissoring) of CH₂ groups | Medium | Confirms the presence of the long methylene chains.[3] |
| ~1375 | C-H bending (symmetric) of CH₃ groups | Medium | Indicates the presence of terminal methyl groups.[3] |
| ~1240 & ~1170 | C-O stretching of the ester group | Strong | These two bands are characteristic of the C-C(=O)-O and O-C-C linkages in the ester.[4][5] |
| ~720 | CH₂ rocking of long alkyl chains | Medium | A characteristic band for long, straight-chain alkanes.[3] |
Experimental Protocols
The following sections detail the step-by-step methodologies for acquiring high-quality NMR and FTIR spectra of this compound.
NMR Spectroscopy Workflow
The acquisition of high-resolution NMR spectra is contingent upon meticulous sample preparation and instrument setup.
Caption: Workflow for NMR spectral acquisition and processing.
Step-by-Step Protocol for NMR Sample Preparation and Acquisition:
-
Sample Preparation :
-
Weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.[6]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a small vial.[6][7] CDCl₃ is a good choice as this compound is non-polar.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[7]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This ensures field-frequency stability during the experiment.
-
Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which indicates a homogeneous magnetic field across the sample.
-
Tune and match the probe for the nucleus being observed (¹H or ¹³C). This maximizes the sensitivity of the instrument.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each peak.
-
Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
FTIR Spectroscopy Workflow
For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a convenient method. The KBr pellet method is a traditional alternative.
Caption: Workflows for FTIR analysis using ATR and KBr pellet methods.
Step-by-Step Protocol for FTIR Sample Preparation and Acquisition (ATR Method):
-
Background Collection :
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol.
-
Collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor) and the instrument itself.
-
-
Sample Analysis :
-
Place a small amount of solid this compound onto the center of the ATR crystal.
-
Lower the anvil and apply firm, even pressure to ensure good contact between the sample and the crystal.[8]
-
Collect the sample spectrum. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Interpretation :
-
The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber.
-
Identify the characteristic absorption bands and compare them with known functional group frequencies to confirm the structure of this compound.
-
Step-by-Step Protocol for FTIR Sample Preparation and Acquisition (KBr Pellet Method):
-
Sample Preparation :
-
Gently grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[8][9] The KBr must be kept dry to avoid a broad O-H absorption in the spectrum.
-
Transfer the fine powder to a pellet press.
-
Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.[8]
-
-
Spectral Acquisition :
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect the spectrum, typically over the range of 4000-400 cm⁻¹.
-
It is good practice to also prepare and run a blank KBr pellet to ensure the KBr itself is free from significant absorbing impurities.
-
Conclusion
This guide has provided a comprehensive overview of the expected NMR and FTIR spectral characteristics of this compound, grounded in the fundamental principles of spectroscopic analysis. The detailed, step-by-step protocols for sample preparation and data acquisition offer a self-validating framework for researchers to obtain high-quality, reproducible data. By understanding the causality behind experimental choices—from solvent selection in NMR to sample preparation techniques in FTIR—scientists can confidently apply these methods to the structural elucidation of this compound and other long-chain esters. The predictive data and methodologies presented herein serve as a valuable resource for quality control, structural verification, and further research in fields where these compounds are of interest.
References
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved January 12, 2026, from [Link]
-
University of California, Davis. (n.d.). Sample preparation for FT-IR. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved January 12, 2026, from [Link]
-
Abraham, R. J., & Mobli, M. (2004). 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(10), 865-879. [Link]
-
Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved January 12, 2026, from [Link]
-
Abraham, R. J., & Mobli, M. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Modgraph. Retrieved from [Link]
-
ResearchGate. (n.d.). The Effects of Chain Length on the Infrared Spectra of Fatty Acids and Methyl Esters. Retrieved January 12, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 12, 2026, from [Link]
-
Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10939-10946. [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved January 12, 2026, from [Link]
-
LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved January 12, 2026, from [Link]
-
Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). [Link]
-
University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Organic Chemistry at CU Boulder. Retrieved January 12, 2026, from [Link]
-
Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved January 12, 2026, from [Link]
-
LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Amanote Research. (n.d.). Quantum Chemical Prediction of the 13C NMR Shifts in Alkyl and Chlorocorannulenes: Correction of Chlorine Effects. Retrieved January 12, 2026, from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 12, 2026, from [Link]
-
The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (2020, August 11). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (n.d.). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Retrieved January 12, 2026, from [Link]
-
YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved January 12, 2026, from [Link]
-
LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Estimation and prediction of 13C NMR chemical shifts of carbon atoms in both alcohols and thiols. Retrieved January 12, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. shimadzu.com [shimadzu.com]
Butyl Triacontanoate: A Derivative of Triacontanoic Acid for Advanced Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Triacontanoic Acid and its Derivatives
Triacontanoic acid, a 30-carbon saturated fatty acid also known as melissic acid, is a naturally occurring very long-chain fatty acid (VLCFA) found in various plant waxes and beeswax.[1][2] VLCFAs are integral components of cellular structures, playing crucial roles in the formation of biological membranes, particularly in neuronal myelin.[3] Dysregulation of VLCFA metabolism has been implicated in several neurodegenerative diseases, highlighting their importance in maintaining neurological health.[3][4] Triacontanoic acid itself is a component of D-003, a mixture of very long-chain aliphatic acids purified from sugar cane wax that has demonstrated antiplatelet and cholesterol-lowering activities in animal models.[5][6]
The derivatization of triacontanoic acid, specifically through esterification to form compounds like butyl triacontanoate, presents a strategic approach to modulate its physicochemical properties for potential therapeutic applications. Esterification can enhance the lipophilicity of the parent molecule, which can be advantageous for its incorporation into lipid-based drug delivery systems. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications in drug development, with a focus on leveraging its lipophilic nature for advanced formulation strategies.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the Fischer-Speier esterification of triacontanoic acid with n-butanol, using an acid catalyst.[7][8][9] This reversible reaction is driven to completion by removing the water byproduct, often through azeotropic distillation.
Experimental Protocol: Fischer-Speier Esterification of Triacontanoic Acid
This protocol is a representative procedure for the synthesis of this compound, adapted from established methods for the esterification of long-chain fatty acids.[8][9][10]
Materials:
-
Triacontanoic acid (Melissic acid)
-
n-Butanol, anhydrous
-
Dodecylbenzenesulfonic acid (DBSA) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene, anhydrous
-
Magnesium silicate
-
Nitrogen gas
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Equipment:
-
Three-necked round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum filtration apparatus
-
Glass chromatography column
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap filled with toluene, a reflux condenser, and a nitrogen inlet, add triacontanoic acid and a molar excess of n-butanol (e.g., a 1:2 molar ratio of acid to alcohol).[8][10]
-
Solvent and Catalyst Addition: Add anhydrous toluene to the flask to facilitate azeotropic removal of water. Under a nitrogen atmosphere, add a catalytic amount of dodecylbenzenesulfonic acid (approximately 0.5-1.0% of the total mass of reactants).[11]
-
Esterification Reaction: Heat the mixture to reflux (typically 110-140°C) with vigorous stirring.[11] The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. The reaction progress can be monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected. The reaction is typically allowed to proceed for 3-8 hours.[11]
-
Work-up: After the reaction is complete (as indicated by the cessation of water formation), cool the reaction mixture to room temperature.
-
Neutralization: Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.[12]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene and excess n-butanol.[12]
-
Purification: The crude this compound can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.[13] Alternatively, treatment with magnesium silicate followed by filtration can be employed to remove residual catalyst and polar impurities.[11]
Characterization of this compound
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for assessing the purity and confirming the molecular weight of this compound.
-
Expected Retention Time: Due to its high molecular weight and low volatility, a high-temperature GC column and appropriate temperature programming are necessary. The retention time will be significantly longer than that of shorter-chain esters.
-
Mass Spectrum Fragmentation: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M+) at m/z 508.9. Key fragmentation patterns for long-chain esters include:[13][14][15]
-
McLafferty Rearrangement: A prominent peak resulting from the rearrangement and cleavage of the ester.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.
-
Loss of the Butoxy Group: A fragment corresponding to the loss of the -O(CH₂)₃CH₃ group.
-
Alkyl Chain Fragmentation: A series of peaks separated by 14 amu (CH₂) corresponding to the fragmentation of the long hydrocarbon chain.
-
| Predicted m/z | Plausible Fragment |
| 508.9 | [M]+ (Molecular Ion) |
| 451.8 | [M - C₄H₉O]+ |
| 437.8 | [M - C₄H₉O₂]+ |
| 74.1 | [C₄H₁₀O]+ (from McLafferty rearrangement) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming the formation of the ester.[16][17]
-
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1735-1750 cm⁻¹.[16]
-
C-O Stretch: Two distinct C-O stretching bands are anticipated in the region of 1000-1300 cm⁻¹, corresponding to the C-O single bonds of the ester linkage.[16]
-
C-H Stretch: Strong absorption bands from the stretching of C-H bonds in the long alkyl chain will be prominent in the 2850-2960 cm⁻¹ region.[18]
-
Absence of O-H Stretch: The disappearance of the broad O-H stretching band from the carboxylic acid starting material (around 2500-3300 cm⁻¹) is a key indicator of a successful esterification.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| C=O (Ester) | 1735 - 1750 | Strong, Sharp |
| C-O (Ester) | 1000 - 1300 | Strong |
| C-H (Alkyl) | 2850 - 2960 | Strong, Sharp |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the connectivity of the atoms in the this compound molecule.[19][20][21][22][23]
¹H NMR Predicted Chemical Shifts (in CDCl₃):
-
~4.05 ppm (triplet): Protons on the carbon of the butyl group attached to the ester oxygen (-O-CH₂ -).
-
~2.28 ppm (triplet): Protons on the carbon alpha to the carbonyl group (-CH₂ -C=O).
-
~1.60 ppm (multiplet): Protons on the carbon beta to the carbonyl group and the second carbon of the butyl chain.
-
~1.25 ppm (broad singlet): A large, broad signal corresponding to the numerous methylene protons in the long triacontanoic acid chain.
-
~0.92 ppm (triplet): Protons of the terminal methyl group of the butyl chain.
-
~0.88 ppm (triplet): Protons of the terminal methyl group of the triacontanoic acid chain.[24]
¹³C NMR Predicted Chemical Shifts (in CDCl₃):
-
~174 ppm: Carbonyl carbon of the ester group.
-
~64 ppm: Carbon of the butyl group attached to the ester oxygen (-O-C H₂-).
-
~34 ppm: Carbon alpha to the carbonyl group (-C H₂-C=O).
-
~30-22 ppm: A series of signals for the methylene carbons of both the triacontanoic acid and butyl chains.[25]
-
~19 ppm: Methylene carbon of the butyl chain.
-
~14 ppm: Terminal methyl carbon of the butyl chain.
-
~14 ppm: Terminal methyl carbon of the triacontanoic acid chain.
Biological Activities and Potential Therapeutic Applications
While this compound itself has not been extensively studied for its biological activity, the parent molecule, triacontanoic acid, and other VLCFAs have demonstrated a range of biological effects that suggest potential therapeutic avenues for their derivatives.
VLCFAs are crucial for various physiological processes, including maintaining the integrity of the skin barrier, myelin formation, and retinal function.[10][26] Deficiencies in VLCFA metabolism are linked to serious genetic disorders such as X-linked adrenoleukodystrophy and other neurodegenerative conditions.[3][14] This suggests that supplementation with or targeted delivery of specific VLCFAs or their derivatives could have therapeutic potential in these diseases.[12]
Furthermore, long-chain fatty acids have been shown to influence inflammatory processes.[27] By incorporating into cell membranes, they can modulate signaling pathways and the production of inflammatory mediators. This opens up possibilities for the use of VLCFA derivatives in inflammatory conditions.
The anticancer potential of fatty acid derivatives is also an area of active research. Lipophilic prodrugs are being developed to enhance the delivery of chemotherapeutic agents to tumor tissues.[28][29] The high lipophilicity of this compound makes it an interesting candidate for conjugation with anticancer drugs to improve their pharmacokinetic profile and tumor accumulation.
The advantages of using lipid-based nanoparticles for the delivery of this compound or its drug conjugates include:
-
Enhanced Bioavailability: By solubilizing the lipophilic compound, LNPs can improve its absorption after oral administration. [30]* Controlled Release: The solid matrix of LNPs can provide sustained release of the encapsulated compound.
-
Targeted Delivery: The surface of LNPs can be modified with ligands to target specific tissues or cells, which is particularly relevant for cancer therapy. [3][4]* Protection from Degradation: Encapsulation within the lipid matrix can protect the active compound from enzymatic degradation in the gastrointestinal tract.
Conclusion
This compound, as a derivative of the biologically significant very long-chain fatty acid triacontanoic acid, holds considerable promise for applications in drug development. Its synthesis via Fischer esterification is a well-established chemical transformation, and its characterization can be thoroughly achieved using standard analytical techniques. The highly lipophilic nature of this compound makes it an ideal candidate for incorporation into advanced lipid-based drug delivery systems, such as lipid nanoparticles. This approach can overcome the challenges associated with poor aqueous solubility and enhance the therapeutic potential of the parent molecule or its drug conjugates in areas such as neurodegenerative diseases, inflammatory disorders, and cancer. Further research into the specific biological activities of this compound and the optimization of its formulation will be crucial in realizing its full therapeutic potential.
References
-
Van der Meel, R., Chen, S., Zaifman, J., Kulkarni, J. A., Zhang, X. R. S., Tam, Y. K., ... & Cullis, P. R. (2021). Modular Lipid Nanoparticle Platform Technology for siRNA and Lipophilic Prodrug Delivery. Small, 17(37), 2103025. [Link]
- Siddiqui, A. J., et al. (2023). Role of ELOVL1 in X-ALD and other neurological diseases. Metabolites, 13(2), 235.
-
Zhang, X., et al. (2024). The role of fatty acids in neurodegenerative diseases: mechanistic insights and therapeutic strategies. Frontiers in Cellular Neuroscience, 18, 1369805. [Link]
-
Gao, H., & He, L. (2021). Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery. Journal of Drug Delivery, 2021, 6683937. [Link]
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European journal of pharmaceutical sciences, 29(3-4), 278-287.
-
Royal Society of Chemistry. (n.d.). Supplementary Information Contents: 1. X-Ray Crystallographic Analyses 2. Spectral Data 3. 1H, 13C{1H}, and 19F{1H} NMR Chart of. Retrieved from [Link]
- Mishra, V., Bansal, K. K., Verma, A., Yadav, N., Thakur, R., Sudhakar, K., & Rosenholm, J. M. (2018). Solid lipid nanoparticles: an effective and promising drug delivery system. Journal of drug delivery, 2018.
- Müller, R. H., Radtke, M., & Wissing, S. A. (2002). Nanostructured lipid carriers (NLC) in cosmetic and pharmaceutical dermal products. International journal of pharmaceutics, 242(1-2), 121-123.
-
Zubenko, S. O., & Patrylak, L. K. (2020). Methods of fatty acid butyl esters synthesis: present and prospects. Catalysis and Petrochemistry, (29), 11-20. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Gazulla, J., & Berciano, J. (2024). Potential Clinical Benefit of Very Long Chain Fatty Acid Supplementation in Spinocerebellar Ataxia Type 34. The Cerebellum, 1-4. [Link]
- Çakır, U., & Aydoğan, Ö. (2018). Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 12(5), 296-300.
-
Wikipedia. (2023, October 29). Melissic acid. In Wikipedia. [Link]
-
Sassa, T., & Kihara, A. (2019). Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. Biomolecules & therapeutics, 27(4), 335. [Link]
-
ResearchGate. (n.d.). How to purify esterefication product?. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum showing the fragmentation pattern of (a) the B5 fraction... Retrieved from [Link]
-
Science Ready. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]
- Google Patents. (n.d.). CN102093211A - Synthesis method of fatty acid n-butyl ester.
-
ResearchGate. (n.d.). FT-IR spectrum of synthesized t-butyl esters of higher fatty acids... Retrieved from [Link]
-
Ataman Kimya. (n.d.). MELISSIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). Triacontanoic acid. Retrieved from [Link]
-
AOCS. (2019, July 23). Saturated Fatty Acids and Methyl Esters. Retrieved from [Link]
- Sassa, T., & Kihara, A. (2014). Metabolism of very long-chain fatty acids: genes and pathophysiology. Experimental cell research, 328(2), 292-300.
-
van der Meel, R., et al. (2017). Process Intensification of Enzymatic Fatty Acid Butyl Ester Synthesis Using a Continuous Centrifugal Contactor Separator. Organic Process Research & Development, 21(5), 738-745. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
- Rezanka, T., & Cajthaml, T. (2007). Analysis of wax ester molecular species by high performance liquid chromatography/atmospheric pressure chemical ionisation mass spectrometry.
-
Karpenkov, D. I., et al. (2023). A New Approach for Synthesizing Fatty Acid Esters from Linoleic-Type Vegetable Oil. Molecules, 28(10), 4165. [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of saturated fatty acid and its derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of the different tested fatty acid esters. Retrieved from [Link]
- Robinson, G. M. (1998). Synthesis of very long chain fatty acid methyl esters. Journal of the Chemical Society, Perkin Transactions 1, (18), 3031-3034.
- Calder, P. C. (2010). Long-chain fatty acids and inflammation. Proceedings of the Nutrition Society, 69(4), 564-572.
-
Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]
-
Chemistry LibreTexts. (2022, September 15). 15.7: Preparation of Esters. Retrieved from [Link]
-
Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]
-
Maiz, L. (2020, July 29). Reactions of Alcohols - Esterification (A2 Chemistry) [Video]. YouTube. [Link]
-
Spectrometrics. (n.d.). Infrared Analysis of Fatty Acid Methyl Esters by Direct Deposition after Gas Chromatography. Retrieved from [Link]
-
Jin, J. Z., & Sun, N. B. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 25(10), 5519. [Link]
-
Chemistry LibreTexts. (2022, September 15). 15.7: Preparation of Esters. Retrieved from [Link]
-
Lukić, I., et al. (2017). ESTERIFICATION OF STEARIC ACID WITH LOWER MONOHYDROXYLIC ALCOHOLS. Journal of Engineering & Processing Management, 9(1). [Link]
Sources
- 1. Melissic acid - Wikipedia [en.wikipedia.org]
- 2. Triacontanoic acid | C30H60O2 | CID 10471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Modular Lipid Nanoparticle Platform Technology for siRNA and Lipophilic Prodrug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Methods of fatty acid butyl esters synthesis: present and prospects | Catalysis and petrochemistry [kataliz.org.ua]
- 8. isites.info [isites.info]
- 9. ache.org.rs [ache.org.rs]
- 10. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN102093211A - Synthesis method of fatty acid n-butyl ester - Google Patents [patents.google.com]
- 12. Potential Clinical Benefit of Very Long Chain Fatty Acid Supplementation in Spinocerebellar Ataxia Type 34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. scienceready.com.au [scienceready.com.au]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. rsc.org [rsc.org]
- 20. utsouthwestern.edu [utsouthwestern.edu]
- 21. mdpi.com [mdpi.com]
- 22. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000156) [hmdb.ca]
- 23. researchgate.net [researchgate.net]
- 24. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 30. research.tue.nl [research.tue.nl]
Methodological & Application
Application Note: Utilizing Butyl Triacontanoate as a Robust Internal Standard for GC-MS Quantification of High Molecular Weight Analytes
<
Abstract
This document provides a comprehensive guide for the application of Butyl Triacontanoate (CAS 105025-97-6) as an internal standard (IS) for the quantitative analysis of high molecular weight, non-polar compounds by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] Due to its high molecular weight (508.92 g/mol ), thermal stability, and distinct fragmentation pattern, this compound is an exemplary candidate for improving accuracy and precision in challenging matrices. This note details the scientific rationale for its selection, a step-by-step protocol for its implementation, and a validation workflow, making it an invaluable resource for researchers in drug development, metabolomics, and quality control.
Introduction: The Rationale for a High-Mass Internal Standard
Quantitative analysis by GC-MS relies on the precise and accurate measurement of analyte response. However, variability can be introduced at multiple stages, including sample preparation, extraction, and injection.[4][5] An internal standard is a stable compound, added in a known quantity to all samples, calibrants, and controls, that closely mimics the analyte's behavior to correct for these variations.[6][7][8] The ratio of the analyte signal to the IS signal is used for quantification, effectively nullifying many sources of procedural error.[4][6]
Why this compound?
For the analysis of long-chain fatty acids, waxes, and other high-mass esters, a suitable IS must meet several key criteria:[6][9]
-
Chemical Similarity: It should be structurally similar to the analytes of interest to ensure comparable behavior during extraction and chromatography.[4][6]
-
Resolution: It must be chromatographically resolved from all analytes and matrix components.[4][6]
-
Absence from Matrix: The IS cannot be naturally present in the sample.[6][7]
-
High Purity and Stability: The IS must be of known high purity and remain stable throughout the analytical process.[10]
This compound, the butyl ester of triacontanoic acid, excels in this role for several reasons:
-
High Molecular Weight & Elution Time: Its long C34 alkyl chain ensures a late elution time, preventing interference with most common, lower-mass analytes.[11]
-
Non-Polar Nature: Its ester structure provides compatibility with methods designed for non-polar to semi-polar analytes like fatty acid methyl esters (FAMEs) and wax esters.
-
Distinct Mass Spectrum: Its fragmentation pattern provides unique, high-mass ions suitable for selective monitoring, minimizing spectral overlap from matrix components.
Foundational Principles: Ensuring a Self-Validating System
The trustworthiness of an analytical method hinges on its robustness and self-validation. The use of an internal standard is a core component of this philosophy. By adding the IS at the earliest possible stage of sample preparation, it experiences the same potential for loss or variability as the analyte, providing a continuous internal check on the method's performance.
Mitigating Matrix Effects
Complex sample matrices can suppress or enhance the analyte signal in the GC-MS system, a phenomenon known as the matrix effect.[12][13][14][15] This occurs when co-eluting matrix components affect the ionization efficiency of the analyte in the MS source or interact with active sites in the GC inlet.[13][14] A well-chosen internal standard that co-elutes closely with the analyte can experience similar matrix effects, allowing the analyte/IS ratio to provide a more accurate quantification than external standardization alone.[16]
Workflow for Method Validation
A method employing this compound as an IS must be validated to ensure its performance. Key validation parameters include:
-
Linearity: Establishing a linear relationship between the analyte/IS peak area ratio and the analyte concentration over a defined range.[9]
-
Accuracy & Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.[17]
-
Specificity: Ensuring the IS peak is free from interference from matrix components.
-
Stability: Confirming the stability of the IS in stock solutions and prepared samples under defined storage conditions.[10]
Experimental Protocol: Quantification of a Long-Chain Wax Ester
This protocol provides an example method for the quantification of Behenyl Oleate (a C40 wax ester) in a cosmetic cream matrix using this compound as the internal standard.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound (>99%) | Analytical Standard | e.g., Santa Cruz Biotechnology, Pharmaffiliates[2][3] |
| Behenyl Oleate (>99%) | Analytical Standard | e.g., Sigma-Aldrich |
| Hexane | HPLC Grade | Fisher Scientific |
| Chloroform | HPLC Grade | Fisher Scientific |
| Sodium Sulfate (Anhydrous) | ACS Grade | VWR |
Preparation of Standards and Solutions
-
Internal Standard Stock Solution (IS Stock; 1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of chloroform in a volumetric flask.
-
Internal Standard Spiking Solution (IS Spike; 50 µg/mL): Dilute 500 µL of IS Stock to 10 mL with hexane.
-
Analyte Stock Solution (Analyte Stock; 1 mg/mL): Accurately weigh 10 mg of Behenyl Oleate and dissolve in 10 mL of chloroform in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Analyte Stock into vials, evaporating the solvent under nitrogen, and reconstituting in 1 mL of the IS Spike solution. A typical concentration range would be 1-200 µg/mL.
Sample Preparation Workflow
The following diagram illustrates the sample preparation process.
Caption: Sample extraction workflow for wax ester analysis.
GC-MS Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | Agilent DB-5ht (30 m x 0.25 mm, 0.1 µm) or similar |
| Injection Volume | 1 µL |
| Inlet Temperature | 340°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 150°C, hold 1 min, ramp at 15°C/min to 380°C, hold 10 min |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Mass Spectrometry - Ion Selection
The selection of appropriate ions for SIM is critical for selectivity and sensitivity. Long-chain esters typically undergo fragmentation via α-cleavage and McLafferty rearrangements.[18][19]
-
This compound (IS): Molecular Weight 508.9. Characteristic fragments often arise from cleavage at the ester bond. While a full scan is needed for initial identification, potential ions for SIM could include m/z values related to the butyl group or fragments of the long alkyl chain. A common fragmentation for esters is the loss of the alkoxy group (-OC4H9). For this compound, monitoring ions like m/z 88 (from McLafferty rearrangement of the butyl ester portion) and a higher mass fragment like m/z 451 ([M-C4H9O]+) is recommended.
-
Behenyl Oleate (Analyte): Molecular Weight 603.1. Similarly, monitor characteristic ions that provide specificity, such as fragments representing the oleoyl moiety or the behenyl alcohol portion.
Recommended SIM Ions:
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Behenyl Oleate | User Determined | User Determined |
| This compound | 88 | 451 |
Note: The optimal ions for the analyte must be determined empirically by injecting a pure standard and examining the mass spectrum.
Data Analysis and Validation
Calibration Curve Construction
-
Analyze the prepared calibration standards using the established GC-MS method.
-
For each level, calculate the peak area ratio of the analyte to the internal standard (AreaAnalyte / AreaIS).
-
Plot the peak area ratio against the known concentration of the analyte.
-
Perform a linear regression analysis on the data points. The resulting calibration curve should have a correlation coefficient (r²) of ≥ 0.995.[9]
Caption: Workflow for quantitative data analysis.
Method Validation Protocol
To ensure the method is trustworthy, perform the following validation experiments:
-
Precision and Accuracy:
-
Prepare QC samples in the cosmetic cream matrix at low, medium, and high concentrations (e.g., 3, 30, and 150 µg/mL).
-
Analyze five replicates of each QC level.
-
Accuracy: The mean calculated concentration should be within ±15% of the nominal value.
-
Precision: The relative standard deviation (%RSD) should be ≤15%.
-
-
Matrix Effect Evaluation:
-
Prepare two sets of samples at a medium concentration:
-
Set A: Analyte and IS spiked into the solvent (hexane).
-
Set B: Analyte and IS spiked into extracted blank matrix.
-
-
Calculate the Matrix Effect (%ME) as: %ME = ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100
-
A %ME between -20% and +20% is generally considered acceptable, but the primary goal of the IS is to normalize this effect, which should be demonstrated by consistent accuracy in matrix-based QCs.[13]
-
-
Recovery:
-
Analyze a blank matrix sample spiked with the analyte before and after the extraction process.
-
Recovery is calculated as the ratio of the analyte response in the extracted sample to that of the post-extraction spiked sample. The IS helps correct for losses during this process.
-
Conclusion
This compound serves as an excellent, high-mass internal standard for the GC-MS quantification of long-chain, non-polar analytes. Its late elution profile, distinct fragmentation, and chemical similarity to analytes like wax esters make it ideal for minimizing analytical variability and correcting for matrix effects. By implementing the detailed protocol and validation workflow described in this note, researchers can significantly enhance the accuracy, precision, and trustworthiness of their quantitative methods.
References
- Vertex AI Search. (n.d.). Internal Standards - What Are They?
-
MDPI. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Retrieved January 12, 2026, from [Link]
-
MDPI. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Retrieved January 12, 2026, from [Link]
- Gas Chromatography. (n.d.).
-
Wikipedia. (n.d.). Internal standard. Retrieved January 12, 2026, from [Link]
-
Environics, Inc. (2024). How to Prepare Multi-Component Internal Standards for GC Calibration. Retrieved January 12, 2026, from [Link]
-
LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved January 12, 2026, from [Link]
-
Technology Networks. (n.d.). Matrix enhancement effect: A blessing or curse for gas chromatography? Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2023). (PDF) Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Retrieved January 12, 2026, from [Link]
- U.S. Food and Drug Administration. (n.d.). Validation of Chromatographic Methods. Retrieved January 12, 2026.
-
YouTube. (2025). What Is An Internal Standard In Gas Chromatography? - Chemistry For Everyone. Retrieved January 12, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). GC/MS analysis of long-chain esters standards. (A) Total ion.... Retrieved January 12, 2026, from [Link]
-
Chromatography Forum. (2009). internal standard stability+method validation. Retrieved January 12, 2026, from [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved January 12, 2026, from [Link]
- NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved January 12, 2026.
-
Scribd. (n.d.). ASTM Standards in Chromatography | PDF. Retrieved January 12, 2026, from [Link]
-
ASTM. (2019). E682 Standard Practice for Liquid Chromatography Terms and Relationships. Retrieved January 12, 2026, from [Link]
- University of Arizona. (n.d.).
-
Pharmaffiliates. (n.d.). CAS No : 105025-97-6 | Product Name : this compound. Retrieved January 12, 2026, from [Link]
-
LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved January 12, 2026, from [Link]
-
LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved January 12, 2026, from [Link]
-
ACS Publications. (n.d.). Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food. Retrieved January 12, 2026, from [Link]
-
PubMed. (n.d.). GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples. Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 12, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Retrieved January 12, 2026, from [Link]
-
ASTM. (2019). E1151 Standard Practice for Ion Chromatography Terms and Relationships. Retrieved January 12, 2026, from [Link]
- eGyanKosh. (n.d.).
-
National Institutes of Health. (n.d.). Triacontanoate | C30H59O2- | CID 5461027 - PubChem. Retrieved January 12, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Butanoic acid, butyl ester. Retrieved January 12, 2026, from [Link]
-
Taylor & Francis Online. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). CN102675096B - Method for preparing butyl stearate.
- Google Patents. (n.d.). CN101914021A - Two-step process produces the method for high content and high optical purity butyl lactate.
-
National Institute of Standards and Technology. (n.d.). Butanoic acid, butyl ester. Retrieved January 12, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Butanoic acid, 3-methylbutyl ester. Retrieved January 12, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Triacontanoic acid, methyl ester. Retrieved January 12, 2026, from [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Internal standard - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. environics.com [environics.com]
- 10. internal standard stability+method validation - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]
Enzymatic Synthesis of Butyl Triacontanoate: An Application Note and Detailed Protocol
This technical guide provides a comprehensive protocol for the enzymatic synthesis of Butyl Triacontanoate, a long-chain wax ester with applications in cosmetics, pharmaceuticals, and as a high-performance lubricant. The protocol leverages the high selectivity and mild reaction conditions offered by enzymatic catalysis, presenting a green and efficient alternative to traditional chemical synthesis routes. This document is intended for researchers, scientists, and drug development professionals seeking to produce high-purity long-chain wax esters.
Introduction: The Case for Enzymatic Synthesis
This compound (C₃₄H₆₈O₂) is an ester formed from triacontanoic acid (a C30 saturated fatty acid) and butanol. Its long alkyl chain imparts desirable properties such as lubricity, hydrophobicity, and a high melting point. Traditional chemical synthesis often requires harsh conditions, including high temperatures and strong acid catalysts, which can lead to unwanted byproducts and environmental concerns.
Enzymatic synthesis, employing lipases as biocatalysts, offers a superior alternative. Lipases operate under mild conditions, reducing energy consumption and minimizing side reactions.[1] This high selectivity, including regio- and enantioselectivity, allows for the production of highly pure products, simplifying downstream processing.[2] The use of immobilized enzymes further enhances the process by allowing for easy catalyst recovery and reuse, making the synthesis more cost-effective and sustainable.[3]
This protocol will focus on the use of immobilized Candida antarctica lipase B (CALB), a robust and versatile enzyme known for its efficacy in esterification reactions.[4]
The Enzymatic Reaction: A Mechanistic Overview
The lipase-catalyzed synthesis of this compound proceeds via a "Ping-Pong Bi-Bi" mechanism.[5][6] This two-step process involves the formation of a covalent acyl-enzyme intermediate.
-
Acylation: Triacontanoic acid binds to the active site of the lipase, and its carboxyl group acylates a serine residue in the enzyme's catalytic triad. This results in the formation of an acyl-enzyme complex and the release of the first product, which in this case is water.
-
Deacylation: Butanol then enters the active site and acts as a nucleophile, attacking the acyl-enzyme intermediate. This leads to the formation of the final ester, this compound, and the regeneration of the free enzyme, which is then ready to catalyze another reaction cycle.
This mechanism is highly efficient and allows for the synthesis of esters under controlled conditions.
Diagram of the Lipase "Ping-Pong Bi-Bi" Mechanism
Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed synthesis of this compound.
Materials and Methods
Reagents and Consumables
-
Triacontanoic Acid (≥98% purity)
-
n-Butanol (anhydrous, ≥99%)
-
Immobilized Candida antarctica lipase B (Novozym® 435 or equivalent)
-
Hexane (anhydrous, HPLC grade)
-
Chloroform (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Silica gel for column chromatography (70-230 mesh)
-
Molecular sieves (3 Å, activated)
-
TLC plates (silica gel 60 F₂₅₄)
-
Deionized water
Instrumentation
-
Magnetic stirrer with heating plate
-
Reaction vessel (e.g., 100 mL round-bottom flask) with condenser
-
Rotary evaporator
-
Glass column for chromatography
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
-
Analytical balance
Detailed Experimental Protocol
Reaction Setup and Synthesis
-
Substrate Preparation: In a 100 mL round-bottom flask, dissolve 4.53 g (10 mmol) of triacontanoic acid in 50 mL of anhydrous hexane. Gentle heating (40-50 °C) may be required to facilitate dissolution.[7] Triacontanoic acid is a white solid with low solubility in many organic solvents at room temperature.[8][9]
-
Addition of Alcohol: Add 1.1 mL (12 mmol, 1.2 equivalents) of n-butanol to the reaction mixture. An excess of the alcohol is used to shift the reaction equilibrium towards the product.
-
Enzyme Addition: Add 0.45 g (10% w/w of triacontanoic acid) of immobilized Candida antarctica lipase B to the flask.
-
Water Removal: Add approximately 2 g of activated 3 Å molecular sieves to the reaction mixture to adsorb the water produced during esterification, which further drives the reaction towards completion.[2]
-
Reaction Conditions: Place the flask on a magnetic stirrer with a heating plate and fit it with a condenser. Stir the mixture at 200 rpm and maintain the temperature at 60 °C. The optimal temperature for many lipases is in the range of 40-70 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots (approximately 0.1 mL) at regular intervals (e.g., every 2-4 hours). The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[10][11]
-
TLC Monitoring: Spot the reaction aliquot, along with standards of triacontanoic acid and butanol, on a silica gel TLC plate. Develop the plate using a mobile phase of hexane:ethyl acetate (9:1 v/v). Visualize the spots under UV light (if applicable) or by staining with iodine vapor. The formation of the less polar this compound will be indicated by a new spot with a higher Rf value than the triacontanoic acid.
-
GC Analysis: For a more quantitative analysis, dilute the aliquot with hexane and inject it into a GC-FID system. The disappearance of the starting materials and the appearance of the product peak will indicate the reaction progress.
-
-
Reaction Completion: The reaction is typically complete within 24-48 hours, with conversions often exceeding 90%.
Product Isolation and Purification
-
Enzyme Removal: Once the reaction is complete, cool the mixture to room temperature and filter it to remove the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh hexane, dried, and stored for reuse.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the hexane and excess butanol.
-
Column Chromatography: Purify the crude product by column chromatography on silica gel.[12]
-
Column Packing: Pack a glass column with silica gel in hexane.
-
Loading: Dissolve the crude product in a minimal amount of warm hexane or chloroform and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with pure hexane to elute any non-polar impurities. Increase the polarity by gradually adding ethyl acetate to the hexane (e.g., 99:1, 98:2, 95:5 v/v hexane:ethyl acetate). This compound, being a relatively non-polar ester, will elute with a low percentage of ethyl acetate.[13][14]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a white, waxy solid.
-
Characterization: Confirm the identity and purity of the final product using techniques such as GC-MS, NMR, and FT-IR spectroscopy.
Experimental Workflow for this compound Synthesis
Caption: A stepwise workflow for the enzymatic synthesis and purification of this compound.
Data and Expected Results
The following table summarizes the key reaction parameters and expected outcomes for the enzymatic synthesis of this compound.
| Parameter | Value/Condition | Rationale |
| Enzyme | Immobilized Candida antarctica lipase B | High activity and stability in organic media. |
| Substrates | Triacontanoic Acid, n-Butanol | |
| Substrate Molar Ratio | 1:1.2 (Acid:Alcohol) | Excess alcohol drives the equilibrium towards ester formation. |
| Solvent | Anhydrous Hexane | Good solubility for the non-polar substrates and product. |
| Enzyme Loading | 10% (w/w of triacontanoic acid) | A common loading for efficient catalysis.[2] |
| Temperature | 60 °C | Optimal for lipase activity while minimizing enzyme denaturation. |
| Reaction Time | 24-48 hours | Sufficient time to achieve high conversion. |
| Water Removal | 3 Å Molecular Sieves | Prevents the reverse hydrolysis reaction. |
| Expected Yield | >90% | Based on similar lipase-catalyzed esterifications. |
| Product Purity | >98% (after chromatography) |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Conversion Rate | Inactive enzyme | Use fresh, properly stored enzyme. |
| Insufficient water removal | Ensure molecular sieves are fully activated. | |
| Suboptimal temperature | Verify and maintain the reaction temperature at 60 °C. | |
| Side Product Formation | Contaminated starting materials | Use high-purity substrates and anhydrous solvents. |
| Difficulty in Purification | Incomplete reaction | Ensure the reaction has gone to completion before purification. |
| Improper solvent system for chromatography | Optimize the hexane/ethyl acetate gradient for better separation. |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hexane and other organic solvents are flammable. Keep away from open flames and ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the enzymatic synthesis of this compound. By utilizing the high selectivity and mild operating conditions of immobilized lipase, this method offers a sustainable and efficient route to a high-value specialty chemical. The provided protocol, along with the troubleshooting guide, should enable researchers to successfully synthesize and purify this compound for a variety of applications.
References
-
Wikipedia. (n.d.). Melissic acid. Retrieved from [Link]
-
ChemBK. (2024, April 9). Triacontanoic acid. Retrieved from [Link]
-
Ataman Kimya. (n.d.). MELISSIC ACID. Retrieved from [Link]
-
ResearchGate. (2023, June). The Ping Pong Bi Bi mechanism of lipase B from Candida antarctica. Retrieved from [Link]
- Gonçalves, L. R. B., et al. (2022). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. Molecules, 27(15), 4933.
-
Studylib. (n.d.). TLC Lab: Monitoring Esterification Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Kinetics of lipase-catalyzed kinetic resolutions of racemic compounds: Reparameterization in terms of specificity constants. Retrieved from [Link]
-
SciELO. (2002). Lipase catalyzed ester synthesis for food processing industries. Retrieved from [Link]
-
Journal of the Serbian Chemical Society. (2013). Lipase Catalyzed Synthesis of Fatty Acid Xylose Esters and their Surfactant Properties. Retrieved from [Link]
-
PMC. (2020). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme of the Bi–Bi Ping-Pong reaction mechanism with inhibition by.... Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Juniata College. (2010, April 3). Verification of Esterification. Retrieved from [Link]
-
PubMed. (2018). Lipase-Catalyzed Synthesis of Fatty Acid Esters of Trisaccharides. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Kinetic study on lipase-catalyzed esterification in organic solvents. Retrieved from [Link]
- Google Patents. (n.d.). US4404283A - Long chain wax esters and method of making same.
-
PMC. (2015, May 19). Evolution of Enzyme Kinetic Mechanisms. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ... is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. Retrieved from [Link]
-
National Center for Biotechnology Information. (1999). Purification of a Jojoba Embryo Wax Synthase, Cloning of its cDNA, and Production of High Levels of Wax in Seeds of Transgenic Arabidopsis. Retrieved from [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipase-Catalyzed Synthesis of Fatty Acid Esters of Trisaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. Melissic acid - Wikipedia [en.wikipedia.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. 利用できないコンテンツ [sigmaaldrich.com]
- 11. studylib.net [studylib.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US4404283A - Long chain wax esters and method of making same - Google Patents [patents.google.com]
Quantitative Lipid Profiling in Biological Matrices Using Butyl Triacontanoate as an Internal Standard
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
Accurate quantification of lipids in biological samples is fundamental to understanding cellular metabolism, identifying disease biomarkers, and assessing the efficacy of therapeutic interventions. However, the inherent complexity of the lipidome and the multi-step nature of sample preparation present significant analytical challenges, often leading to variability and inaccuracy. This application note details a robust and validated workflow for the quantification of a broad range of lipid species in biological samples using Butyl Triacontanoate as a non-endogenous internal standard (IS). The protocol leverages the chemical properties of this compound to normalize for analyte loss during extraction and variability in instrument response. We provide a comprehensive, step-by-step methodology for sample preparation using methyl-tert-butyl ether (MTBE) extraction, a high-throughput and efficient alternative to traditional methods. Furthermore, we outline the parameters for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and the principles of data processing for accurate absolute or relative quantification. This guide is designed to provide researchers with a self-validating system to ensure the generation of high-quality, reproducible data in their lipidomics studies.
Principle of the Method: The Rationale for an Internal Standard
Quantitative analysis in mass spectrometry relies on the principle that the instrument's response is proportional to the concentration of the analyte. However, this relationship can be compromised by two primary sources of error: 1) inconsistent analyte recovery during sample preparation (e.g., extraction, evaporation, reconstitution) and 2) fluctuations in instrument performance (e.g., ionization suppression/enhancement).[1][2]
The use of an internal standard is the gold standard strategy to correct for these errors.[3] An ideal IS is a compound that is not naturally present in the sample but behaves chemically and physically like the analytes of interest throughout the entire analytical process.
Why this compound?
This compound, a wax ester, is an excellent choice as an internal standard for broad-spectrum lipid analysis for several key reasons:
-
Non-Endogenous: It is not naturally found in most mammalian biological samples, preventing interference with endogenous lipid measurement.
-
Chemical Similarity: As a large, non-polar lipid, its solubility and extraction characteristics from a complex biological matrix are similar to a wide range of neutral lipids (e.g., triacylglycerols, cholesteryl esters) and, to a sufficient extent, other lipid classes.
-
High Molecular Weight & Retention: It has a distinct mass-to-charge ratio (m/z) that is unlikely to overlap with common endogenous lipids and typically elutes in a clean region of the chromatogram in reversed-phase LC systems.
-
Stability: It is chemically stable and does not readily degrade under typical extraction and storage conditions.
By adding a precise, known amount of this compound to every sample before the extraction process begins, any subsequent loss of analyte will be accompanied by a proportional loss of the IS. Similarly, any variation in ionization efficiency will affect both the analyte and the IS. The final quantification is based on the ratio of the analyte signal to the IS signal, a value that remains stable and accurate despite experimental variations.
Figure 1. The core principle of internal standard-based quantification.
Materials and Reagents
| Item | Specifications | Recommended Supplier |
| Internal Standard | This compound (>98% purity) | Sigma-Aldrich, Avanti Polar Lipids |
| Solvents (LC-MS Grade) | Methanol (MeOH), Methyl-tert-butyl ether (MTBE), Isopropanol (IPA), Acetonitrile (ACN), Water, Chloroform | Fisher Scientific, Merck |
| Mobile Phase Additives | Ammonium Acetate or Formate (>99% purity) | Sigma-Aldrich |
| Biological Matrix | Plasma, serum, tissue homogenate, cell pellets | N/A |
| Equipment | Analytical balance, Vortex mixer, Centrifuge (4°C), Nitrogen evaporator or SpeedVac, Autosampler vials | Standard lab suppliers |
| Instrumentation | UPLC/HPLC system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) | Waters, Thermo Fisher, Agilent, Sciex |
Experimental Workflow Overview
The entire process, from sample receipt to final data, follows a systematic and validated pathway designed to maximize reproducibility and accuracy.
Figure 2. High-level experimental workflow for lipid quantification.
Detailed Protocols
Protocol 1: Preparation of Standards
Rationale: Accurate preparation of the internal standard and calibration standards is the foundation of quantitative analysis. Using a stock solution minimizes weighing errors and ensures consistency across a large batch of samples.
-
Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10.0 mL of Chloroform:Methanol (2:1, v/v) in a glass volumetric flask.
-
Vortex thoroughly until fully dissolved.
-
Store in a tightly sealed glass vial at -20°C. This stock is stable for up to 6 months.
-
-
Internal Standard (IS) Working Solution (10 µg/mL):
-
Dilute 100 µL of the 1 mg/mL IS stock solution into 9.9 mL of Methanol.
-
Vortex to mix. Prepare this working solution fresh weekly.
-
-
Calibration Curve Standards (Optional, for Absolute Quantification):
-
To perform absolute quantification, a calibration curve must be generated using authentic standards for the lipids of interest.
-
Prepare a stock solution of the target lipid(s) (e.g., Triolein, Phosphatidylcholine 16:0/18:1).
-
Perform serial dilutions in a suitable solvent to create a series of calibrators (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Each calibrator point must be spiked with the same amount of IS working solution as the unknown samples.
-
Protocol 2: Sample Preparation and Lipid Extraction (MTBE Method)
Rationale: The MTBE extraction method is chosen for its high efficiency, reduced use of hazardous chlorinated solvents, and compatibility with high-throughput workflows.[4][5] The low density of MTBE causes the lipid-containing organic phase to form the upper layer, simplifying its collection and minimizing contamination.[4] Adding the IS at the very beginning ensures it undergoes every subsequent step alongside the endogenous lipids.[3]
-
Sample Preparation:
-
Thaw biological samples (e.g., 20 µL plasma, 1x10^6 cells, 10 mg tissue homogenate) on ice.
-
Transfer the sample to a 2 mL glass tube with a Teflon-lined cap.
-
-
Internal Standard Spiking:
-
Add 10 µL of the IS Working Solution (10 µg/mL) to each sample, quality control (QC), and calibration standard.
-
Vortex briefly (5 seconds).
-
-
Extraction:
-
Add 200 µL of cold (-20°C) Methanol. Vortex for 30 seconds.
-
Add 800 µL of cold (-20°C) MTBE. Vortex vigorously for 10 minutes at 4°C.
-
Incubate on a shaker for 1 hour at room temperature.
-
Induce phase separation by adding 200 µL of MS-grade water. Vortex for 1 minute.[6]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C. Three distinct layers will form: an upper organic (lipid) phase, a lower aqueous phase, and a solid protein pellet at the bottom.
-
-
Lipid Collection:
-
Carefully collect the upper organic phase (~600-700 µL) using a glass pipette and transfer it to a new glass tube. Be cautious not to disturb the protein interface.
-
Dry the collected organic phase to complete dryness using a nitrogen evaporator or a SpeedVac.
-
-
Reconstitution:
-
Reconstitute the dried lipid film in 100 µL of Acetonitrile:Isopropanol (70:30, v/v).
-
Vortex for 1 minute and transfer to an autosampler vial with an insert for LC-MS analysis.
-
Protocol 3: LC-MS Analytical Method
Rationale: Reversed-phase chromatography (e.g., C18, C8) separates lipids based on their hydrophobicity, which is primarily determined by fatty acyl chain length and degree of unsaturation.[5][7] High-resolution mass spectrometry allows for accurate mass determination, aiding in lipid identification and ensuring specificity by distinguishing the analyte from background noise.
| Parameter | Recommended Setting |
| LC System | UPLC/HPLC |
| Column | C18 or C8 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.7 µm particle size) |
| Column Temp | 55°C |
| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Acetate |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Acetate |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 2-5 µL |
| Gradient | 0-2 min: 15% B; 2-11 min: 15-99% B; 11-12 min: 99% B; 12-14 min: Re-equilibrate at 15% B |
| MS System | High-Resolution Mass Spectrometer (Q-TOF, Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative switching |
| Acquisition | Full Scan MS (m/z 150-1500) |
| Capillary Voltage | +4.0 kV (Positive), -3.5 kV (Negative) |
| Source Temp | 120°C |
Data Analysis and Quantification
-
Peak Integration: Using the instrument's software or a third-party program, integrate the peak area of the target lipid analytes and the this compound internal standard. The extracted ion chromatogram (XIC) for this compound should be monitored at its specific m/z.
-
Response Ratio Calculation: For each sample, calculate the Response Ratio (RR):
-
RR = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
-
Quantification:
-
Relative Quantification: The RR can be used directly for relative comparisons between sample groups (e.g., control vs. treated). This is often sufficient for biomarker discovery and mechanism-of-action studies.
-
Absolute Quantification: If a calibration curve was generated, plot the RR of the calibrators against their known concentrations. Apply a linear regression to the data. The concentration of the analyte in the unknown samples can then be calculated from their RR using the resulting curve equation (y = mx + c).[8]
-
Method Validation
For studies requiring the highest level of confidence, such as clinical applications, the method should be validated according to established guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[9][10] Key parameters to assess include:
-
Linearity: The R² value of the calibration curve should be >0.99.
-
Accuracy & Precision: Assessed by analyzing QC samples at low, medium, and high concentrations. Accuracy should typically be within ±15% of the nominal value, and precision (as %CV) should be <15%.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[11][12]
-
Recovery: The efficiency of the extraction process, determined by comparing the response of an analyte spiked before extraction versus after extraction.
-
Matrix Effect: The effect of co-eluting compounds from the biological matrix on the ionization of the analyte.
Troubleshooting
| Issue | Possible Cause | Solution |
| No/Low IS Signal | Forgetting to spike IS; Evaporation error | Re-prepare a new aliquot from the original sample; Check nitrogen evaporator settings. |
| High Variability in IS Area | Inconsistent injection volume; Extraction inconsistency | Check autosampler performance; Ensure vortexing and phase collection steps are performed consistently. |
| Poor Peak Shape | Column degradation; Inappropriate reconstitution solvent | Replace the column; Ensure the reconstitution solvent is compatible with the initial mobile phase conditions. |
| Signal Suppression | High sample concentration; Matrix effects | Dilute the sample extract; Optimize chromatographic separation to move the analyte away from interfering peaks. |
References
-
Lipid Extraction for Mass Spectrometry Lipidomics. (2025). Protocols.io. [Link]
-
Castro-Perez, J. et al. (2019). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. MDPI. [Link]
-
List of internal standards used for lipidomics analysis. (n.d.). ResearchGate. [Link]
-
Ulmer, C. Z. et al. (2020). LC–MS Lipidomics: Exploiting a Simple High- Throughput Method for the Comprehensive Extraction of Lipids in a Ruminant Fat Dos. University of Cambridge. [Link]
-
Matyash, V. et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research. [Link]
-
Quehenberger, O. et al. (2011). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. LIPID MAPS. [Link]
-
Han, X., & Yang, K. (2014). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PMC. [Link]
-
Ovčačíková, M. et al. (2016). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. PubMed Central. [Link]
-
Zhang, R. et al. (2022). Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes. PubMed. [Link]
-
Metabolomics Workbench. (n.d.). Shotgun Lipidomics: SOP Reagents and Internal Standards Table 1. Metabolomics Workbench. [Link]
-
Salem, M. et al. (2017). A Simple Fractionated Extraction Method for the Comprehensive Analysis of Metabolites, Lipids, and Proteins from a Single Sample. Journal of Visualized Experiments. [Link]
-
Zhang, R. et al. (2022). Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes. PMC. [Link]
-
Bishop, L. M., & Fiehn, O. (2023). Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. eScholarship.org. [Link]
-
Kuneš, M. et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Elsevier. [Link]
-
Brands, M. et al. (2021). Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry. Semantic Scholar. [Link]
-
Quehenberger, O. et al. (2011). High sensitivity quantitative lipidomics analysis of fatty acids in biological samples by gas chromatography-mass spectrometry. PMC. [Link]
-
Roda, A. et al. (2016). Rapid Quantification and Validation of Lipid Concentrations within Liposomes. PMC. [Link]
-
Brands, M. et al. (2021). Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry. PubMed. [Link]
-
Quehenberger, O. et al. (2011). High sensitivity quantitative lipidomics analysis of fatty acids in biological samples by gas chromatography-mass spectrometry. PubMed. [Link]
-
Khourey, S. (2018). Quantification of Lipids: Model, Reality, and Compromise. Longdom Publishing. [Link]
-
Request PDF. (n.d.). Development and validation of a rapid method to quantify neutral lipids by NP-HPLC-charged aerosol detector. ResearchGate. [Link]
Sources
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. longdom.org [longdom.org]
- 9. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Quantification and Validation of Lipid Concentrations within Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Analysis of Butyl Triacontanoate in Environmental Samples
A Senior Application Scientist's Guide to Protocol Development and Method Validation for High-Molecular-Weight Ester Analysis in Complex Matrices
Introduction: The Environmental Significance of Long-Chain Esters
Butyl Triacontanoate (C₃₄H₆₈O₂) is a long-chain wax ester characterized by its high molecular weight (508.92 g/mol ) and non-polar nature.[1] As a white, waxy solid, its environmental fate and transport are governed by its low water solubility and high affinity for organic matter.[1] While specific environmental data on this compound is sparse, the broader class of wax esters is ubiquitous in nature, serving as energy storage molecules and protective coatings in various organisms.[2] The analytical challenge in environmental monitoring lies in the robust and sensitive detection of these low-volatility compounds in complex matrices such as soil and water.
This guide provides a comprehensive framework for the analysis of this compound in environmental samples, detailing protocols for sample preparation and instrumental analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented are grounded in the principles of analytical chemistry and are designed to be self-validating, ensuring both accuracy and reliability in experimental outcomes.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| CAS Number | 105025-97-6 | [1] |
| Molecular Formula | C₃₄H₆₈O₂ | [1] |
| Molecular Weight | 508.92 g/mol | [1] |
| Appearance | White Waxy Solid | [1] |
| Storage | 2-8°C Refrigerator | [1] |
| Solubility | Soluble in non-polar organic solvents (e.g., hexane, chloroform) | [3] |
These properties, particularly its high molecular weight and non-polar character, dictate the choice of extraction techniques and analytical instrumentation. Gas chromatography is a suitable technique, and its use as an internal standard for GC analysis of other compounds has been documented.[1][4]
Experimental Workflow: A Strategic Overview
The analytical workflow for this compound in environmental samples is a multi-step process designed to isolate the analyte from interfering matrix components and quantify it with high sensitivity and selectivity.
Figure 1: General workflow for the analysis of this compound.
Detailed Protocol: Analysis of this compound in Water Samples
This protocol outlines the extraction and analysis of this compound from aqueous matrices, leveraging its non-polar nature for efficient isolation.
Sample Preparation: Solid-Phase Extraction (SPE)
The primary challenge in analyzing this compound in water is its expected low concentration and the presence of polar interferents. A non-polar SPE sorbent is ideal for retaining the analyte while allowing polar impurities to pass through.[5]
Materials:
-
SPE cartridges: C18 or other non-polar polymeric sorbent, 500 mg/6 mL
-
SPE vacuum manifold
-
Water sample: 500 mL, collected in amber glass bottles
-
Methanol, HPLC grade
-
Deionized water
-
Hexane, HPLC grade
-
Nitrogen gas for evaporation
Protocol:
-
SPE Cartridge Conditioning:
-
Pass 6 mL of hexane through the C18 cartridge to solvate the stationary phase.
-
Follow with 6 mL of methanol to remove the hexane.
-
Equilibrate the cartridge with 6 mL of deionized water, ensuring the sorbent does not run dry.
-
-
Sample Loading:
-
Pass the 500 mL water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 6 mL of deionized water to remove any remaining polar impurities.
-
Dry the cartridge under vacuum for 10 minutes to remove excess water.
-
-
Elution:
-
Elute the retained this compound with 10 mL of hexane. Collect the eluate in a clean glass tube.
-
-
Concentration and Reconstitution:
-
Evaporate the hexane eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of hexane for GC-MS analysis.
-
Figure 2: Solid-Phase Extraction workflow for water samples.
Detailed Protocol: Analysis of this compound in Soil Samples
For soil and sediment samples, a liquid-solid extraction is necessary to transfer the non-polar this compound into an organic solvent.
Sample Preparation: Liquid-Solid Extraction
Materials:
-
Soil sample: 10 g, air-dried and sieved (2 mm mesh)[6]
-
Anhydrous sodium sulfate
-
Hexane, HPLC grade
-
Sonication bath or shaker
-
Centrifuge
-
Glass fiber filter paper
Protocol:
-
Sample Pre-treatment:
-
Mix 10 g of the sieved soil sample with 5 g of anhydrous sodium sulfate to remove residual moisture.
-
-
Extraction:
-
Add 20 mL of hexane to the soil sample in a glass centrifuge tube.
-
Sonicate for 15 minutes or shake for 30 minutes to ensure efficient extraction.
-
-
Separation:
-
Centrifuge the sample at 3000 rpm for 10 minutes to pellet the soil particles.
-
Decant the hexane supernatant through glass fiber filter paper into a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane for GC-MS analysis.
-
Instrumental Analysis: High-Temperature Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, a high-temperature GC-MS method is required for its analysis.[2][7]
GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, reliable platform |
| MS System | Agilent 5977B MSD or equivalent | Provides sensitive detection and mass confirmation |
| Column | DB-1HT or similar high-temp capillary column (15 m x 0.25 mm, 0.10 µm film) | Suitable for high-temperature analysis of low-volatility compounds[7] |
| Injector Temp. | 350 °C | Ensures complete vaporization of the high-molecular-weight analyte |
| Oven Program | Initial: 120 °C, hold 1 minRamp: 15 °C/min to 380 °CHold: 5 min | Optimized for separation of long-chain esters[7] |
| Carrier Gas | Helium, constant flow 1.2 mL/min | Inert carrier gas |
| Injection Mode | Splitless, 1 µL | Maximizes analyte transfer to the column for trace analysis |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole |
| Ionization Mode | Electron Ionization (EI), 70 eV | Provides reproducible fragmentation patterns for identification |
| Scan Range | m/z 50-600 | Covers the expected mass fragments of this compound |
Data Analysis and Quantification
-
Identification: The identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference standard.
-
Quantification: An external standard calibration curve should be prepared using this compound standards of known concentrations. The concentration in the samples is determined by comparing the peak area of the analyte to the calibration curve.
Quality Assurance and Quality Control (QA/QC)
To ensure the reliability of the results, the following QA/QC measures should be implemented:
-
Method Blank: An analyte-free matrix (deionized water or clean sand) is processed through the entire sample preparation and analysis procedure to check for contamination.
-
Matrix Spike: A known amount of this compound is added to a sample before extraction to assess the recovery of the method.
-
Duplicate Samples: Analyzing duplicate samples provides a measure of the precision of the method.
-
Continuing Calibration Verification (CCV): A mid-level calibration standard is analyzed periodically to ensure the stability of the instrument's response.
Conclusion
The protocols detailed in this application note provide a robust framework for the analysis of this compound in environmental water and soil samples. The combination of optimized sample preparation techniques and high-temperature GC-MS analysis ensures high sensitivity and selectivity. Adherence to the described methodologies and rigorous QA/QC practices will enable researchers and scientists to generate reliable data on the environmental occurrence of this and other long-chain wax esters.
References
-
Pharmaffiliates. (n.d.). This compound | CAS No: 105025-97-6. Retrieved from [Link]
- Biedermann, M., Grob, K., & Mariani, C. (2008). Wax ester fraction of edible oils: Analysis by on‐line LC‐GC‐MS and GC×GC‐FID. European Journal of Lipid Science and Technology, 111(2), 154-165.
-
Biotage. (n.d.). Method Development in Solid Phase Extraction using Non-Polar ISOLUTE® SPE Columns for the Extraction of Aqueous Samples. Retrieved from [Link]
- Tada, A., Ishizuki, K., Yamazaki, J., & Sugimoto, N. (2009). Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS. Journal of Food Science, 74(7), C561-C568.
- Jurenka, R. A. (2004). Chemical and physical analyses of wax ester properties. Journal of Insect Science, 4, 31.
-
Scott, R. (2014, December 1). Understanding and Improving Solid-Phase Extraction. LCGC International. Retrieved from [Link]
- Wakeham, S. G. (1983). Glass capillary gas chromatography-mass spectrometry of wax esters, steryl esters and triacylglycerols.
-
Dongguan Zhongyi Biotechnology Co., Ltd. (n.d.). B750100 this compound. Retrieved from [Link]
-
Agilent Technologies. (2016, April 6). Simple Approaches to Solid Phase Extraction (SPE) Method Development. Retrieved from [Link]
-
Cheméo. (n.d.). This compound. Retrieved from [Link]
-
AXEL. (n.d.). 85-1479-93 this compound (Triacontanoic Acid, Butyl Ester) 10mg B9015-25. Retrieved from [Link]
-
Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]
-
University of Florida. (n.d.). Soil Sample Preparation Protocol. Retrieved from [Link]
-
The University of Kansas. (n.d.). Samples Preparation Method | Soil Analyses Service Center. Retrieved from [Link]
-
University of Massachusetts Amherst. (n.d.). Soil Sample Preparation. Retrieved from [Link]
- Royal Society of Chemistry. (2018). Analytical Methods.
- Journal of Liquid Chromatography & Related Technologies. (1990). Solid-Phase Extraction of Dicamba and Picloram from Water and Soil Samples for HPLC. 13(16), 3259-3272.
-
ALS Global. (n.d.). Soil & sediment preparation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Triacontanoate. PubChem Compound Database. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Butyl pentanoate (FDB020017). Retrieved from [Link]
- Caban, M., & Stepnowski, P. (2012). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. International Journal of Molecular Sciences, 13(12), 16294–16328.
-
ResearchGate. (2012). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. Retrieved from [Link]
- U.S. Environmental Protection Agency. (2009). Standardized Analytical Methods for Environmental Restoration Following Homeland Security Events, Revision 5.0.
-
ResearchGate. (2025). Analytical methodologies for the determination of phthalates in environmental matrices. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. usbio.net [usbio.net]
- 4. scbt.com [scbt.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 7. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Recovery Extraction of Butyl Triacontanoate from Complex Biological and Environmental Matrices
Abstract
This document provides a comprehensive guide to the sample preparation techniques for Butyl Triacontanoate, a highly lipophilic long-chain fatty acid ester, from challenging matrices such as biological fluids, tissues, and plant matter. The protocols detailed herein are designed for researchers, scientists, and drug development professionals who require robust and reproducible methods for the quantitative analysis of this compound, typically by Gas Chromatography-Mass Spectrometry (GC-MS). We move beyond simple step-by-step instructions to explain the underlying principles of each methodological choice, ensuring scientific integrity and enabling researchers to adapt these protocols to their specific needs.
Introduction: The Analytical Challenge
This compound (C34H68O2) is a long-chain ester characterized by its significant molecular weight and extreme non-polarity.[1][2] Its physicochemical properties, particularly its high octanol/water partition coefficient (logPoct/wat) and negligible water solubility, dictate its behavior in complex systems.[1] In biological and environmental samples, it partitions almost exclusively into lipid-rich compartments. This presents a significant analytical challenge: efficiently extracting the analyte from a matrix replete with interfering lipids, proteins, and other components while ensuring high recovery and minimal sample contamination.
This application note provides validated protocols for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Soxhlet extraction, tailored to the unique properties of this compound and the specific challenges posed by different matrices.
Physicochemical Properties & Analytical Rationale
Understanding the properties of this compound is fundamental to designing an effective extraction strategy. The choice of solvents and separation media is directly informed by these characteristics.
| Property | Value | Source | Significance for Sample Preparation |
| Molecular Formula | C34H68O2 | [2][3][4] | Indicates a large, non-polar aliphatic structure. |
| Molecular Weight | ~508.9 g/mol | [1][2][4] | Low volatility, suitable for GC analysis with appropriate temperature programming. |
| Physical Form | White Waxy Solid | [4] | Requires solubilization in an organic solvent before handling and analysis. |
| Melting Point | 65-66°C | [3] | Relevant for storage conditions and ensuring it remains solubilized during extraction. |
| Solubility | Soluble in Hexane, Chloroform, Ether, Acetone | [3] | Dictates the choice of extraction and reconstitution solvents. |
| logPoct/wat | 12.272 (Predicted) | [1] | Extremely lipophilic; will strongly bind to lipids and proteins. |
| Water Solubility | log10WS = -12.92 (Predicted) | [1] | Insoluble in aqueous media; requires organic solvents for extraction. |
Given these properties, Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the analytical method of choice. This compound has been successfully used as an internal standard in GC methods, demonstrating its suitability for this technique.[2][3][4]
Core Methodologies & Protocols
The selection of an appropriate extraction technique is critically dependent on the sample matrix. We present three primary workflows for distinct sample types.
Matrix Type 1: Biological Fluids (Plasma, Serum)
Challenge: High protein content can lead to analyte sequestration and emulsion formation during extraction. The primary goal is to first remove proteins and then partition the analyte into an organic phase.
Protocol 3.1.1: Protein Precipitation followed by Liquid-Liquid Extraction (LLE)
This is a robust, straightforward method for initial sample clean-up.
-
Sample Aliquoting: Pipette 500 µL of plasma or serum into a 2 mL polypropylene microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog or a similar long-chain ester not present in the sample) dissolved in a minimal volume of isopropanol.
-
Protein Precipitation: Add 1.5 mL of ice-cold acetonitrile.
-
Causality: Acetonitrile is a water-miscible organic solvent that disrupts the hydration shell of proteins, causing them to denature and precipitate out of solution, thereby releasing protein-bound analytes.
-
-
Vortexing: Vortex the tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean glass tube, leaving the protein pellet behind.
-
Liquid-Liquid Extraction: Add 2 mL of n-hexane to the supernatant.
-
Mixing: Vortex for 2 minutes, then gently rock for 10 minutes to partition the this compound into the hexane layer.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Transfer the upper hexane layer to a new glass tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of hexane or ethyl acetate for GC-MS analysis.
Protocol 3.1.2: Reversed-Phase Solid-Phase Extraction (SPE)
SPE offers superior selectivity and concentration compared to LLE.
-
Sample Pre-treatment: Perform steps 1-6 from the LLE protocol (Protein Precipitation) to obtain the supernatant. Dilute the supernatant 1:1 with deionized water to reduce the organic solvent concentration, which is critical for analyte retention on the SPE sorbent.
-
SPE Sorbent: Use a C18 SPE cartridge (e.g., 500 mg, 3 mL).
-
Conditioning: Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the sorbent bed to dry.
-
Causality: Methanol solvates the C18 alkyl chains, activating the stationary phase for interaction with the analyte. Water prepares the cartridge for the aqueous sample.
-
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 3 mL of 50:50 (v/v) methanol/water.
-
Causality: This wash step removes polar interferences (salts, hydrophilic molecules) while the highly non-polar this compound remains strongly bound to the C18 sorbent.
-
-
Drying: Dry the cartridge under high vacuum or with nitrogen for 10 minutes to remove all residual water.
-
Elution: Elute the this compound with 2 mL of n-hexane or dichloromethane into a collection tube.
-
Evaporation & Reconstitution: Proceed with steps 11-12 from the LLE protocol.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Matrix Type 2: Adipose or Other Lipid-Rich Tissue
Challenge: The matrix itself is predominantly composed of lipids (triglycerides), which are chemically similar to the analyte, making selective extraction difficult.
Protocol 3.2.1: Tissue Homogenization and Extraction
-
Sample Preparation: Weigh approximately 200 mg of frozen tissue into a 15 mL bead-beating tube containing ceramic beads.
-
Internal Standard Spiking: Add the internal standard.
-
Homogenization Solvent: Add 5 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Causality: This monophasic solvent system, based on the Folch or Bligh-Dyer methods, is highly effective at disrupting cell membranes and solubilizing all classes of lipids from the tissue matrix.
-
-
Homogenization: Homogenize the tissue using a bead beater for 2-3 cycles of 45 seconds.
-
Phase Separation: Add 1 mL of 0.9% NaCl solution to the homogenate and vortex for 1 minute.
-
Causality: The addition of saline solution breaks the single phase into two distinct phases. The upper, aqueous phase contains polar metabolites, while the lower, chloroform phase contains lipids, including this compound.
-
-
Centrifugation: Centrifuge at 3,000 x g for 15 minutes to separate the phases and pellet the tissue debris.
-
Collection: Carefully collect the lower chloroform layer using a glass Pasteur pipette.
-
Evaporation & Reconstitution: Proceed with steps 11-12 from Protocol 3.1.1. A further clean-up step using SPE (Protocol 3.1.2) may be necessary if matrix interference is high.
Matrix Type 3: Plant Material (e.g., Leaves, Seeds)
Challenge: The analyte is sequestered within a rigid cellular structure and mixed with other plant waxes, pigments, and oils.
Protocol 3.3.1: Soxhlet Extraction
This is a classic, exhaustive extraction technique ideal for solid samples.[5]
-
Sample Preparation: Dry the plant material (e.g., in an oven at 50°C overnight or by lyophilization) and grind it into a fine powder.
-
Thimble Loading: Accurately weigh 2-5 g of the dried powder into a cellulose extraction thimble.
-
Apparatus Setup: Place the thimble inside the main chamber of a Soxhlet extractor. Add 200 mL of n-hexane and a few boiling chips to the distillation flask below.
-
Extraction: Heat the solvent to a gentle boil. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the sample.
-
Causality: The warm solvent fills the thimble, extracting soluble compounds. Once the chamber is full, the solvent automatically siphons back into the distillation flask. This process repeats, ensuring the sample is continuously extracted with fresh, pure solvent, leading to a highly efficient and exhaustive extraction.
-
-
Duration: Allow the extraction to proceed for at least 6-8 hours (or ~20-30 siphon cycles).
-
Concentration: After extraction, allow the apparatus to cool. Remove the thimble. Concentrate the solvent in the distillation flask using a rotary evaporator.
-
Final Steps: Quantitatively transfer the concentrated extract to a smaller vial, evaporate to dryness under nitrogen, and reconstitute as described in Protocol 3.1.1, step 12.
Caption: The continuous cycle of Soxhlet extraction.
Method Validation & Quality Control
To ensure the trustworthiness of results, protocols must be validated. Key parameters include:
| Parameter | Description | Typical Goal for Lipophilic Compounds |
| Recovery | The percentage of analyte extracted from the matrix compared to a clean standard. | > 85% |
| Matrix Effect | The alteration of analytical signal intensity due to co-eluting matrix components. | 80-120% |
| Process Efficiency | The overall efficiency of the method, combining recovery and matrix effects. | > 80% |
| Repeatability (RSD) | The precision of the method across multiple preparations of the same sample. | < 15% RSD |
Conclusion
The successful extraction of this compound from complex matrices is contingent on a strategy that effectively addresses its extreme lipophilicity. For biological fluids, protein precipitation followed by LLE or SPE provides a clean extract. For lipid-dense tissues, a chloroform-based homogenization is required to break down the matrix. For solid plant materials, exhaustive Soxhlet extraction is the most effective approach. By understanding the chemical principles behind each step, researchers can confidently apply and adapt these protocols to achieve accurate and reproducible quantification of this compound.
References
-
This compound - Chemical & Physical Properties. Cheméo. [Link]
-
CAS No : 105025-97-6 | Product Name : this compound. Pharmaffiliates. [Link]
-
III Analytical Methods. Japan International Cooperation Agency. [Link]
-
Gas Chromatography-Mass Spectrometry of Some Biologically Important Short Chain Acid Butyl Esters. PubMed. [Link]
-
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Sources
Application Note: A Validated GC-MS Method for the Quantitative Analysis of Butyl Triacontanoate in Plant Extracts
Abstract and Principle
This application note presents a comprehensive, validated methodology for the identification and quantification of Butyl Triacontanoate (C₃₄H₆₈O₂) in complex plant matrices. This compound is a long-chain wax ester, a class of non-polar lipids found in the cuticles and epicuticular waxes of various plants. The analysis of such compounds is critical for understanding plant physiology, chemotaxonomy, and for the quality control of botanical raw materials used in pharmaceutical and nutraceutical industries.
The analytical challenge lies in efficiently extracting this highly non-polar analyte from a complex biological matrix and accurately quantifying it. This method employs a robust solvent extraction protocol optimized for non-polar lipids, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is the technique of choice due to its high chromatographic resolution, which is essential for separating the target analyte from other structurally similar lipids, and its mass spectrometric detection, which provides definitive structural confirmation and high sensitivity. The method is designed to be self-validating, incorporating quality control checks to ensure data integrity, accuracy, and reproducibility, in line with established analytical guidelines.
The Causality of Method Design
The selection of each procedural step is grounded in the specific physicochemical properties of this compound and the inherent complexity of plant extracts.
-
Analyte Properties : this compound is a large (M.W. 508.90 g/mol ), non-polar, and semi-volatile molecule. Its non-polar nature dictates the choice of extraction solvent, while its high boiling point necessitates high-temperature GC conditions for effective volatilization and elution.
-
Matrix Complexity : Plant extracts are a dense mixture of compounds with a vast range of polarities, from polar chlorophylls and phenolics to non-polar lipids and waxes. The primary goal of sample preparation is to selectively isolate the non-polar lipid fraction containing this compound, thereby reducing matrix interference and protecting the analytical column.
-
Analytical Technique : Gas Chromatography is the premier technique for separating volatile and semi-volatile compounds. Coupling it with Mass Spectrometry provides two orthogonal points of data for each analyte: its retention time (a function of its volatility and interaction with the stationary phase) and its mass spectrum (a molecular fingerprint based on its fragmentation pattern). This dual detection system provides unparalleled confidence in analyte identification.
Experimental Workflow Overview
The entire analytical process, from sample receipt to final report, is outlined below. This workflow is designed for logical progression and includes critical quality control checkpoints.
Application Note: The Use of Butyl Triacontanoate in Advanced Lipidomics and Metabolomics Studies
Abstract
This technical guide provides a comprehensive overview of Butyl Triacontanoate, a long-chain wax ester, and its applications in the fields of lipidomics and metabolomics. We detail its physicochemical properties and establish its utility as a robust internal standard for the quantification of non-polar lipids. Furthermore, we explore its potential as an investigatory biomarker related to very-long-chain fatty acid (VLCFA) metabolism. This document provides detailed, field-proven protocols for sample preparation, lipid extraction, and analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals seeking to enhance the accuracy and scope of their lipid analysis workflows.
Introduction to this compound
This compound (C34H68O2) is a wax ester, a class of neutral lipids formed from the esterification of a long-chain fatty acid, triacontanoic acid (C30:0), and a short-chain alcohol, butanol.[1][2] Wax esters are widely distributed in nature, serving as energy storage molecules and protective coatings.[3][4] In the context of analytical chemistry, the unique properties of this compound—its high molecular weight, extreme non-polarity, and low endogenous abundance in most biological systems—make it an excellent candidate for specialized applications in mass spectrometry-based lipidomics.
The primary challenge in quantitative lipidomics is overcoming variability introduced during sample preparation and ionization.[5] An ideal internal standard co-extracts with the analytes of interest and exhibits similar ionization behavior, thereby normalizing for sample-to-sample variation. This compound's structure allows it to serve this role effectively for other non-polar lipid classes, such as cholesterol esters and other long-chain wax esters, which are often difficult to quantify accurately.
Furthermore, the triacontanoic acid moiety of this molecule belongs to the class of very-long-chain fatty acids (VLCFAs). VLCFAs (fatty acids with 22 or more carbons) are crucial components of cellular membranes, particularly sphingolipids in the myelin sheath and skin.[6][7][8] Dysregulation of VLCFA metabolism is linked to several inherited diseases, making the ability to accurately trace and quantify related molecules a subject of research interest.[7][8][9]
Physicochemical Properties
Understanding the properties of this compound is fundamental to designing effective extraction and analysis protocols. As a highly non-polar, high molecular weight lipid, it requires specific considerations for solubilization and analytical separation.
| Property | Value | Source |
| Molecular Formula | C34H68O2 | [10][11] |
| Average Molecular Weight | 508.90 g/mol | [10] |
| Appearance | White Waxy Solid | [11] |
| Melting Point | 65-66°C | [12] |
| Solubility | Soluble in Hexane, Chloroform, Ether, Acetone | [12][13] |
| Insolubility | Insoluble in water | [13] |
| LogP (Octanol/Water) | 12.272 (Calculated) | [10] |
Application I: Internal Standard for Non-Polar Lipid Quantification
The most immediate and validated application of this compound is as an internal standard (IS). Its utility is grounded in several key principles:
-
Chemical Similarity: As a wax ester, it mimics the extraction and chromatographic behavior of other highly non-polar lipids.
-
Non-Endogenous Nature: Butyl esters of VLCFAs are not typically found in mammalian systems, preventing interference with endogenous analytes.
-
Mass Spectrometric Distinction: Its unique mass allows it to be easily distinguished from other lipids in a complex mixture.
This protocol is optimized for the quantification of non-polar lipids like other wax esters (WEs) and cholesterol esters (CEs) from biological matrices such as plasma or tissue homogenates.
3.1. Experimental Workflow for Internal Standard Application
The overall process involves spiking the sample with a known quantity of this compound, extracting all lipids, and then analyzing the extract via LC-MS/MS. The ratio of the analyte signal to the IS signal is used for quantification.
Caption: Workflow for using this compound as an internal standard.
3.2. Detailed Protocol: Internal Standard Preparation and Sample Extraction
Causality: The choice of a hexane/isopropanol extraction method is critical. Traditional methods like Folch or Bligh and Dyer use chloroform, which is highly effective but poses significant health and environmental risks.[14] Hexane/isopropanol is a less toxic alternative that provides excellent recovery for non-polar lipids like wax esters, though it may be less efficient for highly polar lipids.[15][16][17]
-
Preparation of Internal Standard Stock Solution:
-
Accurately weigh ~5 mg of this compound.
-
Dissolve in hexane to a final concentration of 1 mg/mL. This is the primary stock.
-
Perform serial dilutions in 90:10 (v/v) isopropanol:acetonitrile to create a working stock solution of 10 µg/mL. Store at -20°C.[12]
-
-
Sample Spiking and Protein Precipitation:
-
Thaw biological samples (e.g., plasma, serum, tissue homogenate) on ice.
-
To 25 µL of sample in a 2 mL microcentrifuge tube, add 10 µL of the 10 µg/mL this compound working stock.
-
Add 750 µL of ice-cold isopropanol. This step precipitates proteins and begins the lipid solubilization process.
-
Vortex vigorously for 20 seconds.
-
-
Liquid-Liquid Extraction:
-
Add 1.5 mL of hexane to the tube.
-
Vortex for 1 minute, then agitate on a shaker for 15 minutes at room temperature.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
-
Extract Collection and Final Preparation:
-
Carefully collect the upper hexane layer, which contains the non-polar lipids, and transfer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid film in 100 µL of 90:10 (v/v) isopropanol:acetonitrile for LC-MS analysis.
-
Analytical Methodologies
Due to their low volatility, wax esters can be analyzed by either high-temperature GC-MS or by LC-MS, typically with Atmospheric Pressure Chemical Ionization (APCI).[3][18][19] APCI is generally preferred for quantifying non-polar lipids as it provides better ionization efficiency than Electrospray Ionization (ESI) for these molecules.[19][20]
4.1. LC-MS/MS Method for this compound
Causality: A C30 reverse-phase column is recommended for separating highly hydrophobic molecules like wax esters.[21] The long alkyl chains of the stationary phase provide the necessary retention and resolution for these non-polar analytes. The mobile phase uses a high concentration of organic solvents like isopropanol to ensure the analytes remain soluble and elute properly.
| Parameter | Recommended Setting |
| HPLC System | UHPLC system capable of 600+ bar |
| Column | C30 Reverse-Phase, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 50:50 Acetonitrile:Water + 10 mM Ammonium Formate |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate |
| Gradient | 0% B to 100% B over 15 min, hold 5 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temp | 50°C |
| Injection Volume | 5 µL |
| Ionization Mode | APCI, Positive Ion |
| MS System | Triple Quadrupole Mass Spectrometer |
MS/MS Transitions: Wax esters typically fragment in predictable ways upon collision-induced dissociation (CID). The most common fragments correspond to the protonated fatty acid and ions related to the alcohol moiety.[22][23][24]
| Analyte | Precursor Ion [M+NH4]+ | Product Ion | Collision Energy (eV) |
| This compound | m/z 526.6 | m/z 453.5 (Protonated Triacontanoic Acid) | 25 |
| This compound | m/z 526.6 | m/z 435.5 (Dehydrated Triacontanoic Acid) | 35 |
4.2. High-Temperature GC-MS Method
For labs equipped for it, high-temperature GC-MS offers an alternative with excellent chromatographic resolution.[18][25]
Causality: The low volatility of intact wax esters requires specialized high-temperature columns and instrument settings to prevent thermal degradation and ensure elution.[3][18] Injector and detector temperatures must be set very high.[18][25]
| Parameter | Recommended Setting |
| GC System | High-Temperature Capable GC |
| Column | DB-1HT or equivalent (15 m x 0.25 mm, 0.1 µm film) |
| Injector Temp | 380°C (Splitless) |
| Oven Program | 150°C hold 1 min, ramp 15°C/min to 380°C, hold 10 min |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Scan Range | m/z 50-700 |
Application II: Investigating VLCFA Metabolism
While this compound itself is not endogenous, its fatty acid component, triacontanoic acid (C30:0), is a naturally occurring VLCFA.[8] VLCFAs are synthesized in the endoplasmic reticulum and are vital for the function of specific tissues.[7][8] The accumulation of VLCFAs is a hallmark of certain peroxisomal disorders like X-linked adrenoleukodystrophy.[8]
Researchers can use stable isotope-labeled versions of this compound (e.g., ¹³C₃₀-Butyl Triacontanoate) as tracers in cell culture or animal models to study the pathways of VLCFA incorporation into complex lipids, transport, and degradation.
5.1. Conceptual Workflow for Tracer Studies
Caption: Using labeled this compound to trace VLCFA metabolism.
In this experimental design, the protocol for extraction and analysis remains the same, but the focus of data analysis shifts. Instead of using the compound for normalization, the mass spectrometer is programmed to detect downstream metabolites that have incorporated the ¹³C₃₀ acyl chain, allowing for pathway flux analysis.
Conclusion
This compound is a versatile and powerful tool for lipidomics and metabolomics research. Its primary application as an internal standard provides a reliable method for the accurate quantification of non-polar lipids, a class of molecules that is otherwise challenging to measure. The protocols detailed herein offer a validated starting point for integrating this standard into existing workflows. Furthermore, its connection to VLCFA biology opens up exciting possibilities for its use in metabolic tracer studies to investigate diseases associated with lipid dysregulation.
References
- Benchchem. (n.d.). Application Note: Analysis of Wax Esters by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
- Grokipedia. (n.d.).
- Thevelein, J. M., & Kohlwein, S. D. (2020, November 2). The role of very long chain fatty acids in yeast physiology and human diseases. Microbial Cell, 7(11), 284-301.
- Wikipedia. (2023, November 27).
- Biedermann, M., & Grob, K. (2008). Wax ester fraction of edible oils: Analysis by on-line LC-GC-MS and GC×GC-FID. European Journal of Lipid Science and Technology, 110(12), 1084-1094.
- Gibbs, A. G., & Pomonis, J. G. (2004). Chemical and physical analyses of wax ester properties. Journal of Insect Physiology, 50(12), 1147-1155.
- Nohara, K., et al. (2014). Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS. Journal of Agricultural and Food Chemistry, 62(16), 3560-3567.
- Haslam, R. P., & Kunst, L. (2013). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. Plants, 2(3), 499-516.
- Jung, H. R., et al. (2011). A versatile ultra-high performance LC-MS method for lipid profiling.
- Sassa, T., & Kihara, A. (2012). Very long-chain fatty acids: elongation, physiology and related disorders. Journal of Biochemistry, 152(5), 387-397.
- Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of the full spectrum of lipid molecular species. Mass Spectrometry Reviews, 24(3), 367-412.
- Wikipedia. (2023, April 29). Wax ester. Wikipedia.
- Cheméo. (n.d.).
- Benchchem. (n.d.). An In-depth Technical Guide to Long-Chain Wax Esters for Researchers and Drug Development Professionals. Benchchem.
- Tjellström, H., et al. (2022). A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense). Frontiers in Plant Science, 13, 1028169.
- Chen, S., et al. (2013). Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. Journal of the American Society for Mass Spectrometry, 24(9), 1393-1404.
- Gibbs, A. G., & Pomonis, J. G. (2004). Chemical and physical analyses of wax ester properties. PubMed.
- Creative Proteomics. (n.d.). Waxes: Properties, Functions, and Analysis Techniques.
- Cyberlipid. (n.d.). WAX ESTERS ANALYSIS. Cyberlipid.
- Holčapek, M., et al. (2018). Simultaneous non-polar and polar lipid analysis by on-line combination of HILIC, RP and high resolution MS. Analyst, 143(5), 1231-1239.
- Reiter, B., & Lorbeer, E. (2001). Analysis of the wax ester fraction of olive oil and sunflower oil by gas chromatography–mass spectroscopy. Journal of the American Oil Chemists' Society, 78(9), 881-889.
- Vang, B., et al. (2023). A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil. PLOS ONE, 18(5), e0285751.
- Vang, B., et al. (2023). A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil.
- Vang, B., et al. (2023). A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil. PubMed Central.
- Vang, B., et al. (2023). A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil. PLOS ONE.
- United States Biological. (n.d.). This compound (Triacontanoic Acid, Butyl Ester) - Data Sheet.
- Benchchem. (n.d.). Fatty acid ester waxes in scientific research. Benchchem.
- Creative Proteomics. (n.d.). Wax Esters Analysis Service.
- Urbanová, K., et al. (2012). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Lipid Research, 53(1), 204-213.
- Butovich, I. A. (2012). Evaluation and Quantitation of Intact Wax Esters of Human Meibum by Gas-Liquid Chromatography-Ion Trap Mass Spectrometry. Investigative Ophthalmology & Visual Science, 53(7), 3766-3781.
- Byrdwell, W. C. (2016). LC–MS Identification of Wax Esters in Cloudy Canola Oil. Spectroscopy Online.
- Holčapek, M., et al. (2012). Determination of nonpolar and polar lipid classes in human plasma, erythrocytes and plasma lipoprotein fractions using normal-phase and hydrophilic interaction liquid chromatography coupled to mass spectrometry.
- Reis, A., et al. (2013). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. Journal of Lipid Research, 54(7), 1812-1824.
- Pharmaffiliates. (n.d.). This compound.
- ResearchGate. (n.d.). Collision-induced dissociation mass spectra of wax ester standards.
- LIPID MAPS. (2007, April 28). Internal standards for lipidomic analysis. LIPID MAPS.
- Avanti Research. (n.d.). LIPID MAPS MS Standards. Avanti Research.
- Breil, C., et al. (2017). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms.
- Byreddy, A. R., et al. (2021). Advances in Lipid Extraction Methods—A Review. Molecules, 26(24), 7659.
- Hyötyläinen, T., & Orešič, M. (2015). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. TrAC Trends in Analytical Chemistry, 68, 47-60.
- Vajdi, M., & Nawar, W. W. (1981). GC/MS analysis of some long chain esters, ketones and propanediol diesters. Journal of the American Oil Chemists' Society, 58(2), 106-110.
- Cyberlipid. (n.d.). Special procedures. Cyberlipid.
- Murphy, R. C. (2010). Mass spectrometric analysis of long-chain lipids. Lipidomics: Methods and Protocols, 1-22.
- Iverson, S. J., et al. (2001). Comparison of the bligh and dyer and folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36(11), 1283-1287.
Sources
- 1. Wax ester - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. usbio.net [usbio.net]
- 13. Waxes: Properties, Functions, and Analysis Techniques - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 14. mdpi.com [mdpi.com]
- 15. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Special procedures | Cyberlipid [cyberlipid.gerli.com]
- 18. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. holcapek.upce.cz [holcapek.upce.cz]
- 20. sinh.cas.cn [sinh.cas.cn]
- 21. Frontiers | A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense) [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: A Guide to Selecting the Correct Concentration of Butyl Triacontanoate as an Internal Standard
Introduction: The Critical Role of an Internal Standard in Quantitative Analysis
In the landscape of analytical chemistry, particularly within chromatographic techniques such as Gas Chromatography (GC), achieving accurate and reproducible quantification of a target analyte is paramount. The precision of these measurements can be influenced by a myriad of factors, including variations in sample injection volume, instrument response drift, and inconsistencies during sample preparation. To mitigate these sources of error, the use of an internal standard (IS) is a widely adopted and robust strategy.[1][2] An internal standard is a compound of known concentration that is added to all calibration standards and samples. By comparing the detector response of the analyte to that of the internal standard, a response ratio is generated, which effectively normalizes the data and compensates for analytical variability.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical steps for selecting the appropriate concentration of Butyl Triacontanoate (C₃₄H₆₈O₂) when used as an internal standard. This compound, a long-chain fatty acid ester, is particularly well-suited as an internal standard for the GC-based quantification of high molecular weight, non-polar compounds, most notably solanesol in tobacco and other plant matrices. We will delve into the theoretical underpinnings of internal standard selection, present a detailed protocol for concentration optimization, and provide a validated application for the determination of solanesol in tobacco.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a potential internal standard is the foundation for its appropriate selection and use.
| Property | Value | Source |
| Molecular Formula | C₃₄H₆₈O₂ | |
| Molecular Weight | 508.90 g/mol | |
| Melting Point | 65-66 °C | |
| Boiling Point | High (Non-volatile under typical GC conditions) | |
| Solubility | Soluble in acetone, chloroform, ether, hexane | |
| Chemical Structure | Long-chain saturated fatty acid ester |
The high molecular weight and low volatility of this compound ensure that it does not co-elute with early-eluting, more volatile components in a sample and that it behaves chromatographically similarly to other high molecular weight analytes like solanesol. Its solubility in common organic solvents facilitates its incorporation into sample preparation workflows.
The Rationale for Selecting an Optimal Internal Standard Concentration
The concentration of the internal standard is not a one-size-fits-all parameter. Its selection is a critical step in method development and is governed by several key principles to ensure the integrity of the quantitative analysis. An improperly chosen concentration can introduce bias and compromise the accuracy and precision of the results.
The primary objective is to select a concentration that yields a detector response for the internal standard that is of a similar magnitude to the response of the analyte at its expected concentration range in the samples.[1] This ensures that both peaks are well within the linear dynamic range of the detector and that the response ratio is not skewed by disparate signal intensities.
Logical Framework for Concentration Selection
Sources
Application Note: A Scientist's Guide to Gas Chromatography Column Selection for the Analysis of Butyl Triacontanoate
An Application Note for Researchers, Scientists, and Drug Development Professionals.
The Analytical Challenge: Understanding Butyl Triacontanoate
This compound (CH₃(CH₂)₂₈COO(CH₂)₃CH₃) is a wax ester characterized by a long C30 alkyl chain. Its high molecular weight (508.9 g/mol ) and correspondingly high boiling point present two primary challenges for GC analysis:
-
Analyte Volatility: Ensuring the compound is fully vaporized in the inlet without thermal degradation is critical.
-
Chromatographic Separation: Preventing excessive retention, peak broadening, and interaction with the stationary phase requires careful column selection.
The primary goal is to select a GC system that elutes a sharp, symmetrical peak for this compound in a reasonable timeframe, free from the interference of thermal breakdown products or system contamination.
The Heart of the Separation: GC Column Selection Logic
Choosing the correct GC column is the most critical decision in method development for a compound like this compound. The selection process is not arbitrary; it is a logical workflow based on the physicochemical properties of the analyte and the fundamental principles of chromatography.
Caption: Logical workflow for GC column selection for this compound.
Part I: Stationary Phase Selection - Polarity and Thermal Stability
The fundamental principle of GC is "like dissolves like." Therefore, the polarity of the stationary phase should closely match that of the analyte to ensure proper interaction and separation. This compound is a non-polar compound due to its long hydrocarbon chain. This immediately directs our selection towards non-polar stationary phases.
However, the high boiling point of this analyte necessitates high oven temperatures for elution, often exceeding 300°C. This introduces a critical secondary requirement: thermal stability . Many standard non-polar columns can "bleed" at these temperatures, where the stationary phase itself begins to break down and elute, causing a rising baseline and interfering with peak detection.
Therefore, the ideal choice is a low-bleed, high-temperature stable, non-polar to low-polarity stationary phase.
-
100% Dimethylpolysiloxane: While being the most non-polar phase, standard versions may not offer sufficient thermal stability.
-
5% Phenyl / 95% Dimethylpolysiloxane: This is often the superior choice. The inclusion of a small percentage of phenyl groups enhances thermal stability significantly without substantially increasing the polarity. These columns are engineered to minimize bleed at elevated temperatures, making them ideal for high-temperature applications.
Recommendation: A "high-temperature" (HT) or "low-bleed" 5% phenyl-type column (e.g., DB-5ht, ZB-5HT Inferno, Rxi-5ht). These columns are specifically processed to be stable up to 400°C, providing the robustness needed for this analysis.
Part II: Column Dimensions - Engineering the Separation
The physical dimensions of the column—length, internal diameter (ID), and film thickness (df)—are critical variables that must be optimized.
| Parameter | Recommended Value | Rationale |
| Length | 15 m - 30 m | For a single, high-boiling analyte, a very long column (e.g., 60 m) is unnecessary and will only lead to excessively long analysis times and broader peaks. A 15 m or 30 m column provides more than sufficient theoretical plates for this application. |
| Internal Diameter (ID) | 0.25 mm | This is the standard ID for high-resolution capillary GC. It offers an excellent balance between separation efficiency and sample loading capacity. Narrower columns (0.18 mm) are faster but have lower capacity, while wider columns (0.32 mm) have higher capacity but lower efficiency. |
| Film Thickness (dƒ) | 0.10 µm - 0.25 µm | This is a critical parameter. For high-boiling analytes, a thin film is essential. A thick film increases retention, requiring even higher elution temperatures and leading to longer run times and increased column bleed. A thin film of 0.10 µm or 0.25 µm facilitates the rapid transfer of the analyte out of the stationary phase, resulting in sharper peaks and lower elution temperatures. |
Final Column Recommendation: A 15 m x 0.25 mm ID x 0.10 µm df, high-temperature 5% phenyl-methylpolysiloxane column.
Detailed Analytical Protocol
This protocol is a self-validating system. Adherence to these steps, particularly regarding the inlet and temperature program, is designed to prevent analyte degradation and ensure reproducible results.
Sample Preparation
-
Solvent Selection: Use a high-purity, high-boiling point solvent to ensure it does not interfere with the analyte peak. Isooctane or Toluene are suitable choices.
-
Dissolution: Prepare a stock solution of this compound at 1 mg/mL. The compound may require gentle warming and vortexing to fully dissolve.
-
Working Standard: Dilute the stock solution to a working concentration (e.g., 10-100 µg/mL) depending on detector sensitivity.
GC System Configuration and Parameters
The following parameters are a robust starting point for method development.
| Parameter | Setting | Rationale & Expert Notes |
| GC System | Agilent 8890 or equivalent | A modern GC system with electronic pneumatic control is required for precise flow and pressure management. |
| Injection Mode | Cool On-Column (COC) or PTV | This is non-negotiable for accuracy. A standard split/splitless inlet can cause thermal degradation and mass discrimination of high molecular weight analytes. COC deposits the sample directly onto the column without exposure to a hot inlet, which is the ideal but more complex technique. A Programmable Temperature Vaporization (PTV) inlet in solvent vent mode is an excellent alternative. |
| Inlet Liner | N/A for COC. For PTV, use a liner with glass wool. | The glass wool (deactivated) in a PTV liner aids in trapping non-volatile residues. |
| Injection Volume | 1 µL | |
| Carrier Gas | Helium or Hydrogen | Hydrogen provides faster analysis and higher efficiency at optimal flow rates but requires appropriate safety measures. Helium is a reliable alternative. |
| Constant Flow | 1.2 mL/min (for He) | Constant flow mode is recommended to maintain separation efficiency as the oven temperature ramps. |
| Oven Program | ||
| - Initial Temp | 150°C | A starting temperature high enough to prevent solvent condensation but low enough to focus the analyte at the head of the column. |
| - Hold Time | 1 min | |
| - Ramp Rate | 15°C/min | A moderate ramp rate balances analysis speed with separation efficiency. |
| - Final Temp | 380°C | This final temperature must be high enough to elute the this compound. It should not exceed the column's maximum operating temperature. |
| - Hold Time | 5-10 min | This final hold ensures that any less volatile contaminants are eluted from the column, effectively "baking out" the column after each run. |
| Detector | Flame Ionization Detector (FID) | FID is a robust, universal detector for hydrocarbons, offering excellent sensitivity and a wide linear range. |
| - Temperature | 380°C | The detector temperature must be higher than the final oven temperature to prevent condensation of the analyte. |
| - H₂ Flow | 30 mL/min | |
| - Air Flow | 300 mL/min | |
| - Makeup Gas (N₂) | 25 mL/min |
Expected Results and Troubleshooting
Following this protocol should yield a sharp, symmetrical peak for this compound.
-
Peak Tailing: May indicate active sites in the inlet liner or on the column. Ensure high-quality, deactivated liners are used and consider trimming the first few cm from the column inlet.
-
No Peak / Broad Peak: This often points to insufficient final oven temperature or a sample introduction problem. Verify the analyte is fully eluting by checking the detector signal during the final hold. If using a split/splitless inlet against recommendations, this is a common symptom of analyte degradation or discrimination.
-
Carryover: The high boiling point of this compound makes it prone to carryover. The extended final hold time at high temperature is designed to mitigate this. A solvent blank injection after a high-concentration sample can verify the absence of carryover.
Conclusion
The successful GC analysis of this compound is entirely dependent on a systematic approach to column selection and method development. By choosing a thermally stable, low-bleed, thin-film 5% phenyl-methylpolysiloxane column, analysts can achieve the necessary inertness and efficiency. Combining this with a proper high-temperature injection technique like Cool On-Column is paramount to prevent analyte degradation and ensure data integrity. The protocol detailed herein provides a validated starting point, empowering researchers to generate accurate and reproducible results for this challenging high-molecular-weight compound.
References
Troubleshooting & Optimization
Troubleshooting peak tailing of Butyl Triacontanoate in GC
Technical Support Center: Gas Chromatography
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice for a common and frustrating issue in gas chromatography: peak tailing, with a specific focus on the high molecular weight, long-chain ester, Butyl Triacontanoate. As a large, relatively non-polar molecule with a high boiling point (well over 500°C), this compound is susceptible to several issues within a GC system that can degrade peak shape and compromise data quality. This guide is structured in a question-and-answer format to address your specific problems directly, providing not just the "what" but the "why" behind each troubleshooting step.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: First-Line Troubleshooting - The Common Culprits
Q1: What exactly is peak tailing, and why is it a significant problem for a compound like this compound?
A1: In an ideal chromatogram, a peak exhibits a symmetrical Gaussian shape. Peak tailing is a distortion where the peak's return to the baseline is prolonged, creating an asymmetrical "tail".[1] For a high molecular weight and high boiling point compound like this compound, this is a frequent challenge.[2] This is problematic for three key reasons:
-
Reduced Resolution: Tailing can cause the peak to merge with adjacent peaks, making accurate separation impossible.
-
Inaccurate Quantification: The distorted peak shape complicates integration, as the software struggles to define the true start and end of the peak. This leads to unreliable and imprecise quantitative results.[1]
-
Lower Sensitivity: As the peak broadens and the tail extends, the peak height decreases, which can negatively impact the signal-to-noise ratio and detection limits.
Q2: My this compound peak is tailing. What is the very first thing I should do?
A2: Before delving into complex method parameters, always start with routine inlet maintenance. The GC inlet is a high-temperature environment where your sample first interacts with the system, making it the most common source of problems.[3] Over 90% of GC issues can often be traced back to the inlet.
Your first action should be to perform inlet maintenance :
-
Cool the inlet and oven.
-
Replace the septum. A cored or worn septum can create leaks and release contaminants.[4]
-
Replace the inlet liner. The liner is where the sample vaporizes. Over time, it becomes coated with non-volatile residues from your samples. These residues can create "active sites" that interact with your analyte, causing tailing.[4]
-
Inspect and clean/replace the inlet seal. The metal seal at the base of the inlet can also accumulate residue and become active.
Often, these simple maintenance steps will immediately resolve the issue by removing the source of contamination or activity.[5]
Q3: I've performed full inlet maintenance, but the tailing persists. What is the next logical step?
A3: If fresh inlet consumables do not solve the problem, the issue likely lies just beyond the inlet—at the front of your GC column. The first few centimeters of the column act as a trap for any non-volatile material that makes it past the liner. This contamination degrades the stationary phase and creates active sites.[6][7]
The next step is to trim the column inlet :
-
Carefully remove the column from the inlet.
-
Using a ceramic scoring wafer or other proper cutting tool, trim approximately 15-20 cm from the inlet end of the column. It is critical to make a clean, square cut to avoid creating turbulence in the flow path, which can itself cause tailing.[7]
-
Reinstall the column, ensuring the correct insertion depth into the inlet.[7]
This procedure removes the contaminated section, presenting your sample with a fresh, clean stationary phase surface.[6]
Part 2: In-Depth System & Method Optimization
Q4: How do I know if my inlet temperature is optimized for this compound?
A4: The inlet temperature is a critical balance. It must be hot enough to vaporize the high-boiling this compound rapidly and completely, but not so hot that it causes thermal degradation.
-
Problem: If the inlet temperature is too low, the analyte will not vaporize completely or quickly. This slow, partial vaporization leads to a slow transfer onto the column, resulting in a broad, tailing peak.
-
Solution: For high molecular weight compounds, the inlet temperature should be set as high as reasonably possible without causing analyte breakdown. A good starting point is often 350°C or higher.[8] An experiment where you incrementally increase the inlet temperature (e.g., from 320°C to 380°C in 20°C steps) while monitoring peak shape and area can reveal the optimal setting. Improved peak shape and response with increasing temperature suggest insufficient vaporization was the initial problem.[8][9]
Q5: Which type of inlet liner is best for high molecular weight compounds like this compound?
A5: Liner selection is crucial for ensuring the efficient and inert transfer of the analyte from the syringe to the column.[10] For a high molecular weight compound, you want a liner that promotes complete vaporization and minimizes discrimination.
-
Recommendation: A single taper liner with deactivated glass wool is often the best choice for splitless or split injections of high molecular weight compounds.[11]
-
The "Why":
-
Deactivated Glass Wool: The wool provides a large, inert surface area that aids in the vaporization of high-boiling analytes. It also helps to mix the sample vapor for better reproducibility and traps non-volatile residues, protecting the column.[4][11] It is critical to use liners with pre-packed, high-quality deactivated wool, as packing it yourself can break fibers and expose active sites.[11][12]
-
Tapered Design: The taper at the bottom of the liner helps to focus the vaporized sample into the column entrance, ensuring a more efficient transfer and minimizing contact with the metal inlet seal.[13]
-
Q6: Could my carrier gas flow rate be causing the tailing?
A6: Yes, an improper flow rate can degrade peak shape, though it typically causes symmetrical broadening rather than classic tailing. However, it's a key parameter to optimize for efficiency. Every column has an optimal flow rate (or linear velocity) that provides the best separation efficiency (sharpest peaks).[14]
-
Problem: If the flow rate is too low, molecules spend too much time in the column, leading to increased diffusion and peak broadening.[14] If it's too high, there may not be enough time for proper partitioning between the mobile and stationary phases, also leading to broader peaks.[15]
-
Solution: Ensure your carrier gas flow rate is set to the optimal linear velocity for your column dimensions and carrier gas type (Helium or Hydrogen). For a typical 0.25 mm ID column, this is around 20-30 cm/s for Helium. Operating at this optimal rate will minimize peak broadening and maximize resolution.[14]
Q7: How does my oven temperature program affect the peak shape of a late-eluting compound like this compound?
A7: The temperature program is vital for eluting high-boiling compounds in a reasonable time with good peak shape.[16]
-
Problem: If the temperature ramp rate is too slow or the final temperature is not high enough, this compound will move through the column very slowly. This extended residence time leads to significant band broadening, which can appear as a severely tailing or rounded peak.
-
Solution:
-
Use Temperature Programming: An isothermal analysis is not suitable for a sample containing analytes with a wide boiling range, including high-boilers.[16]
-
Ensure a Sufficiently High Final Temperature: The final oven temperature should be high enough to ensure the analyte elutes completely.
-
Optimize the Ramp Rate: A faster ramp rate will cause the analyte to elute earlier and with a sharper peak shape. For a late-eluting compound like this compound, after all earlier compounds have eluted, a relatively fast ramp (e.g., 20-25°C/min) to a high final temperature can significantly improve peak shape.[16]
-
Troubleshooting Workflow: A Systematic Approach
This flowchart provides a logical path to diagnose the root cause of peak tailing for this compound. Start at the top and follow the path based on your observations.
Caption: Systematic workflow for troubleshooting peak tailing.
Key Experimental Protocols
Protocol 1: GC Inlet Maintenance (Septum and Liner Replacement)
-
Preparation: Set the GC inlet and oven temperatures to ambient (e.g., 40°C) and turn off detector gases if necessary. Wait for the system to cool completely.
-
Remove Septum Nut: Unscrew the septum retaining nut from the top of the inlet.
-
Replace Septum: Remove the old septum with forceps. Place the new septum in position and retighten the nut. Do not overtighten, as this can cause coring.
-
Remove Column: Loosen the column nut inside the oven and carefully lower and remove the column from the inlet.
-
Open Inlet: Unscrew the large inlet nut to gain access to the liner.
-
Replace Liner: Use forceps to remove the old liner and O-ring. Insert the new liner with a new O-ring.
-
Reassemble: Retighten the inlet nut. Reinstall the column to the correct depth and tighten the column nut.
-
Leak Check: Pressurize the system with carrier gas and perform an electronic leak check on all fittings that were loosened.
-
Equilibrate: Heat the system back to operating temperatures.
Protocol 2: Capillary Column Trimming
-
Preparation: Cool the inlet and oven. Wear clean, lint-free gloves to handle the column.
-
Remove Column: Loosen the column nut and remove the column from the inlet.
-
Cut Column: Using a ceramic scoring wafer, lightly score the polyimide coating on the column about 15-20 cm from the end. Gently flex the column at the score to create a clean, square break.
-
Inspect Cut: Inspect the cut end with a magnifying lens to ensure it is clean and perpendicular, with no jagged edges or shards.
-
Reinstall: Slide a new nut and ferrule onto the column. Insert the column into the inlet to the manufacturer-specified depth for your instrument.
-
Tighten and Leak Check: Tighten the nut and perform a leak check.
Protocol 3: High-Temperature GC Column Conditioning
Proper conditioning is essential for removing contaminants and ensuring a stable, low-bleed baseline.[17][18]
-
Installation: Install the column in the inlet but do not connect the outlet to the detector. This prevents bleed products from contaminating the detector (especially important for MS).[19]
-
Purge: Set the oven to 40°C and purge the column with carrier gas at the analytical flow rate for 15-20 minutes. This removes any oxygen from the system, which can damage the stationary phase at high temperatures.[19][20]
-
Temperature Program: Program the oven to ramp at 10°C/min from 40°C up to the column's maximum isothermal operating temperature (check the column's documentation).[18]
-
Hold: Hold at the maximum temperature for 1-2 hours, or overnight for new columns, until the baseline is stable.[17]
-
Cool Down and Connect: Cool the oven, then connect the column to the detector. Heat the system back to operating temperatures and verify a stable baseline before running samples.
Data & Parameter Summary
Table 1: Recommended GC Starting Parameters for this compound Analysis
| Parameter | Recommendation | Rationale |
|---|---|---|
| Inlet Type | Split/Splitless (S/SL) | Most common and versatile for this type of analysis. |
| Inlet Temp | 350 - 380 °C | Ensures rapid and complete vaporization of the high-boiling analyte.[8] |
| Liner Type | Single Taper w/ Deactivated Wool | Promotes vaporization, ensures inertness, and aids in sample transfer.[11] |
| Injection Mode | Splitless | Recommended for trace analysis to ensure maximum analyte transfer to the column.[10] |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Flow Rate | Optimal for column ID (e.g., ~1.2 mL/min for 0.25mm ID He) | Maximizes separation efficiency and minimizes peak broadening.[14] |
| Oven Program | Start ~100-150°C, Ramp 20°C/min to 360°C (or column max) | A strong temperature program is needed to elute the compound with good peak shape.[16] |
| Column Phase | Low-polarity (e.g., 5% Phenyl Polysiloxane) | "Like-dissolves-like" principle; a non-polar analyte requires a non-polar stationary phase.[21] |
References
-
Chemistry For Everyone. (2025, March 13). What Causes Tailing In Gas Chromatography? [Video]. YouTube. [Link]
-
Restek Corporation. (2018, January 13). GC Troubleshooting—Tailing Peaks. Restek Resource Hub. [Link]
-
Welch, W. (2024, October 18). What Affects Peak Area in GC? Key Influencing Factors. Hawach Scientific. [Link]
-
Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. Separation Science. [Link]
-
Restek Corporation. (2018, June 14). GC Troubleshooting—Tailing Peaks [Video]. YouTube. [Link]
-
GL Sciences. (2024, September 1). Parameters of GC columns. GL Sciences. [Link]
-
Chen, Z. G., et al. (2025, August 7). Effects of GC temperature and carrier gas flow rate on on-line oxygen isotope measurement as studied by on-column CO injection. ResearchGate. [Link]
-
DergiPark. (n.d.). GAS CHROMATOGRAPHY, EXPERIMENTAL STUDIES ON THE FLOW RATE EFFECTS OF CARRIER GAS AND APPLICATION OF THE METHOD TO HYDROCARBON AN. DergiPark. [Link]
-
SCION Instruments. (n.d.). S-SL Liner guide. SCION Instruments. [Link]
-
Cyberlipid. (n.d.). FA derivatization. Cyberlipid. [Link]
-
American Laboratory. (2016, July 26). Selecting a GC Inlet Liner. American Laboratory. [Link]
-
Zellers, E. T., et al. (n.d.). Effects of carrier gas flow rate on peak parameters from the CR sensors.... ResearchGate. [Link]
-
LCGC. (2020, March 10). GC Diagnostic Skills I | Peak Tailing. LCGC. [Link]
-
Analytics-Shop. (n.d.). How to choose a GC liner. Analytics-Shop. [Link]
-
Mendez Antolin, E., et al. (2008). Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0). Journal of Pharmaceutical and Biomedical Analysis, 46(1), 194-199. [Link]
-
Phenomenex. (n.d.). Gas Chromatography (GC) Column Conditioning, Testing and Checks. Phenomenex. [Link]
-
Antolin, E. M., et al. (2025, August 5). Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0). ResearchGate. [Link]
-
Wang, H., et al. (2013). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. Journal of Separation Science, 36(15), 2533-2540. [Link]
-
GL Sciences. (n.d.). Liner Selection Guide. GL Sciences. [Link]
-
Agilent Technologies. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent Technologies. [Link]
-
Agilent Technologies. (2022). Selecting the Right Inlet Liner for Efficient Sample Transfer. Agilent Technologies. [Link]
-
CHROMSERVIS. (n.d.). GC column conditioning. CHROMSERVIS. [Link]
-
Phenomenex. (2024, February 3). GC Troubleshooting Tips and Tricks from Inlet through to Detection [Video]. YouTube. [Link]
-
Agilent Technologies. (n.d.). Conditioning Capillary and Packed Columns for a 6890 Gas Chromatograph. Agilent Technologies. [Link]
-
LCGC. (n.d.). The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links. LCGC. [Link]
-
Taylor, T. (2016, June 14). GC Column Conditioning. LCGC International. [Link]
-
Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. [Link]
-
Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
-
Scribd. (n.d.). Understanding The GC Inlet: Which One Is More Appropriate For Your Method?. Scribd. [Link]
-
Restek Corporation. (2020, June 21). Optimizing Splitless Injections: Initial Oven Temperature and Solvent Polarity. Restek Resource Hub. [Link]
-
Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube. [Link]
-
Chrom Tech, Inc. (2025, October 20). Unveiling the Power of Non-Polar GC Columns. Chrom Tech, Inc. [Link]
-
Agilent Technologies. (2016, April 6). Agilent GC Flow Path: Inert Parts for Optimal Performance [Video]. YouTube. [Link]
-
Element Lab Solutions. (n.d.). GC Inlet Maintenance. Element Lab Solutions. [Link]
-
Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Phenomenex. [Link]
-
Agilent Technologies. (n.d.). Helpful Hints and Tricks for High Temperature GC Analysis. Agilent Technologies. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. agilent.com [agilent.com]
- 6. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ues.pku.edu.cn [ues.pku.edu.cn]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. How to choose a GC liner | Analytics-Shop [analytics-shop.com]
- 14. glsciencesinc.com [glsciencesinc.com]
- 15. researchgate.net [researchgate.net]
- 16. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 17. GC Tech Tip: GC Column Conditioning and Testing | Phenomenex [phenomenex.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. GC column conditioning / CHROMSERVIS.EU [chromservis.eu]
- 20. agilent.com [agilent.com]
- 21. chromtech.com [chromtech.com]
Overcoming Butyl Triacontanoate solubility issues in analytical standards
Welcome to the technical support center for Butyl Triacontanoate analytical standards. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the common challenges associated with the solubility of this long-chain wax ester. Here, we provide expert insights, troubleshooting protocols, and answers to frequently asked questions to ensure you achieve accurate and reproducible results in your analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility challenging?
This compound is the butyl ester of triacontanoic acid, a 30-carbon saturated fatty acid.[1] Its chemical structure consists of a very long, nonpolar hydrocarbon chain (C30) and a butyl ester group, making the molecule highly lipophilic and hydrophobic.[2][3] This pronounced nonpolar nature is the primary reason for its poor solubility in many common laboratory solvents, especially polar ones. The principle of "like dissolves like" dictates that nonpolar compounds dissolve best in nonpolar solvents.[4][5] The long alkyl chain leads to strong van der Waals forces between molecules, making it difficult for solvent molecules to intersperse and achieve dissolution.
Q2: What are the recommended primary solvents for preparing this compound stock solutions?
Based on its chemical properties, the most effective solvents for this compound are nonpolar organic solvents. Data sheets and chemical databases consistently list solvents such as hexane, chloroform, ether, and acetone as suitable options.[6] For chromatographic applications, especially those involving mass spectrometry, high-purity solvents are essential to avoid interference.[7] Chloroform is often a robust choice for dissolving very long-chain lipids.[8]
Q3: Can I use heat or sonication to help dissolve this compound? What are the risks?
Yes, gentle warming and sonication are common and effective techniques to aid the dissolution of waxy solids like this compound.
-
Warming: Heating the solvent can increase the kinetic energy of both the solvent and solute molecules, helping to overcome the intermolecular forces of the solid.[9] A gentle water bath (e.g., 30-40°C) is often sufficient. However, avoid excessive heat, as it can lead to solvent evaporation, altering the concentration, or potentially degrading the analyte.
-
Sonication: Ultrasonic baths use high-frequency sound waves to create cavitation bubbles, which agitate the solution at a microscopic level and break up solute particles, accelerating dissolution.
The primary risk with both methods is creating a supersaturated solution. If the solution is cooled or left to stand, the compound may precipitate out, leading to inaccurate standard concentrations.[10] Always visually inspect the solution for clarity at room temperature before use.
Q4: How should I store this compound stock solutions to maintain their stability?
Proper storage is critical for the longevity and accuracy of your analytical standard. Long-chain lipids should be stored at low temperatures, typically -20°C or lower, to minimize degradation.[6][11] The container should be tightly sealed to prevent solvent evaporation. For maximum stability, especially for unsaturated lipids prone to oxidation, it is best practice to overlay the solution with an inert gas like nitrogen or argon before sealing.[12] Solutions should be stored in amber glass vials to protect them from light, which can also cause degradation.[11]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments.
Problem 1: My this compound standard precipitated out of solution after preparation. What went wrong?
This is a classic sign of either using an inappropriate solvent or creating a supersaturated solution.
Causality: Precipitation occurs when the concentration of the solute exceeds its solubility limit in the chosen solvent at a given temperature.[7] This often happens if heat was used to force dissolution and the solution was then cooled to room temperature, or if a solvent in which the compound is only sparingly soluble was used.
Solution Protocol:
-
Solvent Verification: Confirm you are using a recommended nonpolar solvent like chloroform or hexane.[6]
-
Concentration Check: Attempt to prepare a more dilute solution. It is easier to dissolve a smaller amount of solute. You can perform serial dilutions to reach your target concentration.
-
Controlled Dissolution: Use the following step-wise protocol for reliable dissolution.
Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution
-
Weighing: Accurately weigh 1 mg of this compound solid into a clean, dry 2 mL amber glass autosampler vial.
-
Initial Solvent Addition: Add 500 µL of high-purity chloroform to the vial.
-
Initial Dissolution: Cap the vial and vortex for 30 seconds.
-
Gentle Warming & Sonication: Place the vial in a sonicating water bath set to 35°C for 10-15 minutes.
-
Volume Adjustment: Remove the vial, allow it to cool to room temperature, and then add chloroform to a final volume of 1 mL.
-
Final Homogenization: Vortex for another 30 seconds.
-
Verification: Visually inspect the solution against a dark background to ensure no particulate matter is visible. The solution should be perfectly clear.
-
Storage: Store the tightly capped vial at -20°C.[6] Before subsequent use, allow the solution to warm completely to room temperature and vortex briefly.
Below is a troubleshooting decision tree to diagnose precipitation issues.
Caption: Decision tree for troubleshooting standard precipitation.
Problem 2: I'm seeing poor peak shape (fronting, tailing) and inconsistent retention times in my HPLC analysis. Could this be a solubility issue?
Absolutely. Poor solubility of the standard in the mobile phase or injection solvent is a common cause of chromatographic problems.[13][14]
Causality:
-
Injection Solvent Incompatibility: If your standard is dissolved in a strong nonpolar solvent (like hexane) but your reversed-phase mobile phase is highly polar (e.g., high water content), the standard can precipitate upon injection. This undissolved material can clog the column frit, leading to high backpressure and distorted peak shapes.[7][14]
-
Mobile Phase Incompatibility: The analyte must remain fully dissolved in the mobile phase throughout the entire chromatographic run. If the mobile phase composition changes during a gradient run to become less favorable for the analyte, it can cause on-column precipitation, resulting in broad or split peaks.[10]
Solution Workflow:
-
Match Injection Solvent: The ideal injection solvent is the initial mobile phase itself. If this is not possible due to the standard's poor solubility, use the weakest solvent that can fully dissolve the analyte and is miscible with the mobile phase.
-
Reduce Injection Volume: A smaller injection volume can mitigate the solvent mismatch effect.
-
Optimize Mobile Phase: For reversed-phase HPLC, ensure the organic content of the mobile phase is sufficient to keep this compound soluble. For long-chain esters, a mobile phase with a high proportion of a solvent like acetonitrile or isopropanol is often necessary.[15]
The following diagram illustrates a workflow for preparing a chromatographically compatible working solution.
Caption: Workflow for preparing a stable HPLC working solution.
Problem 3: I need to spike my this compound standard into an aqueous matrix (e.g., plasma, cell culture media), but it crashes out immediately.
This is expected behavior due to the extreme difference in polarity between this compound and the aqueous matrix.
Causality: The hydrophobic effect drives nonpolar molecules to aggregate in an aqueous environment to minimize their disruptive contact with water molecules. This leads to immediate precipitation or the formation of an emulsion.
Solution Strategies:
-
Use of a Co-solvent/Carrier Solvent: The most common approach is to first dissolve the standard in a small amount of a water-miscible organic solvent before adding it to the aqueous matrix.[16]
-
Protocol: Dissolve the standard in a solvent like isopropanol, ethanol, or DMSO. Add this solution dropwise to the aqueous matrix while vortexing vigorously. The goal is to keep the final concentration of the organic solvent in the matrix as low as possible (typically <1-5%) to avoid affecting the assay (e.g., denaturing proteins).
-
-
Complexation with a Carrier Protein: For cell-based assays, complexing the lipid with a carrier protein like bovine serum albumin (BSA) is a standard technique. The hydrophobic lipid binds to the protein, which then serves as a shuttle to keep it solubilized in the aqueous media.
Solvent Suitability for this compound Standards
| Solvent | Polarity | Suitability for Stock Solution | Suitability for Aqueous Dilution | Comments |
| Hexane | Nonpolar | Excellent | Poor | Good for initial dissolution; immiscible with water.[6] |
| Chloroform | Nonpolar | Excellent | Poor | A robust solvent for very nonpolar lipids.[6] |
| Acetone | Polar Aprotic | Good | Moderate | Miscible with water, can act as a co-solvent.[6] |
| Isopropanol (IPA) | Polar Protic | Fair | Good | Often used as an intermediate solvent for HPLC and aqueous dilutions.[15] |
| Methanol | Polar Protic | Poor | Good | Generally too polar for initial dissolution but a good co-solvent. |
| Water | Polar Protic | Insoluble | N/A | LogP (octanol/water partition coefficient) is very high, indicating hydrophobicity.[2] |
References
-
This compound - Chemical & Physical Properties. Cheméo.
-
This compound (Triacontanoic Acid, Butyl Ester) - Data Sheet. United States Biological.
-
This compound - Safety Data Sheet. AK Scientific, Inc.
-
This compound - Product Information. Pharmaffiliates.
-
A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. National Institutes of Health (NIH).
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Journal of Pharmaceutical Research International.
-
HPLC Troubleshooting Guide. SCION Instruments.
-
Co-solvency and anti-solvent method for the solubility enhancement. International Journal of Pharmaceutical Sciences and Research.
-
HPLC Troubleshooting Guide. Sigma-Aldrich.
-
ONLINE METHODS Sample Preparation for Lipid Standards. Royal Society of Chemistry.
-
Protocol for Lipid Sample Preparation for Biomedical Research. Creative Proteomics.
-
Triacontane - Safety Data Sheet. MedchemExpress.com.
-
Recommendations for good practice in MS-based lipidomics. Journal of Lipid Research.
-
HPLC Troubleshooting Guide. Chromservis.
-
n-Butylacetate - Safety Data Sheet. Sigma-Aldrich.
-
Triacontanoate | C30H59O2-. PubChem - National Institutes of Health (NIH).
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.
-
Triacontane - Material Safety Data Sheet. Santa Cruz Biotechnology.
-
Why Are Covalent Compounds Soluble In Organic Solvents? Chemistry For Everyone (YouTube).
-
Butyl octanoate | C12H24O2. PubChem - National Institutes of Health (NIH).
-
Application Notes and Protocols for the Separation of Long-Chain Wax Esters using HPLC Techniques. BenchChem.
-
Solubility in Nonpolar Solvents. Learn City (YouTube).
-
How do non-polar substances dissolve in non-polar solvents? Chemistry Stack Exchange.
-
Applications and Solubility of Covalent Compounds. Chemistry LibreTexts.
-
Accurate determination of the degree of substitution of long chain cellulose esters. SpringerLink.
-
Acetic acid, butyl ester. Solubility Data Series.
-
Preparation of ester derivatives of fatty acids for chromatographic analysis. PDF from ResearchGate.
-
Butyl pentanoate (HMDB0040295). Human Metabolome Database.
-
Fatty acid esters to dissolve polystyrene for production of commodity material useful for production of polymers. Google Patents.
-
Organic Solvent Solubility Data Book. CORE.
-
Fatty acid (n-alkanoic) standards won't dissolve…. Reddit.
-
Solvent Miscibility Table. Sigma-Aldrich.
Sources
- 1. Triacontanoate | C30H59O2- | CID 5461027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. usbio.net [usbio.net]
- 7. HPLC故障排除指南 [sigmaaldrich.com]
- 8. reddit.com [reddit.com]
- 9. US6337413B1 - Fatty acid esters to dissolve polystyrene for production of commodity material useful for production of polymers - Google Patents [patents.google.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. rsc.org [rsc.org]
- 16. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
Technical Support Center: Optimizing Injection Parameters for Butyl Triacontanoate in GC-MS
Welcome to the technical support center dedicated to the successful analysis of Butyl Triacontanoate using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. This compound, a high molecular weight wax ester, presents unique challenges in GC-MS analysis due to its low volatility and potential for thermal degradation. This resource will equip you with the expertise to navigate these challenges and achieve robust, reproducible results.
Troubleshooting Guide: From Poor Peak Shape to No Signal
Encountering issues with your this compound analysis is a common hurdle. This section provides a logical, step-by-step approach to diagnosing and resolving prevalent problems.
Visual Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting common issues encountered during the GC-MS analysis of this compound.
Caption: Troubleshooting workflow for GC-MS analysis of this compound.
Frequently Asked Questions (FAQs)
This section addresses specific questions you may have about optimizing your GC-MS method for this compound.
Q1: What is the optimal injection technique for this compound: Split or Splitless?
For trace analysis of this compound, a splitless injection is generally preferred to maximize the transfer of the analyte to the column, thereby enhancing sensitivity.[1] However, splitless injections are more susceptible to issues like band broadening and require careful optimization of the splitless hold time.[2] If your sample concentration is high, a split injection with a high split ratio can be used to prevent column overload and produce sharper peaks.[2] For high molecular weight compounds, discrimination in the injector can be an issue with split injections, where less volatile compounds are not transferred to the column as efficiently.[3]
Q2: What is a suitable starting injector temperature for this compound analysis?
Given the high molecular weight and predicted high boiling point of this compound (approximately 780°C), a high injector temperature is necessary to ensure complete and rapid vaporization.[2][4] A starting point of 380-400°C is recommended, similar to methods used for other high molecular weight wax esters.[5] It is crucial to use the lowest possible temperature that achieves efficient vaporization to minimize the risk of thermal degradation.[6]
Q3: How can I prevent thermal degradation of this compound in the injector?
Thermal degradation is a significant concern for large ester molecules.[6] To mitigate this:
-
Use a deactivated inlet liner: Glass wool packing within the liner can aid in vaporization but can also be a source of activity if not properly deactivated.[7]
-
Minimize residence time in the injector: A faster carrier gas flow rate can help transfer the analyte to the column more quickly, reducing the time it spends in the hot injector.[8]
-
Consider Programmed Temperature Vaporization (PTV): If available, a PTV inlet allows for a cool injection followed by a rapid temperature ramp, which can significantly reduce thermal stress on the analyte.[6]
Q4: I'm observing significant peak tailing. What are the likely causes and solutions?
Peak tailing for a high molecular weight ester like this compound is often caused by:
-
Active sites in the GC system: These can be exposed silanol groups in the inlet liner, on the column stationary phase, or at the column inlet.[8]
-
Solution: Use a highly deactivated inlet liner and perform regular column conditioning. Trimming 10-20 cm from the front of the column can remove accumulated active sites.[4]
-
-
Sub-optimal temperature programming: A temperature ramp that is too fast may not allow for proper chromatography.[4]
-
Solution: Employ a slower oven temperature ramp rate to improve peak shape.[4]
-
-
Incomplete vaporization: If the injector temperature is too low, the analyte will slowly bleed onto the column, causing tailing.[4]
-
Solution: Ensure your injector temperature is sufficiently high.[4]
-
Q5: My peaks are fronting. What does this indicate?
Peak fronting is typically a sign of column overload .[4] This occurs when the amount of analyte injected exceeds the capacity of the stationary phase at the column head.
-
Solution: Dilute your sample or, if using a splitless injection, switch to a split injection with an appropriate split ratio.[4] Another potential cause is poor analyte focusing at the head of the column. This can sometimes be addressed by lowering the initial oven temperature to ensure the analyte condenses in a tight band before the temperature program begins (a technique known as solvent focusing).[9]
Optimized Injection Parameters and Experimental Protocol
The following table summarizes the recommended starting parameters for the GC-MS analysis of this compound. These should be considered a starting point and may require further optimization based on your specific instrumentation and analytical goals.
| Parameter | Recommended Value | Rationale |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis.[1] |
| Injector Temperature | 380 - 400 °C | Ensures complete and rapid vaporization of the high molecular weight analyte.[5] |
| Splitless Hold Time | 0.75 - 1.5 min | Allows for efficient transfer of the analyte to the column while minimizing solvent peak tailing.[10] |
| Carrier Gas | Helium or Hydrogen | Hydrogen allows for faster analysis and can reduce the risk of thermal degradation due to shorter residence times. Helium is a safe and effective alternative. |
| Carrier Gas Flow Rate | 1.0 - 1.5 mL/min | A balance between analysis time and chromatographic efficiency. |
| GC Column | High-temperature, low-bleed, non-polar column (e.g., DB-1ht, DB-5ht) | These columns are designed for the analysis of high molecular weight, non-polar compounds and can withstand high temperatures with minimal phase bleed.[5] |
| Oven Program | Start at a low temperature (e.g., 120°C), then ramp to a high final temperature (e.g., 380-390°C) | A temperature program is essential for eluting high-boiling compounds while maintaining resolution for any lower-boiling components.[5] |
Step-by-Step Experimental Protocol
-
Sample Preparation: Dissolve the this compound standard or sample in a high-purity, non-polar solvent such as hexane or toluene to a final concentration of 1-10 µg/mL.
-
GC-MS System Preparation:
-
Install a high-temperature, deactivated inlet liner.
-
Install a high-temperature, low-bleed capillary column.
-
Condition the column according to the manufacturer's instructions to ensure a stable baseline and remove any contaminants.
-
Perform a leak check on the system.
-
-
Method Setup:
-
Set the GC-MS parameters as outlined in the table above.
-
For the oven program, a starting point could be: 120°C for 1 min, ramp at 15°C/min to 380°C, and hold for 5-10 minutes to ensure the elution of all components.[5]
-
-
Injection and Data Acquisition:
-
Inject 1 µL of the prepared sample.
-
Begin data acquisition in full scan mode to identify the molecular ion and fragmentation pattern of this compound. For quantitative analysis, Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Evaluate peak shape and retention time.
-
If necessary, optimize the injection parameters and oven program based on the troubleshooting guide and FAQs.
-
Understanding the Causality Behind Experimental Choices
The successful analysis of high molecular weight compounds like this compound hinges on a deep understanding of the interplay between injection parameters and the physicochemical properties of the analyte.
Logical Relationships in Parameter Optimization
Caption: Interplay of key GC parameters and their impact on analytical outcomes.
By carefully considering these relationships, you can make informed decisions when optimizing your method, moving beyond simple trial-and-error to a scientifically grounded approach.
References
-
Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Optimizing Splitless GC Injections. (2018, August 13). LCGC International. Retrieved from [Link]
-
Chemical and physical analyses of wax ester properties. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Optimizing Splitless Injection. (2022, January 2). Restek. Retrieved from [Link]
-
Column Selection for the Analysis of Fatty Acid Methyl Esters Application. (2005, August 30). Agilent. Retrieved from [Link]
-
high boilers in split/splitless. (2006, March 6). Chromatography Forum. Retrieved from [Link]
-
Optimizing Splitless Injections. (2024, August 15). YouTube. Retrieved from [Link]
-
Split Vs. Splitless Injection in GC: Key Differences. (2025, April 8). Phenomenex. Retrieved from [Link]
-
5 ways to improve your Split / Splitless Injection. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Analysis of the wax ester fraction of olive oil and sunflower oil by gas chromatography–mass spectroscopy. (2025, August 6). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). Cheméo. Retrieved from [Link]
-
Analysis of beeswax adulteration with paraffin using GC/MS, FTIR-ATR and Raman spectroscopy. (2020, June 23). SpringerLink. Retrieved from [Link]
-
Alteration of some long-chain esters during gas-liquid chromatography. (n.d.). R Discovery. Retrieved from [Link]
-
How to Troubleshoot and Improve your GC/MS. (2022, April 10). YouTube. Retrieved from [Link]
-
GC Column Killers!. (2023, March 6). LCGC International. Retrieved from [Link]
-
Don't Get Carried Away by Carryover: Troubleshooting GC Chromatography. (2024, March 20). Agilent. Retrieved from [Link]
-
This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Butyl acetate. (n.d.). Wikipedia. Retrieved from [Link]
-
Prediction of Gas Chromatographic Retention Times of Esters of Long Chain Alcohols and Fatty Acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Thermal Stability of Synthetic Antioxidants in Food. (2025, October 19). Allan Chemical Corporation. Retrieved from [Link]
-
Butyl propionate. (n.d.). PubChem. Retrieved from [Link]
-
Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). (2024, April 29). National Center for Biotechnology Information. Retrieved from [Link]
-
Thermal stability of some commercial synthetic antioxidants. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Quantification of Esters by GC-MS. (2011, August 1). Chromatography Forum. Retrieved from [Link]
-
Thermal Decomposition of Cyanate Ester Resins. (n.d.). ROSA P. Retrieved from [Link]
-
GC Temperature Program Development. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
GAS CHROMATOGRAPHY, EXPERIMENTAL STUDIES ON THE FLOW RATE EFFECTS OF CARRIER GAS AND APPLICATION OF THE METHOD TO HYDROCARBON AN. (n.d.). Retrieved from [Link]
-
Impact of GC Parameters on The Separation Part 6: Choice of Carrier Gas and Linear Velocity. (n.d.). Restek. Retrieved from [Link]
-
Prediction of gas chromatographic retention times of esters of long chain alcohols and fatty acids. (n.d.). PubMed. Retrieved from [Link]
-
Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021, March 19). MDPI. Retrieved from [Link]
-
How can I choose the perfect "Parameters" conditions when injecting into a gc-ms. (2022, August 8). ResearchGate. Retrieved from [Link]
-
Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. (2020, June 24). SpringerLink. Retrieved from [Link]
-
Activity and Decomposition. (n.d.). Separation Science. Retrieved from [Link]
-
Reason for loss of sterol esters during GC analysis?. (2019, December 23). ResearchGate. Retrieved from [Link]
-
Optimizing Conditions for GC/MS Analyses. (2020, January 20). Agilent. Retrieved from [Link]
-
Thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. (2014, May 1). PubMed. Retrieved from [Link]
-
Thermal decomposition of esters.. (2021, February 2). ResearchGate. Retrieved from [Link]
-
Assessment of the Yield and Bioactive Compounds of Jambu (Acmella oleracea) Flowers and Leaves Extracted with CO 2 , 1,1,1,2-Tetrafluoroethane (R-134a), and Propane. (n.d.). MDPI. Retrieved from [Link]
-
Trace quantification of 1-triacontanol in beagle plasma by GC-MS/MS and its application to a pharmacokinetic study. (2025, November 15). ResearchGate. Retrieved from [Link]
-
Solutions for Metabolomics Analysis. (n.d.). LECO. Retrieved from [Link]
Sources
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Optimizing Splitless Injections: Introduction [discover.restek.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Optimizing Splitless Injection [discover.restek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Improving signal-to-noise ratio for Butyl Triacontanoate detection
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for improving the signal-to-noise ratio (S/N) in the detection of Butyl Triacontanoate. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the scientific reasoning behind them to empower your experimental choices.
Frequently Asked Questions (FAQs)
Q1: I am not seeing a distinct peak for this compound in my GC-MS total ion chromatogram (TIC). What are the initial checks I should perform?
A1: The absence of a discernible peak for a high molecular weight, long-chain ester like this compound in a TIC is a common issue, often stemming from its low volatility. Before delving into complex troubleshooting, a systematic check of your initial parameters is crucial.
-
Verify Analyte Integrity: Ensure the stability of your this compound standard. Improper storage can lead to degradation.
-
Inlet Temperature: A low injector temperature will prevent the complete vaporization of this compound, leading to poor transfer onto the column. For high molecular weight compounds, the injector temperature should be set high enough to ensure efficient vaporization without causing thermal degradation.[1][2]
-
Column Temperature Program: An inadequate temperature program will result in the analyte not eluting from the column or eluting as a very broad peak that is indistinguishable from the baseline. A slow temperature ramp is often beneficial for separating high-boiling point compounds.[1]
-
Transfer Line Temperature: The transfer line between the GC and the MS must be maintained at a temperature that prevents the analyte from condensing before it reaches the ion source.[3]
Here is a logical workflow for your initial checks:
Sources
Addressing Butyl Triacontanoate degradation during sample preparation
Welcome to the technical support resource for researchers working with Butyl Triacontanoate. This guide is designed to provide expert insights and actionable troubleshooting strategies to ensure the integrity and stability of your analyte during sample preparation. As a long-chain ester, this compound presents unique challenges, particularly its susceptibility to degradation. This document will equip you with the knowledge to proactively address these issues, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs): Understanding the Core Challenges
Q1: What is this compound, and why is its stability a concern during sample preparation?
This compound is a long-chain fatty acid ester with the molecular formula C34H68O2.[1][2] Its structure consists of a 30-carbon acyl chain (triacontanoate) linked to a butyl group via an ester bond. This ester linkage is the molecule's point of vulnerability.
The primary concern is the susceptibility of this ester bond to hydrolysis, a chemical reaction that splits the molecule into triacontanoic acid and butanol. This degradation can be catalyzed by enzymes present in biological samples or by acidic or basic conditions introduced during extraction and processing steps.[3][4] Failure to control these factors can lead to artificially low measurements of the parent compound, compromising the validity of experimental data.
Q2: What are the primary degradation pathways for this compound in a typical experimental workflow?
There are two main pathways that researchers must mitigate:
-
Enzymatic Hydrolysis: This is the most significant threat when working with biological matrices like plasma, serum, or tissue homogenates. These samples are rich in carboxylesterases, enzymes that have evolved to hydrolyze ester bonds.[5][6] This degradation can be extremely rapid, beginning the moment the sample is collected.
-
Chemical (Acid/Base-Catalyzed) Hydrolysis: This pathway becomes relevant during sample processing steps. Using strong acidic or basic reagents for extraction, precipitation, or derivatization can cleave the ester bond.[7] The reaction is irreversible under basic conditions (a process known as saponification), making it particularly problematic.[4][7]
Below is a diagram illustrating these degradation pathways.
Caption: Primary routes of this compound degradation.
Troubleshooting Guide: From Problem to Protocol
Problem 1: My this compound recovery from plasma is consistently low and variable, even in freshly spiked samples.
Cause: This is a classic sign of rapid enzymatic degradation by plasma esterases. These enzymes are highly active at room temperature and can hydrolyze a significant portion of the analyte within minutes of sample collection.[5]
Solution: The key is immediate and effective inhibition of esterase activity at the point of collection, combined with strict temperature control.
Immediate Actions:
-
Use Inhibitor-Coated Tubes: Collect blood samples directly into tubes containing an esterase inhibitor. Sodium Fluoride (NaF) is a common and effective choice.
-
Cool Samples Immediately: Place samples on ice immediately after collection and during all subsequent handling steps. Lowering the temperature dramatically slows enzymatic reaction rates.[5]
-
Prompt Processing: Centrifuge samples in a refrigerated centrifuge as soon as possible to separate plasma from cells, which also contain esterases.
-
Add Specific Inhibitors: For maximum stability, especially if samples cannot be frozen immediately, add a more potent esterase inhibitor like phenylmethylsulfonyl fluoride (PMSF) or diisopropylfluorophosphate (DFP) directly to the collected plasma.[8][9]
Data Summary: Recommended Esterase Inhibitors for Plasma/Serum
| Inhibitor | Typical Concentration | Mechanism of Action | Key Considerations |
|---|---|---|---|
| Sodium Fluoride (NaF) | 1-2% (w/v) | General enzyme inhibitor | Standard in many commercial blood collection tubes. Effective for routine analysis. |
| Phenylmethylsulfonyl Fluoride (PMSF) | 1 mM | Irreversible serine protease/esterase inhibitor | Must be added from a fresh stock solution in an organic solvent (e.g., isopropanol) as it is unstable in aqueous solutions. |
| Diisopropylfluorophosphate (DFP) | 1-20 mM | Potent, irreversible serine protease/esterase inhibitor | Highly toxic; requires stringent safety precautions during handling.[8] |
| Eserine (Physostigmine) | 20 mM | Reversible cholinesterase inhibitor | Can be effective but may contribute to matrix effects in LC-MS/MS analysis.[8][9] |
Problem 2: Analyte recovery is poor after my Liquid-Liquid Extraction (LLE) protocol, which uses a pH adjustment step.
Cause: You are likely inducing acid or base-catalyzed hydrolysis. Adjusting the sample pH to very low or high values to facilitate extraction can inadvertently destroy this compound. Esters are least stable at pH extremes.[3]
Solution: Revise your extraction protocol to operate near a neutral pH and select solvents based on polarity rather than pH-driven partitioning.
Recommended Protocol: Neutral pH Liquid-Liquid Extraction (LLE)
-
Sample Pre-treatment: Start with your stabilized plasma sample (on ice).
-
Protein Precipitation (Optional but Recommended): Add 3 volumes of ice-cold acetonitrile or methanol to 1 volume of plasma. Vortex briefly and centrifuge at >10,000 x g for 10 minutes at 4°C to pellet precipitated proteins. This step removes many interfering substances.
-
Extraction: Transfer the supernatant to a new tube. Add 3 volumes of a non-polar, water-immiscible solvent such as Hexane or Methyl tert-butyl ether (MTBE).
-
Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the non-polar this compound into the organic layer.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent under a gentle stream of nitrogen at a temperature not exceeding 30-35°C. High temperatures can cause thermal degradation of long-chain esters.[10]
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with your analytical instrument (e.g., isopropanol for GC or a mobile phase component for LC).
Problem 3: I am using Solid-Phase Extraction (SPE), but my results are not reproducible.
Cause: Lack of reproducibility in SPE can stem from several factors: incomplete binding, analyte breakthrough during washing, or incomplete elution. For a highly non-polar compound like this compound, a reversed-phase (e.g., C18) sorbent is appropriate, but the methodology must be optimized.
Solution: Develop a robust SPE method by systematically optimizing each step.
Workflow: SPE Method Development for this compound
Sources
- 1. aksci.com [aksci.com]
- 2. usbio.net [usbio.net]
- 3. jk-sci.com [jk-sci.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hrcak.srce.hr [hrcak.srce.hr]
Common interferences in the analysis of Butyl Triacontanoate
Welcome to the technical support guide for the analysis of Butyl Triacontanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and interferences encountered during the analytical workflow. As a long-chain wax ester, this compound (C34H68O2) presents unique challenges due to its high molecular weight and low volatility. This guide provides in-depth, experience-based solutions to ensure the accuracy, reproducibility, and integrity of your results.
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a primary technique for analyzing wax esters, but the required high temperatures can introduce several complications.[1][2]
Q1: I'm seeing a very small, broad, or even non-existent peak for this compound in my high-temperature GC-MS analysis. What is the likely cause?
A1: This is a classic and highly common symptom of thermal degradation or inefficient sample transfer in the GC inlet. This compound is a large, low-volatility molecule, requiring high temperatures for analysis, which paradoxically can also cause it to break down if not managed carefully.[1][3]
Causality Explained:
-
Thermal Degradation: The high temperatures necessary to volatilize this compound (often requiring injector temperatures up to 390°C) can exceed the thermal stability of the ester bond.[4] This causes the molecule to fragment before it even reaches the analytical column. The result is a loss of the target analyte and the potential appearance of smaller, unidentified "ghost peaks" in the chromatogram.[3]
-
Inlet Discrimination: In a standard split/splitless inlet, the rapid vaporization of the solvent can leave higher-boiling analytes like this compound behind. The heat transfer may not be efficient enough to volatilize these heavy molecules completely, leading to incomplete transfer onto the column and thus, poor recovery.
-
Active Sites: Any contamination or degradation of the GC inlet liner (e.g., from previous sample matrix deposits) or the column itself can create "active sites." These are points where sensitive molecules like long-chain esters can interact and degrade, rather than passing through the system inertly.[3]
Troubleshooting Protocol:
-
Verify Inlet Conditions:
-
Use a Cool Injection Technique: The most effective solution is to switch from a hot split/splitless injection to a Programmed Temperature Vaporization (PTV) injection. This involves injecting the sample into a cool injector, which then rapidly heats to transfer the analytes to the column.[3] This minimizes the time the analyte spends in a high-temperature environment, significantly reducing degradation.
-
Optimize Hot Split/Splitless Temperature: If a PTV inlet is unavailable, use the lowest possible injector temperature that still provides efficient vaporization. You may need to experiment, but starting around 350-380°C is a reasonable range.[4]
-
-
Check the Inlet Liner:
-
Ensure you are using a high-quality, deactivated liner. A liner with glass wool can aid in vaporization but can also introduce active sites if not properly deactivated. Consider a liner with a taper at the bottom (e.g., a gooseneck liner) to minimize contact between the analyte and the hot metal bottom of the inlet.
-
Replace the liner frequently, especially when analyzing complex matrices. A visual inspection is not enough; baked-on, non-volatile residues can be invisible but catalytically active.
-
-
Confirm Column Integrity:
-
Use a high-temperature stable capillary column (e.g., a DB-1HT or equivalent).[2]
-
Ensure the column is not installed past its maximum operating temperature. Exceeding this limit causes stationary phase "bleed," which not only creates a rising baseline but also indicates column degradation and the creation of active sites.[3]
-
Q2: My chromatogram shows significant peak tailing for this compound. What does this indicate and how can I fix it?
A2: Peak tailing for a high-boiling analyte like this compound is typically a strong indicator of unwanted interactions within the GC system or issues with the chromatographic method itself.
Causality Explained:
-
System Activity: As mentioned in Q1, active sites in the inlet liner, column, or even the detector can cause reversible adsorption of the analyte, leading to a "tail" as the molecules slowly elute.
-
Column Overload: Injecting too much sample can saturate the stationary phase at the front of the column, causing poor peak shape.
-
Suboptimal Flow Rate: An incorrect carrier gas flow rate can lead to band broadening and tailing. The linear velocity of the carrier gas (e.g., helium or hydrogen) should be optimized for the column dimensions.
-
Temperature Ramp Rate: A temperature ramp that is too slow may not be sufficient to keep the analyte moving in a tight band, while one that is too fast can compromise resolution.
Troubleshooting Workflow:
The following diagram outlines a systematic approach to diagnosing and resolving peak tailing.
Caption: Troubleshooting workflow for GC peak tailing.
Section 2: Sample Preparation and Matrix Effects
Effective sample preparation is crucial to remove interfering compounds that can compromise both GC and LC analysis.
Q3: My this compound recovery is low and results are inconsistent, especially in biological samples. I suspect matrix effects in my LC-MS analysis. How can I confirm and mitigate this?
A3: This is a very common problem in LC-MS bioanalysis. Matrix effects refer to the suppression or enhancement of your analyte's ionization due to co-eluting compounds from the sample matrix.[5][6][7] In lipid analysis, phospholipids are a primary cause of these effects.[6][8]
Confirming Matrix Effects:
The standard method is a post-extraction spike comparison .[6]
-
Prepare three sets of samples:
-
Set A (Neat Standard): Analyte spiked into a clean solvent (e.g., mobile phase).
-
Set B (Post-Spike Matrix): A blank matrix sample is taken through the entire extraction process. The final, clean extract is then spiked with the analyte.
-
Set C (Pre-Spike Matrix): Analyte is spiked into the blank matrix before the extraction process begins.
-
-
Calculate the Effects:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
A Matrix Effect value significantly different from 100% (e.g., <85% or >115%) confirms the presence of ion suppression or enhancement, respectively.[7]
Mitigation Strategies:
| Strategy | Description | Causality |
| Improved Sample Cleanup | Implement a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE) with a silica gel cartridge.[9][10] | This physically separates the non-polar this compound from more polar interferences like phospholipids, which are retained more strongly on the silica. |
| Chromatographic Separation | Modify the LC gradient to better resolve the analyte from the region where matrix components elute (often early in the run for phospholipids in reversed-phase LC). | By ensuring interferences don't co-elute with the analyte, their ability to compete for ionization in the MS source is eliminated.[7] |
| Use a Stable Isotope-Labeled Internal Standard (SIL-IS) | Synthesize or purchase a deuterated or 13C-labeled version of this compound. | A SIL-IS co-elutes with the analyte and experiences the same matrix effects. By using the ratio of the analyte to the IS, the variability caused by suppression or enhancement is normalized.[11] |
| Change Ionization Source/Mode | If using Electrospray Ionization (ESI), try Atmospheric Pressure Chemical Ionization (APCI). | APCI is a gas-phase ionization technique and can be less susceptible to matrix effects than the liquid-phase ESI, especially for non-polar compounds.[4] |
Recommended Protocol: Solid-Phase Extraction (SPE) for Wax Ester Cleanup
-
Conditioning: Condition a silica gel SPE cartridge (e.g., 1g) by washing with 5 mL of hexane.
-
Loading: Dissolve the lipid extract in a minimal volume of hexane (~1 mL) and load it onto the cartridge.
-
Elution:
-
Wash the column with a non-polar solvent like hexane/diethyl ether (99:1, v/v) to elute hydrocarbons and the target wax esters (this compound).[10]
-
More polar lipids, like triacylglycerols and phospholipids, will be retained on the column.
-
-
Drying & Reconstitution: Evaporate the collected fraction to dryness under a stream of nitrogen and reconstitute in a suitable solvent for injection.
Section 3: Contamination and Carryover
Q4: I am observing extraneous peaks in my blank runs that are interfering with the identification of this compound. What are common sources of contamination?
A4: Contamination is a frequent issue in trace analysis and can originate from multiple sources, often being introduced during sample collection, preparation, or analysis.
Common Contamination Sources:
-
Solvents and Reagents: Always use high-purity, HPLC, or GC-grade solvents. Test each new bottle by running a blank to ensure it is free of contaminants.
-
Glassware: Glassware that is not scrupulously cleaned can be a major source of carryover from previous samples. Standard washing may be insufficient to remove baked-on, high-boiling point lipids.
-
Solution: After standard washing, rinse glassware thoroughly with a high-purity organic solvent (e.g., acetone, then hexane). For persistent contamination, baking glassware in a muffle furnace can effectively remove organic residues.[12]
-
-
Plastics: Avoid contact between your sample/solvents and plastic materials as much as possible. Plasticizers (e.g., phthalates) and other additives can leach into your sample. Polyvinylchloride (PVC) materials are a known source of contamination.[12] Use glass or PTFE-lined caps and vials.
-
GC System Carryover: Residue from a previous, highly concentrated sample can be retained in the syringe, inlet liner, or front of the GC column and elute in subsequent runs.
-
Solution: Run several solvent blanks after a high-concentration sample. A thorough syringe wash protocol with multiple solvents is critical. If carryover persists, it may be necessary to replace the inlet liner and trim the front of the GC column.
-
References
-
Jurenka, J. S., & Newman, R. A. (2005). Chemical and physical analyses of wax ester properties. Journal of Insect Science, 5(1), 33. Available at: [Link]
-
Liang, H. R., et al. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 3(4), 437-451. Available at: [Link]
-
Privett, O.S., & Nickell, E.C. (1963). Alteration of some long-chain esters during gas-liquid chromatography. Journal of the American Oil Chemists' Society, 40(5), 189-193. Available at: [Link]
-
Hayden, A. (2018). LC–MS Identification of Wax Esters in Cloudy Canola Oil. Spectroscopy Online. Available at: [Link]
-
Cyberlipid. (n.d.). FA derivatization. Cyberlipid. Available at: [Link]
-
Cyberlipid. (n.d.). Waxes analysis. Cyberlipid. Available at: [Link]
-
Zhang, J., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(13), 1235-1246. Available at: [Link]
-
Tada, A., et al. (2012). Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS. Journal of Agricultural and Food Chemistry, 60(16), 4031-4038. Available at: [Link]
-
Wang, S., et al. (2017). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. In Lipidomics (pp. 173-188). Springer, New York, NY. Available at: [Link]
-
ResearchGate. (n.d.). GC/MS analysis of long-chain esters standards. ResearchGate. Available at: [Link]
-
Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Agilent. Available at: [Link]
-
Bergeron, A., & Furtado, M. (2013). Importance of Matrix Effects in LC–MS/MS Bioanalysis. Bioanalysis, 5(18), 2235-2239. Available at: [Link]
-
Méndez-Antolín, E., et al. (2008). Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0). Journal of Pharmaceutical and Biomedical Analysis, 46(1), 194-199. Available at: [Link]
-
Vrkoslav, V., et al. (2010). Analysis of wax ester molecular species by high performance liquid chromatography/atmospheric pressure chemical ionisation mass spectrometry. Journal of Chromatography A, 1217(48), 7531-7540. Available at: [Link]
-
Ortep Association. (n.d.). Common Laboratory Difficulties with TBT Analysis. Ortep Association. Available at: [Link]
-
Environmental Restoration and Conservation Agency of Japan. (n.d.). III Analytical Methods. ERCA. Available at: [Link]
-
ResearchGate. (n.d.). Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0). ResearchGate. Available at: [Link]
-
Zenkevich, I. G. (2003). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science (2nd ed., pp. 1-7). Elsevier. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Di-n-butyl Phthalate. U.S. Department of Health and Human Services. Available at: [Link]
-
ResearchGate. (n.d.). Thermal Degradation of Long Chain Fatty Acids. ResearchGate. Available at: [Link]
-
Labio Scientific. (2022). Limitations and disadvantages of GC-MS. Labio Scientific. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Triacontanoate. PubChem. Available at: [Link]
-
Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. U.S. Department of Health and Human Services. Available at: [Link]
-
Bayrakli, B., et al. (2018). Thermal Degradation of Long Chain Fatty Acids. Water Research, 134, 219-227. Available at: [Link]
-
ResearchGate. (n.d.). Thermal degradation of esters/ethers derived from tartaric acid. ResearchGate. Available at: [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Butanoic acid, butyl ester. NIST Chemistry WebBook. Available at: [Link]
-
Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum. Journal of Education and Practice, 9(3), 1-6. Available at: [Link]
-
University of Nairobi. (n.d.). Determination of 1-triacontanol in Kenyan beeswax (honeybee, Apis mellifera L.). University of Nairobi Digital Repository. Available at: [Link]
-
MDPI. (n.d.). GC, MS and GC-MS Analytical Methods: Opportunities and Challenges (Third Edition). MDPI. Available at: [Link]
-
Chromatography Forum. (2023). Issues Encountered in Organic Acid Analysis Using GC/MS. Chromatography Forum. Available at: [Link]
-
FooDB. (n.d.). Showing Compound Butyl pentanoate (FDB020017). FooDB. Available at: [Link]
-
Nakamura, H. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) in Environmental Contaminant Analysis-Navigating Environmental Challenges. IntechOpen. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Triacontanoic acid. PubChem. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Waxes analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. tandfonline.com [tandfonline.com]
- 12. ortepa.org [ortepa.org]
Technical Support Center: Proactive Strategies to Prevent Butyl Triacontanoate Contamination
Welcome to the technical support guide for identifying, troubleshooting, and preventing Butyl Triacontanoate contamination in the laboratory. As a long-chain fatty acid ester, this compound represents a class of persistent, non-polar contaminants that can significantly compromise the integrity of sensitive analytical experiments. This guide, designed for researchers, scientists, and drug development professionals, provides expert-driven, actionable strategies to maintain an ultra-clean experimental environment.
Part 1: Frequently Asked Questions (FAQs) - The Contaminant Profile
This section addresses the fundamental questions regarding this compound contamination.
Q1: What is this compound and why is it a problematic contaminant?
This compound is a long-chain ester with the chemical formula C34H68O2.[1][2] It exists as a waxy, white solid at room temperature and is characterized by its highly non-polar (lipophilic) nature.[2][3] This property makes it readily soluble in organic solvents like hexane, chloroform, and acetone but virtually insoluble in water.[1][3]
Its problematic nature in a lab setting stems from these key characteristics:
-
High Affinity for Plastics: It strongly adsorbs to and leaches from polymer surfaces, making common plastic labware a primary source of contamination.[4][5]
-
Persistence: Its low volatility and poor water solubility make it difficult to remove from surfaces and analytical instruments using standard aqueous cleaning methods.
-
Analytical Interference: It can appear as a significant background peak in sensitive analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), potentially masking analytes of interest or leading to inaccurate quantification.
Q2: What are the primary sources of this compound and similar long-chain ester contamination?
Contamination can originate from multiple, often overlooked, sources within the laboratory.[6] Understanding these pathways is the first step toward prevention.
-
Laboratory Consumables (Plastics): This is the most common source. Compounds like this compound can be present as plasticizers, mold-release agents, or degradation byproducts in items such as pipette tips, syringe filters, plastic bottles, centrifuge tubes, and vial caps.[4][7][8] These are often referred to as "extractables" (compounds removed under aggressive conditions) and "leachables" (compounds that migrate under normal use).[5][9][10][11]
-
Personnel: Personal care products like hand lotions, creams, and cosmetics can contain a variety of fatty acids and esters that can be inadvertently transferred to lab equipment and samples.
-
Environment: Airborne dust particles can carry a host of organic contaminants, which can settle on work surfaces, into open solvent bottles, or onto clean glassware.[6][8][12]
-
Solvents and Reagents: Although less common with high-purity grades, lower-grade solvents can contain impurities. Contamination can also be introduced from storage containers or dispensing systems.[13][14]
Q3: How can I detect this compound in my samples or blanks?
Detection is typically achieved using high-sensitivity chromatographic and mass spectrometric methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an ideal method due to the compound's volatility at higher temperatures and its distinct fragmentation pattern in the mass spectrometer.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is also effective, particularly with reverse-phase chromatography, where the compound will be strongly retained and elute late in the gradient.[15][16]
Running regular "method blanks" (a sample containing all components except the analyte of interest, processed through the entire sample preparation and analysis workflow) is critical for identifying the presence and source of such contamination.
Q4: Why are standard aqueous cleaning methods often ineffective against this type of contamination?
Standard cleaning protocols using water and detergents are often insufficient for removing lipophilic compounds like this compound.[17][18] Detergents can remove some greasy residues, but the ester's strong preference for non-polar surfaces (like plastics or even silanized glass) means it will not be effectively solubilized and washed away by water-based solutions. Effective removal requires the use of organic solvents in which the contaminant is highly soluble.
Part 2: Troubleshooting Guide - A Reactive Approach
When contamination is already present, a systematic approach is needed to identify and eliminate the source.
| Symptom | Potential Cause(s) | Recommended Troubleshooting Steps |
| Persistent, high molecular weight peak observed in all analyses, including direct solvent injections (blanks). | System-wide contamination. Sources could include: contaminated mobile phase/carrier gas, solvent lines, pump components, injector, or column. | 1. Confirm Solvent Purity: Open a fresh bottle of the highest purity solvent and acquire a blank directly from this new bottle, bypassing the system's solvent lines if possible.[13][19] 2. Isolate Components: Sequentially remove components (e.g., column, autosampler) from the flow path to pinpoint the contaminated module. 3. Perform System Flush: If the source is confirmed to be the instrument, execute a rigorous system flush using a strong solvent like isopropanol (IPA) or a mixture of IPA, methanol, acetonitrile, and water.[19] |
| Contaminant peak appears only in fully prepared method blanks and samples, but not in direct solvent injections. | Contamination introduced during the sample preparation workflow. Sources are likely plastic consumables. | 1. Consumable Leach Test: Individually test each plastic component (pipette tips, vials, filters, centrifuge tubes). Soak the item in a small volume of clean solvent for a period mimicking your experimental contact time. Analyze the solvent for the contaminant.[4] 2. Substitute Materials: Systematically replace plasticware with glass alternatives (e.g., glass syringes, glass centrifuge tubes) and re-run the method blank.[4][7] 3. Review Handling Procedures: Ensure strict adherence to wearing nitrile gloves and maintaining a clean workspace to rule out personnel-related contamination.[6][14] |
Part 3: Proactive Prevention Protocols
The most effective strategy is to prevent contamination from entering the workflow in the first place.
The Hierarchy of Material Selection
To minimize the risk of leachable contaminants, adhere to this material selection hierarchy for all components that contact your sample or solvents:
-
Borosilicate Glass: The preferred material for its chemical inertness and ability to withstand aggressive cleaning procedures like high-temperature baking.[13]
-
High-Purity Polymers: When plastic is unavoidable, select items made from virgin, non-additized polymers (e.g., specific grades of polypropylene or PTFE). Consult manufacturer specifications for data on extractables.
-
Solvent Pre-Rinsed Standard Polymers: If only standard plastics are available, they must be treated using Protocol 2 before use.
Protocol 1: Rigorous Glassware Cleaning for Trace Analysis
This multi-step protocol ensures the removal of organic and inorganic residues.
Objective: To prepare physically and chemically clean, grease-free glassware suitable for sensitive trace analysis.
Procedure:
-
Mechanical Pre-clean: Immediately after use, rinse glassware with tap water to remove gross contamination. Use a suitable brush to dislodge particulate matter.[17][18]
-
Detergent Wash: Wash thoroughly with a laboratory-grade, phosphate-free detergent in hot water.
-
Tap Water Rinse: Rinse at least 5-6 times with copious amounts of tap water to remove all detergent residue.
-
High-Purity Water Rinse: Rinse 3-4 times with distilled or deionized water.
-
Organic Solvent Rinse: Perform a final rinse with a high-purity organic solvent in which this compound is soluble (e.g., HPLC-grade acetone or hexane). This step is critical for removing any remaining non-polar residues.
-
Drying: Allow glassware to air dry in a clean environment or dry in an oven at 105-120°C.
-
(Optional) Baking/Muffling: For the most sensitive applications, after cleaning, bake glassware in a muffle furnace at a high temperature (e.g., 450-550°C) for at least 4 hours to pyrolyze any residual organic traces.[4]
Protocol 2: Pre-Treatment of Plastic Consumables
Objective: To reduce surface-level contaminants from plastic labware prior to use.
Procedure:
-
Select the plastic consumable to be treated (e.g., a rack of pipette tips, a set of centrifuge tubes).
-
Choose a high-purity solvent that is compatible with the plastic and in which the contaminant is soluble (Isopropanol or Hexane are often good choices).
-
Thoroughly rinse the surfaces that will contact the sample. For pipette tips, this can be done by aspirating and dispensing the solvent 3-5 times. For tubes, add a small volume of solvent, cap, vortex vigorously, and discard the solvent.
-
Allow the consumable to dry completely in a clean environment (e.g., under a laminar flow hood) before use to ensure no residual solvent remains.
Protocol 3: Solvent and Reagent Management
Objective: To ensure that solvents and reagents remain free from contamination during storage and use.
Procedure:
-
Procurement: Always purchase the highest grade of solvents suitable for your application (e.g., HPLC-grade, UPLC/MS-grade).[13]
-
Storage: Store all solvents and mobile phases in borosilicate glass bottles. Never use plastic containers for long-term storage of organic solvents.[13]
-
Sealing: Use caps with chemically inert liners (e.g., PTFE-lined caps). Avoid using Parafilm® or other plastic films to cover solvent reservoirs, as these are known sources of plasticizer contamination.[13]
-
Handling: Dedicate specific solvent bottles for specific instruments and mobile phases to prevent cross-contamination. Do not "top off" solvent reservoirs; use a clean, fresh bottle instead.[13][14]
Part 4: Visual Guides & Workflows
Diagram 1: Contamination Pathways
Caption: Flowchart of common contamination pathways for this compound.
Diagram 2: Troubleshooting Workflow
Caption: Decision tree for troubleshooting the source of contamination.
References
- Current time information in Haute-Loire, FR. (n.d.). Google.
-
This compound - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved January 12, 2026, from [Link]
-
This compound. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]
-
Best method for cleaning esters? (2013). Sciencemadness.org. Retrieved January 12, 2026, from [Link]
-
Analytical Methods. (n.d.). Japan International Cooperation Agency. Retrieved January 12, 2026, from [Link]
-
How to remove plasticizers from HPLC system. (2021). Reddit. Retrieved January 12, 2026, from [Link]
-
Laboratory Cleaning and Disinfection. (2022). University of Nebraska-Lincoln Environmental Health and Safety. Retrieved January 12, 2026, from [Link]
-
Controlling Contamination in LC/MS Systems. (n.d.). Waters Corporation. Retrieved January 12, 2026, from [Link]
-
Minimizing Contamination from Plastic Labware in the Quantification of C16 and C18 Fatty Acids. (2020). MDPI. Retrieved January 12, 2026, from [Link]
-
Extractables and Leachables Analysis of IV Bag Systems. (2015). Agilent Technologies. Retrieved January 12, 2026, from [Link]
-
How To Clean Lab Equipment & Glassware. (n.d.). Boekel Scientific. Retrieved January 12, 2026, from [Link]
-
Analytical Methods for Di-n-butyl phthalate. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved January 12, 2026, from [Link]
-
Extractables, Leachables, and Food Contact Materials Application Notebook. (n.d.). Waters Corporation. Retrieved January 12, 2026, from [Link]
-
Identification of Potential Extractables and Leachables in Cosmetic Plastic Packaging. (2021). MDPI. Retrieved January 12, 2026, from [Link]
-
Controlling Contamination in LC-MS. (2018). LCGC International. Retrieved January 12, 2026, from [Link]
-
Extractables and Leachables: Best Practices to Ensure Patient Safety. (n.d.). Pharmaceutical Technology. Retrieved January 12, 2026, from [Link]
-
Understanding Extractable and Leachable Studies. (2023). Cotecna. Retrieved January 12, 2026, from [Link]
-
Preventing Contamination in Your Lab. (2024). Lab Manager. Retrieved January 12, 2026, from [Link]
-
Triacontanoate. (n.d.). PubChem, National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Contaminants in your lab? What you should look for. (2023). Biotage. Retrieved January 12, 2026, from [Link]
-
Butyl octanoate. (n.d.). PubChem, National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. Retrieved January 12, 2026, from [Link]
-
Laboratory Contamination: Identifying and Mitigating Sources. (2023). Kewaunee Scientific Corporation. Retrieved January 12, 2026, from [Link]
-
An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. (n.d.). Research@THEA. Retrieved January 12, 2026, from [Link]
-
Determination of 1-triacontanol in Kenyan beeswax. (n.d.). University of Nairobi. Retrieved January 12, 2026, from [Link]
-
Identifying laboratory sources of microplastic and nanoplastic contamination. (2024). PubMed, National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Analytical Methods for 2-Butoxyethanol. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved January 12, 2026, from [Link]
-
Blank problems in trace analysis of diethylhexyl and dibutyl phthalate. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]
-
HPLC Method for Separation BHA and BHT on Newcrom R1 Column. (n.d.). SIELC Technologies. Retrieved January 12, 2026, from [Link]
Sources
- 1. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. usbio.net [usbio.net]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. biotage.com [biotage.com]
- 7. research.thea.ie [research.thea.ie]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. pharmtech.com [pharmtech.com]
- 11. Understanding Extractable and Leachable Studies [cotecna.com]
- 12. Identifying laboratory sources of microplastic and nanoplastic contamination from the air, water, and consumables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. massspec.unm.edu [massspec.unm.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. How To Clean Lab Equipment & Glassware | Boekel Scientific [boekelsci.com]
- 18. 清洁实验室玻璃器皿 [sigmaaldrich.com]
- 19. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Calibration Curve Issues with Butyl Triacontanoate as an Internal Standard
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered when using Butyl Triacontanoate as an internal standard (IS) in analytical assays. Here, we combine technical accuracy with field-proven insights to help you resolve calibration curve challenges and ensure the integrity of your data.
Introduction
This compound (C₃₄H₆₈O₂) is a long-chain fatty acid ester sometimes employed as an internal standard in Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.[1] Its high molecular weight and hydrophobicity make it suitable for certain applications, but these properties can also introduce specific challenges during method development and routine analysis. This guide is designed to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here are some of the common questions and answers when using this compound as an internal standard.
Q1: Why is my calibration curve for this compound non-linear?
A non-linear response can stem from several factors. At high concentrations, detector saturation can occur. Conversely, at low concentrations, issues like adsorptive losses can lead to a non-linear relationship.[2][3] It is also possible that the chosen regression model (e.g., linear) is not appropriate for your assay's response over the desired concentration range.[4]
Q2: I'm observing significant variability in the this compound peak area across my analytical run. What could be the cause?
High variability in the internal standard response can indicate issues with sample preparation, injection precision, or matrix effects.[5][6] Given this compound's low polarity, inconsistent extraction recovery or poor solubility in the final sample solvent are common culprits.[1] Regulatory bodies like the FDA and EMA have specific guidelines on monitoring and addressing IS variability.[7][8][9][10]
Q3: What are the best practices for preparing stock and working solutions of this compound to avoid solubility issues?
Due to its hydrophobic nature, this compound requires careful selection of solvents. It is soluble in non-polar organic solvents like hexane, chloroform, and ether.[1] It is crucial to ensure complete dissolution in the initial stock solution and to avoid precipitation when preparing working solutions or spiking into aqueous-based samples.
Q4: Could carryover be an issue when using this compound?
Yes, carryover is a significant concern for hydrophobic compounds like this compound.[11][12][13] It can adhere to surfaces in the injection port, needle, and transfer lines, leading to its appearance in subsequent blank or low-concentration samples.[14] An aggressive needle wash with a strong organic solvent is essential to mitigate this.[11]
Q5: How do I know if matrix effects are impacting my quantitation with this compound?
Matrix effects, which can cause ion suppression or enhancement in LC-MS, are a common challenge in bioanalysis.[15][16] An ideal internal standard should co-elute and experience the same matrix effects as the analyte, thus compensating for them.[17][18] However, if this compound has significantly different physicochemical properties from your analyte, this compensation may be inadequate.[19]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and resolving specific issues you may encounter with this compound as an internal standard.
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve can compromise the accuracy of your quantitative results. The following workflow will help you identify the root cause.
Troubleshooting Workflow: Non-Linearity
Caption: Troubleshooting workflow for a non-linear calibration curve.
Detailed Steps & Explanations
-
Evaluate the Concentration Range : Examine where the non-linearity occurs.
-
High Concentrations : A plateauing curve suggests detector saturation.[2]
-
Action : Reduce the upper limit of your calibration range or dilute your samples to fall within the linear portion of the curve.
-
-
Low Concentrations : Inaccurate response at the lower end can be due to adsorptive losses or poor signal-to-noise.
-
Action : Increase the lower limit of quantification (LLOQ) or optimize sample preparation to minimize loss.
-
-
-
Assess the Regression Model : A linear regression may not always be the best fit.
-
Action : Evaluate the fit using a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic model. Regulatory guidelines accept the use of non-linear models provided they are justified and validated.[4]
-
-
Verify Internal Standard Solubility : Given this compound's properties, solubility is critical.
-
Action : Visually inspect your stock and working solutions for any signs of precipitation. Ensure the final solvent composition of your prepared standards can maintain the solubility of this compound.
-
-
Investigate Carryover : Carryover can artificially inflate the response of lower concentration standards.
Issue 2: High Variability in Internal Standard Response
Consistent IS response is crucial for reliable quantification. Variability can undermine the precision and accuracy of your method.
Troubleshooting Workflow: IS Variability
Caption: Troubleshooting workflow for high internal standard variability.
Detailed Steps & Explanations
-
Review Sample Preparation : The addition of the internal standard is a critical step.
-
Action : Ensure the pipette used for adding the IS is calibrated and used consistently. Thoroughly vortex or mix samples after IS addition to ensure homogeneity, especially when adding an organic IS solution to an aqueous sample.[6]
-
-
Evaluate Extraction Recovery : this compound's hydrophobicity can lead to variable recovery in liquid-liquid or solid-phase extractions.
-
Action : Prepare replicate samples and measure the IS response to determine the consistency of the extraction process. If variability is high, re-optimize the extraction parameters (e.g., solvent choice, pH, mixing time).
-
-
Assess Matrix Effects : Differential matrix effects between calibration standards and unknown samples can cause variability in the IS response.[5][15]
-
Action : Compare the average IS peak area in your calibration standards (prepared in a clean matrix) to the average IS peak area in your unknown samples. A significant difference suggests the presence of matrix effects.[16]
-
Solution : Improve your sample cleanup procedure to remove interfering matrix components or prepare your calibration standards in a matrix that is representative of your samples (matrix-matched calibration).[18]
-
-
-
Confirm Processed Sample Stability : Degradation of the internal standard in the autosampler can lead to a decreasing trend in response over the analytical run.
-
Action : Re-inject samples from the beginning of the run at the end to see if the IS response has decreased. If so, reduce the autosampler temperature or the time samples are left in the autosampler before injection.[20]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (1 mg/mL) :
-
Accurately weigh 10 mg of this compound.
-
Dissolve in a Class A 10 mL volumetric flask using a suitable organic solvent in which it is freely soluble (e.g., Chloroform or Hexane).[1]
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Store at -20°C.
-
-
Working Internal Standard Solution (e.g., 10 µg/mL) :
-
Allow the stock solution to come to room temperature.
-
Dilute 100 µL of the 1 mg/mL stock solution to 10 mL with a solvent that is miscible with your sample matrix and mobile phase (e.g., acetonitrile or methanol).
-
Vortex thoroughly. This working solution is then used to spike all standards, QCs, and samples.
-
Protocol 2: Assessment of Matrix Effects
-
Prepare three sets of samples :
-
Set A (Neat Solution) : Spike the analyte and this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spike) : Extract six different sources of blank biological matrix. Spike the analyte and IS into the extracted matrix post-extraction.
-
Set C (Pre-Extraction Spike) : Spike the analyte and IS into six different sources of blank biological matrix before the extraction process.
-
-
Calculate Matrix Factor (MF) :
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.[16]
-
-
Calculate IS-Normalized Matrix Factor :
-
This is the crucial measure. Compare the matrix factor of the analyte to that of the internal standard. If they are similar, the IS is effectively compensating for the matrix effect.[15]
-
Data Presentation
Table 1: Example Data for Evaluating Internal Standard Performance
| Sample ID | Analyte Area | IS Area | Analyte/IS Ratio | Calculated Conc. (ng/mL) | % Accuracy |
| LLOQ | 1,520 | 155,000 | 0.0098 | 1.05 | 105% |
| LQC | 4,480 | 151,000 | 0.0297 | 2.95 | 98.3% |
| MQC | 49,500 | 148,000 | 0.3345 | 50.8 | 101.6% |
| HQC | 91,200 | 153,000 | 0.5961 | 90.2 | 90.2% |
| Unknown 1 | 25,600 | 110,000 | 0.2327 | 35.1 | N/A |
| Unknown 2 | 31,500 | 160,000 | 0.1969 | 29.7 | N/A |
In this example, the IS area for "Unknown 1" is significantly lower than the others, which could indicate a matrix effect (ion suppression) or an issue with sample preparation for that specific sample. This warrants further investigation as outlined in the troubleshooting guide.
References
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (n.d.). Chromatography Online. Retrieved January 12, 2026, from [Link]
-
Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. (2023, January 24). RPubs. Retrieved January 12, 2026, from [Link]
-
Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. (2025, July 10). YouTube. Retrieved January 12, 2026, from [Link]
-
Minimizing HPLC Carryover. (2018, October 11). Lab Manager. Retrieved January 12, 2026, from [Link]
-
Matrix Effects and Application of Matrix Effect Factor. (n.d.). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]
-
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved January 12, 2026, from [Link]
-
How HPLC-MS Prevents Carryover In Sticky Analyte Methods? (2025, September 19). Patsnap Eureka. Retrieved January 12, 2026, from [Link]
-
Accounting for the matrix effect. (2024, July 4). Reddit. Retrieved January 12, 2026, from [Link]
-
European Bioanalysis Forum: Recommendation for Dealing with Internal Standard Variability. (n.d.). Bioanalysis Zone. Retrieved January 12, 2026, from [Link]
-
Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA. Retrieved January 12, 2026, from [Link]
-
Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. (n.d.). FDA. Retrieved January 12, 2026, from [Link]
-
Bioanalytical method validation. (n.d.). European Medicines Agency. Retrieved January 12, 2026, from [Link]
-
Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (n.d.). BioPharma Services. Retrieved January 12, 2026, from [Link]
-
White Paper - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioanalysis. (n.d.). CMIC. Retrieved January 12, 2026, from [Link]
-
Bioanalytical method validation and bioanalysis in regulated settings. (n.d.). ScienceDirect. Retrieved January 12, 2026, from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved January 12, 2026, from [Link]
-
How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs. (2025, February 14). Mastelf. Retrieved January 12, 2026, from [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. Retrieved January 12, 2026, from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved January 12, 2026, from [Link]
-
Internal Standard Calibration Problems. (2015, June 1). LCGC International. Retrieved January 12, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Shimadzu. Retrieved January 12, 2026, from [Link]
-
Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020, July 6). YouTube. Retrieved January 12, 2026, from [Link]
-
Alteration of some long-chain esters during gas-liquid chromatography. (n.d.). R Discovery. Retrieved January 12, 2026, from [Link]
-
Impact of internal standard selection on measurement results for long chain fatty acids in blood. (2024, August 5). NIH. Retrieved January 12, 2026, from [Link]
-
I'm getting non-linear response. (2025, March 7). Reddit. Retrieved January 12, 2026, from [Link]
-
Guidance for Industry. (n.d.). Regulations.gov. Retrieved January 12, 2026, from [Link]
-
Impact of internal standard selection on measurement results for long chain fatty acids in blood. (2024, August 5). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Preparation of Calibration Curves - A Guide to Best Practice. (n.d.). National Measurement Laboratory. Retrieved January 12, 2026, from [Link]
-
calibration curve is linear and answers itself back correctly, but QCs fail. (2023, April 3). Reddit. Retrieved January 12, 2026, from [Link]
-
Prediction of Gas Chromatographic Retention Times of Esters of Long Chain Alcohols and Fatty Acids. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
This compound - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved January 12, 2026, from [Link]
-
SOLUBILITY DATA SERIES. (n.d.). IUPAC. Retrieved January 12, 2026, from [Link]
-
How do you choose the internal standards for analysis of organic compound classes with GC/MS technique? (2014, June 3). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Triacontanoate. (n.d.). PubChem - NIH. Retrieved January 12, 2026, from [Link]
-
Organic Solvent Solubility Data Book. (2010, February 26). CORE. Retrieved January 12, 2026, from [Link]
-
Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 12, 2026, from [Link]
-
EVERYTHING YOU WANTED TO KNOW ABOUT INTERNAL STANDARDS, BUT WERE TOO AFRAID TO ASK. (n.d.). MSACL. Retrieved January 12, 2026, from [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 12. How HPLC-MS Prevents Carryover In Sticky Analyte Methods? [eureka.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. mastelf.com [mastelf.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 18. reddit.com [reddit.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: Enhancing the Recovery of Butyl Triacontanoate from Solid-Phase Extraction
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing the solid-phase extraction (SPE) of Butyl Triacontanoate. Here, we address common challenges and provide detailed troubleshooting strategies to enhance recovery and ensure the integrity of your experimental results.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the SPE of this compound.
Q1: What is the most common reason for low recovery of this compound during SPE?
A1: The most frequent issue is a mismatch between the polarity of the sorbent and the elution solvent. This compound is a very nonpolar, long-chain fatty acid ester. Therefore, a reversed-phase (nonpolar) sorbent is typically the most appropriate choice.[1][2] If the elution solvent is not strong (nonpolar) enough, the analyte will not be fully eluted from the sorbent, leading to low recovery.[1][2]
Q2: Can the flow rate during sample loading and elution affect recovery?
A2: Absolutely. A flow rate that is too high during sample loading can lead to analyte breakthrough, where the this compound does not have sufficient time to interact with and bind to the sorbent.[1][3] Similarly, a fast elution flow rate may not allow enough time for the solvent to desorb the analyte completely from the sorbent.[4] It is often beneficial to allow the elution solvent to soak the sorbent for a short period before proceeding with the elution.[4][5][6]
Q3: My recovery is inconsistent between samples. What could be the cause?
A3: Inconsistent recovery is often traced back to variability in sample preparation or the SPE procedure itself.[7] Common causes include incomplete wetting of the sorbent bed if the cartridge dries out before sample loading, variations in the sample matrix, or inconsistent flow rates.[1][7] Ensuring proper conditioning and equilibration of the SPE cartridge is crucial for reproducible results.[2][3]
Q4: How do I choose the right SPE sorbent for this compound?
A4: Given the highly nonpolar and hydrophobic nature of this compound, a reversed-phase sorbent is the ideal choice.[2] Sorbents like C18 or C8 bonded silica are commonly used. The long alkyl chain of this compound will have a strong hydrophobic interaction with the nonpolar stationary phase.[8]
Q5: What are the best solvents for eluting this compound from a reversed-phase SPE cartridge?
A5: Strong nonpolar solvents are required for effective elution. Hexane, often mixed with a slightly more polar solvent like diethyl ether or ethyl acetate, is a good starting point.[9][10] The exact composition may need to be optimized to ensure complete elution without co-eluting interfering compounds.
II. Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to diagnosing and resolving specific problems encountered during the SPE of this compound.
Problem 1: Low Analyte Recovery
Low recovery is a primary concern in SPE.[1][11] The following decision tree will guide you through a systematic troubleshooting process.
Caption: Troubleshooting workflow for low recovery of this compound.
Detailed Solutions for Low Recovery:
-
Analyte Breakthrough (Found in Load-Through):
-
Improper Conditioning/Equilibration: Ensure the reversed-phase sorbent is first conditioned with a water-miscible organic solvent (e.g., methanol or acetonitrile) to activate the C18 chains, followed by equilibration with a solvent similar to your sample matrix.[2][3]
-
Incorrect Sorbent: Verify you are using a reversed-phase (e.g., C18) cartridge suitable for retaining nonpolar compounds like this compound.[1][2]
-
High Sample Loading Flow Rate: Reduce the flow rate to allow adequate interaction time between the analyte and the sorbent.[4]
-
Cartridge Overload: If the mass of this compound or other matrix components is too high for the sorbent mass, breakthrough can occur.[3] Consider using a larger cartridge or diluting the sample.
-
-
Premature Elution (Found in Wash Fraction):
-
Wash Solvent Too Strong: The wash solvent should be polar enough to remove interferences without eluting the highly nonpolar this compound. If using a reversed-phase sorbent, your wash solvent should be more polar than your elution solvent.[2] For example, if you are eluting with hexane, a wash with a higher percentage of a more polar solvent like methanol/water might be appropriate.
-
-
Incomplete Elution (Analyte Retained on Cartridge):
-
Elution Solvent Too Weak: Increase the strength (nonpolarity) of your elution solvent.[1] This can be achieved by using a less polar solvent or by increasing the proportion of the nonpolar solvent in a mixture.
-
Insufficient Elution Volume: Pass a larger volume of the elution solvent through the cartridge to ensure complete desorption of the analyte.[1]
-
High Elution Flow Rate: Decrease the elution flow rate and consider incorporating a "soak step" where the elution solvent is left in contact with the sorbent for a few minutes before final elution.[4][5][6]
-
Problem 2: Poor Reproducibility
Inconsistent results can undermine the reliability of your data.
Caption: Troubleshooting workflow for poor reproducibility.
Detailed Solutions for Poor Reproducibility:
-
Cartridge Drying Out: After conditioning and equilibration, do not allow the sorbent bed to dry before loading the sample.[1] This ensures the stationary phase remains properly solvated for consistent interaction with the analyte.
-
Inconsistent Flow Rates: Use a vacuum manifold with a flow control system or a positive pressure manifold to maintain consistent flow rates for all steps across all samples.[4]
-
Variable Sample Preparation: Ensure that the sample matrix is consistent between replicates.[4] Variations in pH, solvent composition, or particulate matter can affect SPE performance.
-
Sorbent Bed Channeling: Inconsistent packing of the sorbent can lead to channeling, where the sample and solvents bypass a significant portion of the stationary phase.[7] If this is suspected, try a different lot of cartridges or a different manufacturer.
Problem 3: Insufficiently Clean Sample Extract
Co-elution of matrix interferences can compromise subsequent analysis.
Strategies for Cleaner Extracts:
-
Optimize the Wash Step: This is the most critical step for removing interferences.[12] Experiment with different wash solvents of intermediate polarity. The goal is to find a solvent that is strong enough to remove impurities but not so strong that it elutes the this compound.[2]
-
Employ a Different Sorbent or Mixed-Mode SPE: If a simple reversed-phase separation is not providing sufficient cleanup, consider a different sorbent. For complex matrices, a mixed-mode SPE cartridge that utilizes both reversed-phase and ion-exchange mechanisms can offer enhanced selectivity.[6]
-
Sample Pre-treatment: Consider a liquid-liquid extraction or protein precipitation step before SPE to remove a significant portion of the matrix interferences.
III. Experimental Protocols
Protocol 1: General Reversed-Phase SPE for this compound
This protocol provides a starting point for developing a robust SPE method.
-
Sorbent Selection: C18-bonded silica, 500 mg sorbent mass.
-
Conditioning: Pass 5 mL of methanol through the cartridge.
-
Equilibration: Pass 5 mL of reagent-grade water through the cartridge. Crucially, do not let the sorbent bed dry out.
-
Sample Loading: Dissolve the sample in a solvent that is miscible with water but has low elution strength (e.g., water with a small percentage of organic solvent). Load the sample at a flow rate of 1-2 mL/min.
-
Washing: Pass 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or with nitrogen to remove the aqueous wash solvent.[4][6]
-
Elution: Elute the this compound with 5 mL of hexane or another suitable nonpolar solvent at a flow rate of 1 mL/min. Consider a two-step elution to ensure full recovery.
-
Post-Elution: The eluate can be concentrated by evaporation under a gentle stream of nitrogen.[13]
Protocol 2: Method Development for Optimizing Recovery
To systematically optimize your method, follow these steps:
-
Sorbent Screening: Test different reversed-phase sorbents (C8, C18, polymeric) to find the one with the best retention and release characteristics for this compound.
-
Wash Solvent Optimization:
-
Load identical samples onto several cartridges.
-
Wash each with a different solvent mixture of increasing organic content (e.g., 10%, 20%, 30% methanol in water).
-
Analyze the wash fractions to determine the point at which this compound begins to elute. Select a wash solvent composition just below this breakthrough point.
-
-
Elution Solvent Optimization:
-
Load identical samples and perform the optimized wash step.
-
Elute with different nonpolar solvents or mixtures (e.g., hexane, dichloromethane, ethyl acetate in hexane).
-
Analyze the eluates to determine which solvent provides the highest recovery.
-
Also, collect a second elution fraction to see if any analyte remains on the cartridge after the first elution. If so, increase the elution volume or solvent strength.[4]
-
IV. Data Presentation
Table 1: Example of Elution Solvent Optimization on a C18 SPE Cartridge
| Elution Solvent | Volume (mL) | Recovery of this compound (%) |
| Hexane | 5 | 85 |
| Dichloromethane | 5 | 92 |
| Ethyl Acetate | 5 | 78 |
| Hexane:Ethyl Acetate (90:10) | 5 | 95 |
V. Concluding Remarks
Enhancing the recovery of this compound from solid-phase extraction is a systematic process of understanding the analyte's properties and carefully selecting and optimizing the SPE parameters. By methodically addressing issues of low recovery, poor reproducibility, and sample cleanliness, researchers can develop robust and reliable methods for the purification of this long-chain fatty acid ester.
VI. References
-
Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025). Welch Materials.
-
Fractionation of fatty acid alkyl ester mixtures and opportunities for large-scale separation. MACBETH project.
-
Understanding and Improving Solid-Phase Extraction. LCGC International.
-
Analytical Methods. ATSDR.
-
7 Tips to Improve Solid Phase Extraction (SPE) Recovery. (2021). PromoChrom.
-
Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex.
-
Three Most Common Problems Regard to Solid Phase Extraction (SPE). (2023). Hawach Scientific.
-
SPE Troubleshooting. Thermo Fisher Scientific.
-
Analytical Methods. Ministry of the Environment, Government of Japan.
-
Analytical Methods. ATSDR.
-
Update on solid-phase extraction for the analysis of lipid classes and related compounds. (2005). Journal of Chromatography A.
-
The Development of an Extraction Method for Simultaneously Analyzing Fatty Acids in Macroalgae Using SPE with Derivatization for LC–MS/MS. (2022). Molecules.
-
Solid-phase extraction columns in the analysis of lipids. (2019). AOCS.
-
Solving Recovery Problems in SPE. (2019). LCGC International.
-
How Solid-Phase Extraction Affects Challenges in Bioanalysis. (2014). American Laboratory.
-
Solid-Phase Extraction (SPE) Methods for Long-Chain Fatty Acid Esters: Application Notes and Protocols. BenchChem.
-
SPE Method Development Tips and Tricks. Agilent.
-
Eight Steps to Better Results from Solid-Phase Extraction. (2015). LCGC International.
-
Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis. (2022). Analytical and Bioanalytical Chemistry.
-
How Can We Improve Our Solid Phase Extraction Processes?. SCION Instruments.
Sources
- 1. welch-us.com [welch-us.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 4. promochrom.com [promochrom.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. aocs.org [aocs.org]
- 11. hawach.com [hawach.com]
- 12. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 13. env.go.jp [env.go.jp]
Validation & Comparative
A Senior Application Scientist's Guide to Internal Standards: A Comparative Analysis of Butyl Triacontanoate and Other Long-Chain Esters
Introduction: The Pursuit of Precision in Quantitative Analysis
In the landscape of analytical chemistry, particularly within drug development and clinical research, the demand for precision and accuracy is absolute. Quantitative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are mainstays for determining the concentration of analytes in complex biological matrices. However, the multi-step journey from sample collection to final data output is fraught with potential for variability.[1][2] Inconsistencies in sample preparation, injection volume, instrument response, and matrix effects can all introduce errors that compromise the integrity of the results.[1][3]
To navigate this challenge, the internal standard (IS) method is the cornerstone of robust quantitative bioanalysis.[1][4] An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) standard before processing.[3][4] By calculating the ratio of the analyte's response to the IS's response, we can effectively normalize for variations, as both compounds are subjected to the same procedural fluctuations.[4][5] The selection of an appropriate IS is therefore not a trivial decision but a critical determinant of data reliability.[6][7]
This guide provides an in-depth comparison of Butyl Triacontanoate, a very long-chain ester, with other classes of long-chain ester internal standards. We will explore the fundamental principles governing IS selection, present their physicochemical properties, and provide actionable experimental protocols to empower researchers in making informed decisions for their analytical workflows.
Pillar 1: The Archetype of an Ideal Internal Standard
Before comparing specific compounds, we must first define the characteristics of an ideal internal standard. The perfect IS is a chemical doppelgänger of the analyte in every aspect except for its mass, allowing it to be distinguished by the mass spectrometer.
Core Criteria for Internal Standard Selection:
-
Physicochemical Similarity: The IS should closely mimic the analyte's properties, including its extraction recovery, chromatographic retention time, and ionization efficiency.[4][8] This ensures it accurately tracks the analyte's behavior throughout the entire analytical process.
-
Absence from the Matrix: The IS must not be naturally present in the biological sample being analyzed to avoid interference and artificially inflated responses.[4][5][6]
-
Purity and Stability: The IS must be of high purity and chemically stable, not degrading during sample storage, preparation, or analysis.[5]
-
No Interference: The IS should be chromatographically resolved from all other sample components and should not suppress or enhance the ionization of the analyte (or vice versa).[4]
-
Availability: The IS should be readily available in a highly pure form. For regulated bioanalysis, stable isotope-labeled versions of the analyte are considered the gold standard.[1][9]
The ultimate goal is for the IS to be a "friend" that faithfully tracks the analyte's performance, not a "foe" that introduces its own variability and compromises data accuracy.[1]
Pillar 2: Comparative Analysis of Long-Chain Ester Internal Standards
Long-chain esters are frequently used as internal standards in the analysis of lipids, fatty acids, and other lipophilic molecules. Their selection depends heavily on the specific analytes and the analytical platform (GC-MS vs. LC-MS). Here, we compare this compound against three major classes of alternatives.
Profile: this compound
This compound (C34H68O2, MW: 508.9 g/mol ) is an ester of triacontanoic acid (a C30 fatty acid) and butanol.[10][11] Its most notable characteristic is its extremely long, saturated alkyl chain.
-
Physicochemical Properties: It is a waxy solid at room temperature with a melting point of 65-66°C.[12] It is soluble in organic solvents like chloroform and hexane.[12] Its high molecular weight and low volatility make it suitable for GC-MS analysis of other high-molecular-weight, thermally stable analytes, such as solanesol in tobacco.[10][12]
-
Advantages:
-
Disadvantages:
-
Limited Structural Analogy: It is not a close structural analog for most common analytes (e.g., C16-C22 fatty acids or drug molecules), meaning its extraction and ionization behavior may not perfectly mirror that of the target compounds.
-
Niche Application: Its use is primarily documented for specific GC applications where a very late-eluting, non-endogenous standard is required.[10][12]
-
Alternative 1: Stable Isotope-Labeled (SIL) Esters (The Gold Standard)
SIL internal standards are molecules where one or more atoms have been replaced with a heavy isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1][9] A ¹³C-labeled version of the analyte is often considered the most ideal IS possible.[15][16]
-
Example: ¹³C₁₆-Palmitic acid methyl ester.
-
Advantages:
-
Near-Identical Properties: SIL standards have virtually the same chemical and physical properties as the analyte. They co-elute chromatographically and exhibit identical extraction recovery and ionization efficiency.[15] This provides the most accurate correction for experimental variability.[15]
-
High Accuracy: The use of SIL standards significantly improves assay precision and accuracy.[15]
-
-
Disadvantages:
-
Cost and Availability: Custom synthesis is often required, which can be expensive and time-consuming.[1]
-
Deuterium-Specific Issues: Heavily deuterated standards (using ²H) can sometimes exhibit slightly different retention times than the non-labeled analyte (the "deuterium effect").[9][16] There is also a small risk of D-H exchange for deuterium atoms on certain functional groups.[9][16] ¹³C or ¹⁵N labeling avoids these issues.[9]
-
Potential for Contamination: SIL standards can sometimes contain a small percentage of the unlabeled analyte, which must be assessed to ensure it doesn't interfere with the quantification of low-concentration samples.[2]
-
Alternative 2: Odd-Chain Fatty Acid Esters
Esters of odd-chain fatty acids (OCFAs), such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), have historically been popular internal standards for fatty acid analysis.[17][18]
-
Example: Methyl Heptadecanoate (Methyl C17:0).
-
Advantages:
-
Structural Similarity: They are structurally similar to the common even-chain fatty acids found in biological systems.
-
Cost-Effective: Generally less expensive and more readily available than SIL standards.
-
-
Disadvantages:
-
Endogenous Presence: This is the most significant drawback. OCFAs are naturally present in human plasma and tissues, albeit at low concentrations (<0.5% of total fatty acids).[17] Their levels can fluctuate based on diet (e.g., consumption of dairy) and disease state, making them unsuitable for accurate quantification as they violate the "absent from matrix" rule.[17][18] Using them as an IS prevents their own quantification as potential biomarkers.[17]
-
Alternative 3: Other Saturated Even-Chain Esters
This category includes commercially available, high-purity esters that are structurally distinct from the analytes of interest and not expected to be in the sample.
-
Example: Butyl Stearate (C22H44O2, an ester of C18:0 fatty acid).
-
Advantages:
-
Commercial Availability & Low Cost: Readily available at high purity for a low cost.
-
Exogenous (in specific contexts): If analyzing for short-chain fatty acids or non-ester analytes, a long-chain ester like butyl stearate will be absent from the sample and have a distinct retention time.
-
-
Disadvantages:
Pillar 3: Data Summary & Experimental Protocols
Comparative Data Summary
The choice of an internal standard is a trade-off between performance, cost, and suitability for the specific application. The table below summarizes the key characteristics of each class.
| Internal Standard Class | Example Compound | Key Advantages | Key Disadvantages | Ideal Application |
| Very Long-Chain Ester | This compound | - Unlikely to be endogenous- Thermally stable for GC | - Poor structural analog for most analytes- Niche availability and application data | GC-MS analysis of other very long-chain, non-polar analytes where a late-eluting standard is needed. |
| Stable Isotope-Labeled (SIL) Ester | ¹³C₁₆-Palmitic Acid Methyl Ester | - Near-identical properties to analyte- Provides the highest accuracy and precision | - High cost and limited availability- Potential for isotopic interference or D-H exchange (for ²H) | Regulated bioanalysis, clinical studies, and any application demanding the highest level of quantitative accuracy. |
| Odd-Chain Fatty Acid Ester | Methyl Heptadecanoate (C17:0) | - Structurally similar to common fatty acids- Low cost and readily available | - Endogenous presence ; levels vary with diet/disease- Unsuitable for accurate absolute quantification | Non-critical or semi-quantitative screening where the presence of endogenous C17:0 is negligible or accounted for. |
| Other Saturated Even-Chain Ester | Butyl Stearate (C18:0) | - Inexpensive and readily available- Exogenous in many contexts | - Does not perfectly mimic analyte behavior- Requires extensive validation | Early-stage discovery, reaction monitoring, or applications where a SIL standard is unavailable and OCFAs are inappropriate. |
Experimental Workflow: Internal Standard Application in LC-MS/MS
A self-validating protocol requires consistent application of the internal standard at the earliest possible stage to account for all subsequent variations.
Diagram of the General Internal Standard Workflow
Caption: General workflow for quantitative analysis using an internal standard.
Step-by-Step Methodology:
-
Prepare IS Working Solution: Accurately prepare a stock solution of the chosen internal standard (e.g., this compound, Butyl Stearate, or a SIL standard) in a suitable organic solvent. Dilute this stock to a working concentration that will yield a robust signal in the analytical instrument, ideally similar in magnitude to the expected analyte response.[4]
-
Sample Aliquoting: Aliquot a precise volume of each unknown sample, calibration standard, and quality control (QC) sample into labeled extraction tubes.
-
Spiking: Add a small, fixed volume of the IS working solution to every tube from Step 2. It is critical that this volume is identical for all samples.[1] Vortex each tube immediately to ensure thorough mixing. This step is the most crucial for ensuring the IS can correct for subsequent variability.
-
Sample Extraction: Perform the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction, or protein precipitation) to isolate the analytes and the IS from the bulk matrix.
-
Dry-down and Reconstitution: Evaporate the extraction solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a precise volume of the mobile phase used for the LC-MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted samples into the LC-MS/MS system. Develop a chromatographic method that provides good separation and a mass spectrometric method (e.g., Multiple Reaction Monitoring, MRM) that allows for selective and sensitive detection of both the analyte and the internal standard.
-
Data Processing: Integrate the peak areas for the analyte and the IS in each chromatogram.
-
Quantification:
-
For calibration standards, plot the peak area ratio (Analyte Area / IS Area) against the known concentration of the analyte to generate a calibration curve.
-
For unknown and QC samples, calculate their peak area ratio and determine the concentration by interpolating from the calibration curve.
-
Decision Logic for Selecting an Appropriate Long-Chain IS
The selection process is a systematic evaluation of the analytical requirements against the properties of available standards.
Diagram of the Internal Standard Decision-Making Process
Caption: Decision tree for selecting a long-chain ester internal standard.
Conclusion and Final Recommendations
The reliability of quantitative data from chromatographic methods is fundamentally dependent on the judicious selection and consistent use of an internal standard. While stable isotope-labeled standards remain the unequivocal gold standard for accuracy and are strongly recommended for all late-stage and regulated bioanalysis, their practicality is not always universal.
This compound represents a highly specialized tool. Its utility is greatest in niche GC-MS applications where its extreme chain length and exogenous nature are paramount for analyzing similar, high-molecular-weight compounds. For the majority of common lipidomic or metabolic analyses, its lack of structural analogy to typical analytes makes it a less ideal choice than other alternatives.
Odd-chain fatty acid esters , despite their historical use, present a significant and often unacceptable risk of endogenous interference, which can lead to inaccurate results. Their use should be avoided in studies where absolute quantification is the goal or where their own biological relevance may be of interest.
Therefore, for routine, non-regulated applications where a SIL standard is not feasible, a carefully validated, non-endogenous structural analog like Butyl Stearate often provides the most pragmatic balance of performance and cost. Ultimately, the burden of proof lies with the scientist. Method validation, including the rigorous assessment of the internal standard's performance across the entire analytical workflow, is the key to producing trustworthy and reproducible data.
References
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). Retrieved from [Link]
-
Yang, K., Cheng, H., & Han, X. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PMC. Retrieved from [Link]
-
Gsen_er, F., & Giera, M. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry. Retrieved from [Link]
-
Gsen_er, F., & Giera, M. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. PubMed. Retrieved from [Link]
-
BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from [Link]
-
Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Zhang, Y., Zhang, S., Liu, H., & Zhang, X. (2019). Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. Analytical Chemistry. Retrieved from [Link]
-
Wikipedia contributors. (2023). Internal standard. Wikipedia. Retrieved from [Link]
-
KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). List of internal standards used for lipidomics analysis. Retrieved from [Link]
-
Bishop, L. M., & Fiehn, O. (2023). Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. eScholarship.org. Retrieved from [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. Retrieved from [Link]
-
ResearchGate. (2016). Odd chain fatty acid as internal standard? Retrieved from [Link]
-
LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]
-
ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched? Retrieved from [Link]
-
Powers, C. D., et al. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Clinica Chimica Acta. Retrieved from [Link]
-
Pararasa, C., et al. (2019). Odd chain fatty acid metabolism in mice after a high fat diet. Metabolomics. Retrieved from [Link]
-
Ghorbani, M., et al. (2023). A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. Molecules. Retrieved from [Link]
-
Yamada, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Ledesma-Amaro, R., et al. (2020). Lipid Readjustment in Yarrowia lipolytica Odd-Chain Fatty Acids Producing Strains. International Journal of Molecular Sciences. Retrieved from [Link]
-
Powers, C. D., et al. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. ResearchGate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Cheméo. (n.d.). This compound. Retrieved from [Link]
-
Johnson, M. (n.d.). Synthesis of a Potential New Internal Standard for the Analytical Determination of Dibutyl Phthalate (DBP) and Monobutyl Phthalate (MBP). Journal of Undergraduate Research. Retrieved from [Link]
-
ResearchGate. (2014). How do you choose the internal standards for analysis of organic compound classes with GC/MS technique? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Triacontanoate. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). CN102675096B - Method for preparing butyl stearate.
-
Moreno, T., et al. (2020). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Molecules. Retrieved from [Link]
- Google Patents. (n.d.). CN101914021A - Two-step process produces the method for high content and high optical purity butyl lactate.
-
Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum. ResearchGate. Retrieved from [Link]
-
Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum. Canadian Center of Science and Education. Retrieved from [Link]
-
van Eijk, H. M., et al. (2009). Application of liquid chromatography-mass spectrometry to measure short chain fatty acids in blood. Journal of Chromatography B. Retrieved from [Link]
-
Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. fda.gov [fda.gov]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. Internal standard - Wikipedia [en.wikipedia.org]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. usbio.net [usbio.net]
- 13. CN102675096B - Method for preparing butyl stearate - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Quantitative Methods for Butyl Triacontanoate Analysis
The Imperative of Method Validation: Ensuring Data Integrity
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][2] This process is not merely a regulatory hurdle but a cornerstone of sound science, ensuring the reliability, consistency, and accuracy of analytical data. The principles of method validation are harmonized globally, with key guidance provided by the International Council for Harmonisation (ICH) in its Q2(R1) guideline, as well as by regulatory bodies like the U.S. Food and Drug Administration (FDA) and in compendia such as the United States Pharmacopeia (USP).[3][4][5][6][7][8][9][10][11]
Butyl Triacontanoate, a long-chain fatty acid ester, serves as an excellent model analyte. Its properties—high molecular weight, non-polar nature, and lack of a strong chromophore—present distinct analytical challenges that highlight the strengths and weaknesses of different quantitative techniques.[12][13][14] It has been used as an internal standard in the GC determination of other compounds, underscoring its suitability for chromatographic analysis.[12][15][16]
Comparative Analysis of Analytical Techniques for this compound Quantification
The choice of analytical technique is a critical first step in method development and validation. Here, we compare GC-FID and RP-HPLC-UV for the quantification of this compound.
| Feature | Gas Chromatography with Flame Ionization Detection (GC-FID) | Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) |
| Principle | Separates volatile and semi-volatile compounds in the gas phase.[17] | Separates compounds based on their hydrophobicity in the liquid phase.[18][19] |
| Applicability to this compound | Highly suitable due to its volatility at elevated temperatures. | Challenging due to the lack of a strong UV chromophore. Derivatization may be necessary. |
| Sensitivity | Generally high for hydrocarbons. | Dependent on the chromophore; low for underivatized this compound. |
| Sample Preparation | Relatively simple; dissolution in a volatile organic solvent. | May require derivatization to introduce a UV-active functional group, adding complexity. |
| Instrumentation Cost | Generally lower than HPLC systems. | Can be higher, especially with advanced detectors. |
For the remainder of this guide, we will focus on the validation of a GC-FID method for this compound, as it is the more direct and common approach for such an analyte.
A Step-by-Step Guide to Method Validation: A Case Study with this compound
The following sections provide a detailed walkthrough of the key validation parameters, complete with illustrative experimental protocols and data.
Specificity: Ensuring the Method's Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]
Experimental Protocol:
-
Blank Analysis: Inject a sample of the matrix (e.g., a placebo formulation) without this compound to ensure no interfering peaks are observed at the retention time of the analyte.
-
Spiked Sample Analysis: Spike the matrix with known potential impurities and analyze. The peak for this compound should be well-resolved from any other peaks.
-
Peak Purity (if using a mass spectrometer): Confirm the identity of the this compound peak using a mass selective detector.
Caption: The hierarchical levels of precision in method validation.
Robustness: Withstanding Minor Variations
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. [9] Experimental Protocol:
-
Identify Critical Parameters: For a GC method, these could include injector temperature, oven temperature ramp rate, carrier gas flow rate, and detector temperature.
-
Vary Parameters: Systematically vary each parameter within a small, predefined range.
-
Analyze and Assess: Analyze a standard solution under each varied condition and assess the impact on retention time, peak area, and resolution.
Conclusion: A Foundation of Trustworthy Data
The validation of a quantitative method is an indispensable process that underpins the reliability of scientific research and drug development. Through a systematic evaluation of specificity, linearity, range, accuracy, precision, and robustness, we can establish a high degree of confidence in the analytical data generated. While both GC-FID and RP-HPLC-UV have their merits, the choice of technique must be tailored to the physicochemical properties of the analyte. For a long-chain ester like this compound, GC-FID offers a more direct and efficient analytical solution. The illustrative data presented in this guide provide a practical framework for researchers to design and execute their own method validation studies, thereby ensuring the integrity and defensibility of their quantitative results.
References
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
BA Sciences. USP <1225> Method Validation. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
-
ECA Academy. (2017, February 15). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
General Chapters. VALIDATION OF COMPENDIAL METHODS. [Link]
-
USP-NF. <1225> Validation of Compendial Procedures. [Link]
-
AOCS. Fatty Acid Analysis by HPLC. [Link]
-
Cyberlipid. HPLC analysis. [Link]
-
DTIC. Quantitation of Long Chain Fatty Acids as the Methoxyphenacyl Esters. [Link]
-
Cheméo. This compound - Chemical & Physical Properties. [Link]
-
Nacalai Tesque. Fatty Acid Analysis by HPLC. [Link]
-
Pharmaffiliates. CAS No : 105025-97-6 | Product Name : this compound. [Link]
-
HT-Nova. Gas Chromatography. [Link]
-
PubMed. Validation of a reversed-phase HPLC method for quantitative amino acid analysis. [Link]
-
YouTube. (2020, February 8). How to Analyze GC Results for Lab. [Link]
-
PMC - NIH. Workshop/conference report—Quantitative bioanalytical methods validation and implementation: Best practices for chromatographic and ligand binding assays. [Link]
-
National Institute of Standards and Technology. Triacontane - the NIST WebBook. [Link]
-
PubMed. Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. [Link]
-
ResearchGate. (2025, August 30). Workshop/conference report - Quantitative bioanalytical methods validation and implementation: Best practices for chromatographic and ligand binding assays. [Link]
-
The Good Scents Company. butyl octanoate, 589-75-3. [Link]
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 3. fda.gov [fda.gov]
- 4. propharmagroup.com [propharmagroup.com]
- 5. USP <1225> Method Validation - BA Sciences [basciences.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 12. usbio.net [usbio.net]
- 13. Buy Online CAS Number 105025-97-6 - TRC - this compound | LGC Standards [lgcstandards.com]
- 14. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. usbio.net [usbio.net]
- 17. Gas Chromatography [htnova.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Internal Standards in High-Temperature GC Analysis: A Comparative Evaluation of Butyl Triacontanoate
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analytical chemistry, particularly in the analysis of complex matrices for drug development and quality control, the choice of an internal standard (IS) is a critical decision that directly impacts the accuracy and precision of the results. This is especially true for high-temperature gas chromatography (GC) applications, where analytes of high molecular weight and low volatility are quantified. This guide provides an in-depth technical comparison of Butyl Triacontanoate as an internal standard, evaluating its theoretical suitability against the experimentally validated performance of other common alternatives.
The Crucial Role of the Internal Standard in Quantitative GC Analysis
An internal standard is a compound of known concentration that is added to a sample at the beginning of the analytical process. Its primary function is to compensate for variations that can occur during sample preparation, extraction, and injection, as well as fluctuations in the instrument's response.[1] For an internal standard to be effective, it should ideally possess several key characteristics:
-
Chemical and Physical Similarity: The IS should mimic the chemical and physical behavior of the analyte of interest as closely as possible. This includes having a similar polarity, molecular weight, and boiling point to ensure comparable behavior during extraction and chromatography.
-
Purity and Stability: The internal standard must be of high purity and chemically stable throughout the entire analytical procedure, from sample storage to final detection.
-
Resolution: The IS must be well-resolved from the analyte and any other components in the sample matrix to avoid signal overlap.
-
Non-interference: It should not be naturally present in the sample and should not react with the analyte or any components of the sample matrix.
The use of an appropriate internal standard can significantly improve the precision of a chromatographic method.[2]
This compound: A Theoretically Sound Internal Standard for High-Molecular-Weight Analytes
This compound, the butyl ester of triacontanoic acid, is a high-molecular-weight, long-chain saturated ester. Its chemical and physical properties make it a theoretically excellent internal standard for the GC analysis of high-boiling, non-polar compounds, such as solanesol, a C45 isoprenoid alcohol found in tobacco.
Properties of this compound:
-
High Molecular Weight: With a molecular weight of 494.9 g/mol , this compound is in a similar range to many high-molecular-weight analytes of interest in pharmaceutical and natural product analysis.
-
High Boiling Point: Its high boiling point ensures that it will elute in a similar retention time window as other large, non-volatile analytes, making it a suitable mimic for their chromatographic behavior.
-
Chemical Inertness: As a saturated ester, this compound is chemically inert and unlikely to react with analytes or the sample matrix under typical GC conditions.
-
Solubility: It is soluble in common organic solvents used for sample preparation, such as chloroform, ether, and hexane.[3]
While this compound has been cited as an internal standard for the GC determination of solanesol in tobacco, a comprehensive review of publicly available literature reveals a notable absence of specific quantitative data on its accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD).[3] This lack of published validation data necessitates a comparison with alternative internal standards for which such data is available.
Alternative Internal Standards for High-Temperature GC Analysis: A Performance Comparison
Several other compounds have been successfully employed as internal standards for the GC analysis of solanesol and other high-molecular-weight analytes in complex matrices. The following table summarizes their reported performance data, providing a benchmark for what can be expected from a well-performing internal standard in this type of application.
| Internal Standard | Analyte(s) | Matrix | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| 5α-Cholestane | Solanesol and other substances | Tobacco Leaves | 85 - 105% | < 4% | [1] |
| Cholesteryl Valerate | Solanesol | Flue-cured Tobacco | Not explicitly stated, but good agreement with GC determination reported. | < 5% | [1] |
| Geranylgeraniol | Solanesol | Cigarette Filters | > 93% | Not explicitly stated, but high accuracy reported. | [4] |
| α-Cholestanol & Cholesteryl Palmitate | Free and esterified hydroxylated minor compounds | Virgin Olive Oils | Not explicitly stated, but satisfactory repeatability reported. | < 7.5% | |
| Squalane | Squalene | Functional Food and Raw Materials | 94.4 - 101% | Not explicitly stated, but method reported as accurate and reliable. | |
| Tetradecanol | BHA and BHT | Edible Fats and Oils | 94 - 106% | < 9% |
This data demonstrates that several alternative internal standards can provide high levels of accuracy and precision for the analysis of high-molecular-weight compounds in challenging matrices. For instance, 5α-cholestane, a sterane, has shown excellent performance in the analysis of solanesol in tobacco, with recoveries in the 85-105% range and a relative standard deviation of less than 4%.[1] Similarly, a method using geranylgeraniol for solanesol analysis in cigarette filters reported recoveries exceeding 93%.[4]
Experimental Workflow for the Quantification of High-Molecular-Weight Analytes using GC-FID
The following diagram outlines a typical experimental workflow for the quantification of a high-molecular-weight analyte, such as solanesol, in a complex matrix like tobacco, using an internal standard.
Caption: A typical workflow for quantitative GC-FID analysis using an internal standard.
Detailed Experimental Protocol: Quantification of Solanesol in Tobacco using GC-FID
This protocol provides a step-by-step methodology for the determination of solanesol in tobacco leaves, adaptable for use with this compound or an alternative internal standard.
1. Materials and Reagents
-
Solanesol standard (≥95% purity)
-
This compound (or alternative internal standard such as 5α-cholestane) (≥98% purity)
-
Hexane (HPLC grade)
-
Ethanol (95%)
-
Potassium Hydroxide (KOH)
-
Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Anhydrous Sodium Sulfate
2. Preparation of Standard Solutions
-
Internal Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 25 mg of this compound and dissolve in 25 mL of hexane.
-
Solanesol Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of solanesol and dissolve in 25 mL of hexane.
-
Calibration Standards: Prepare a series of calibration standards by adding varying known amounts of the solanesol stock solution to vials. Add a constant, known amount of the internal standard stock solution to each calibration standard. Evaporate the solvent under a gentle stream of nitrogen.
3. Sample Preparation and Extraction
-
Accurately weigh approximately 100 mg of finely ground, dried tobacco sample into a screw-capped test tube.
-
Add a known volume of the internal standard stock solution to the sample.
-
Add 5 mL of 2 M ethanolic KOH.
-
Cap the tube tightly and heat at 80°C for 1 hour to saponify the solanesyl esters.
-
Cool the mixture to room temperature and add 5 mL of water and 5 mL of hexane.
-
Vortex vigorously for 2 minutes and then centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Repeat the hexane extraction two more times and combine the hexane extracts.
-
Dry the combined hexane extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
4. Derivatization
-
To the dried residue from the sample and calibration standards, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vials tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-FID analysis.
5. GC-FID Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 300°C
-
Detector Temperature: 320°C
-
Oven Temperature Program:
-
Initial temperature: 200°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 300°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL (splitless mode).
6. Data Analysis
-
Integrate the peak areas of the derivatized solanesol and the internal standard.
-
Calculate the response factor (RF) for solanesol relative to the internal standard using the calibration standards.
-
Calculate the concentration of solanesol in the sample using the peak area ratio of solanesol to the internal standard and the response factor.
Logical Framework for Internal Standard Selection
The selection of an appropriate internal standard is a multi-faceted process that requires careful consideration of the analyte, matrix, and analytical technique. The following diagram illustrates the logical decision-making process.
Caption: A logical framework for the selection and validation of an internal standard.
Conclusion
This compound presents a theoretically sound option as an internal standard for the quantitative analysis of high-molecular-weight, non-polar analytes by high-temperature gas chromatography. Its physical and chemical properties align well with the requirements for an effective internal standard in this context. However, the current lack of publicly available, peer-reviewed data on its accuracy and precision necessitates a cautious approach.
For researchers and drug development professionals requiring immediate, validated methods, alternatives such as 5α-cholestane and cholesteryl valerate offer proven performance with documented accuracy and precision. The experimental protocol provided in this guide offers a robust starting point for the development and validation of a quantitative GC-FID method for solanesol and similar analytes, which can be adapted for use with this compound or one of its established alternatives. It is strongly recommended that any laboratory implementing a method with this compound as an internal standard conduct a thorough in-house validation to establish its performance characteristics for the specific application.
References
-
Liu, Y., et al. (2018). Bioactivities and Medicinal Value of Solanesol and Its Accumulation, Extraction Technology, and Determination Methods. Molecules, 23(11), 2843. [Link]
-
Severson, R. F., et al. (1985). DETERMINATION OF SOLANESOL IN FLUE-CURED TOBACCO BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. CORESTA Information Bulletin, (3-4), 57-63. [Link]
-
Shete, A. U., et al. (2018). Development and Validation of HPTLC Method for Quantification of Solanesol in Various Parts of Nicotiana tabacum Collected from Different Geographical Regions of India. Journal of Planar Chromatography – Modern TLC, 31(4), 311-317. [Link]
-
Wang, L., et al. (2010). Rapid determination of total solanesol in tobacco leaf by ultrasound-assisted extraction with RP-HPLC and ESI-TOF/MS. Journal of Separation Science, 33(15), 2328-2334. [Link]
-
SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]
-
Wang, M., et al. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Progress in Lipid Research, 61, 85-101. [Link]
-
Vu, D. C., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 139-145. [Link]
-
Pazo, D. Y., et al. (2021). Determination of Free Solanesol Levels in Cigarette Filters by Liquid Chromatography–Mass Spectrometry. Journal of Analytical Toxicology, 45(4), 376-384. [Link]
-
Dong, M. W., & TICE, J. (2015). Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. LCGC North America, 33(4), 246-253. [Link]
-
Sinden, S. L., & Sanford, L. L. (1981). Analysis of Solanum alkaloids using internal standardization and capillary gas chromatography. Journal of Agricultural and Food Chemistry, 29(4), 817-820. [Link]
-
Carter, M. D., et al. (2021). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Prostaglandins, Leukotrienes and Essential Fatty Acids, 172, 102319. [Link]
-
Atla, S. R., et al. (2016). A new method of extraction, isolation and determination of solanesol from tobacco waste (Nicotiana tobacum L.) by non-aqueous RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 118, 237-243. [Link]
-
Chemistry LibreTexts. (2022, September 12). 4.2: Quantitative and Qualitative GC and GC-MS. Retrieved from [Link]
-
Dolan, J. W. (2014). When Should an Internal Standard be Used?. LCGC North America, 32(4), 278-282. [Link]
-
Di-Mede, F., et al. (2021). In-House Validation of an SPE-GC-FID Method for the Detection of Free and Esterified Hydroxylated Minor Compounds in Virgin Olive Oils. Foods, 10(6), 1303. [Link]
-
Zhang, J., et al. (2019). Determination of squalene in functional food and raw materials by gas chromatography. Food Science and Technology, 39(Suppl 2), 525-529. [Link]
-
Choong, Y. M., & Lin, H. J. (2001). Gas Chromatographic Determination of Synthetic Antioxidants in Edible Fats and Oils - A Simple Methylation Method. Journal of Food and Drug Analysis, 9(1), 20-26. [Link]
Sources
Introduction: The Role of Butyl Triacontanoate in Analytical Chemistry
An Inter-Laboratory Comparison Guide for the Analytical Validation of Butyl Triacontanoate
This compound (C₃₄H₆₈O₂) is a long-chain fatty acid ester.[1] Due to its high molecular weight (508.90 g/mol ), thermal stability, and distinct chromatographic behavior, it has found a niche application as an internal standard.[2][3] Specifically, it is utilized for the gas chromatography (GC) based determination of solanesol in tobacco.[2][4] An internal standard is crucial in analytical chemistry as it is added in a constant amount to samples, calibration standards, and blanks. It corrects for the loss of analyte during sample preparation and for variations in injection volume, thereby improving the precision and accuracy of quantitative analysis.
The validation of an analytical method across multiple laboratories is the cornerstone of establishing a robust and universally accepted procedure. An inter-laboratory study (ILS), also known as a round-robin test, is the highest level of method validation.[5] It serves to identify and quantify the sources of variability in a method, ultimately determining its reproducibility and establishing consensus values for a given material. This guide outlines a proposed ILS for this compound, comparing the primary analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS), with a viable alternative, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Physicochemical Properties and Rationale for Use
Understanding the physical and chemical properties of this compound is essential for developing appropriate analytical methods. Its characteristics make it a suitable internal standard for the analysis of other long-chain, non-polar compounds like solanesol.
| Property | Value | Source |
| CAS Number | 105025-97-6 | [2][4] |
| Molecular Formula | C₃₄H₆₈O₂ | [2] |
| Molecular Weight | 508.90 g/mol | [2][3] |
| Appearance | White Waxy Solid | [4] |
| Melting Point | 65-66°C | [6] |
| Solubility | Soluble in Acetone, Chloroform, Ether, Hexane | [6] |
| Storage Temperature | -20°C (long-term) | [6] |
The choice of this compound as an internal standard is justified by several key factors:
-
Chemical Inertness: It does not react with the analyte or the sample matrix.
-
Chromatographic Resolution: It is well-separated from other components in the sample matrix.
-
Structural Similarity: While not identical, its long-chain ester structure is analogous to certain classes of analytes, ensuring similar behavior during extraction and analysis.
-
Absence in Samples: It is not naturally present in the typical samples being analyzed (e.g., tobacco).[2]
Comparative Analysis of Quantification Methodologies
The quantification of this compound can be reliably achieved by several methods. The selection of a particular technique is governed by factors such as required sensitivity, sample matrix complexity, and available instrumentation. This section compares the two most powerful and relevant techniques: GC-MS and HPLC-MS.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase followed by mass-based detection.[7] | Separation of compounds in the liquid phase based on their interaction with a stationary phase, followed by mass-based detection.[8][9] |
| Suitability | Excellent for volatile, non-polar, and thermally stable long-chain esters like this compound.[10][11] | Suitable for a wider range of compounds, including less volatile and thermally labile ones. Requires careful solvent selection for long-chain lipids.[12] |
| Sample Preparation | Often requires derivatization for polar analytes, but not for this compound itself. Sample must be clean to avoid column contamination.[13] | Generally simpler, involving protein precipitation or liquid-liquid extraction.[14] Tolerant to a wider range of sample matrices. |
| Sensitivity | High sensitivity, especially with techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[15] | Very high sensitivity, particularly with electrospray ionization (ESI) and tandem mass spectrometry (MS/MS).[14] |
| Advantages | High resolution, extensive spectral libraries for identification, established methodology for lipid analysis.[12][16] | Broad applicability, softer ionization techniques reduce fragmentation, suitable for complex biological matrices.[9] |
| Disadvantages | Limited to thermally stable and volatile compounds. Potential for thermal degradation of sensitive analytes. | Matrix effects can be more pronounced. Mobile phase selection can be challenging for highly non-polar compounds. |
Proposed Inter-Laboratory Study (ILS) Protocol
This section outlines a comprehensive protocol for an inter-laboratory study designed to validate the quantification of this compound.
Study Objective
To assess the precision, accuracy, and reproducibility of a GC-MS method for the quantification of this compound as an internal standard in a representative sample matrix. The study will establish key performance metrics, including repeatability (sr) and reproducibility (sR).
Study Design
The study will be a crossover design involving a minimum of five independent, certified laboratories.[5] Each laboratory will receive identical sample kits containing a certified reference material (CRM) of this compound, a blank matrix, and two matrix samples spiked with known, but undisclosed, concentrations of the analyte.
Detailed Experimental Protocols
Participants in the study will be required to adhere strictly to the following validated protocols.
Protocol 1: Purity Assessment of this compound Standard via qNMR
Rationale: Before use as an internal standard, the absolute purity of the reference material must be confirmed. Quantitative Nuclear Magnetic Resonance (qNMR) is an ideal primary method as signal intensity is directly proportional to the number of nuclei.[17]
-
Sample Preparation: Accurately weigh 15-20 mg of the this compound CRM and 10-15 mg of a certified internal standard (e.g., Maleic Anhydride) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d).
-
Transfer the solution to a 5 mm NMR tube.
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum on a spectrometer operating at ≥400 MHz.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest.
-
Use a 90° pulse angle.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from this compound (e.g., the triplet corresponding to the methyl group of the butyl chain) and a signal from the certified standard.
-
Calculate the purity using the standard qNMR equation, accounting for the molar masses, number of protons in the integrated signals, and weights of the sample and standard.[17]
-
Protocol 2: Quantification via Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is the reference method for this compound due to its volatility and thermal stability. A non-polar column provides excellent separation of long-chain esters.[11]
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound CRM (1 mg/mL) in hexane.
-
Create a series of calibration standards by diluting the stock solution.
-
For each sample, add a precise volume of the stock solution to act as the internal standard.
-
Perform a liquid-liquid or solid-phase extraction appropriate for the sample matrix to isolate the analytes.[13]
-
-
GC-MS Conditions:
-
Injector: 280°C, Splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms).
-
Oven Program: Initial temperature of 150°C, hold for 1 min, ramp at 15°C/min to 320°C, hold for 10 min.
-
MS Transfer Line: 290°C.
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
-
-
Data Acquisition: Acquire data in full scan mode (m/z 50-600) for qualitative analysis and in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions for this compound.
Protocol 3: Comparative Quantification via HPLC-MS/MS
Rationale: HPLC-MS/MS provides an orthogonal analytical technique for verification. Reversed-phase chromatography with an appropriate ion-pairing agent can effectively separate long-chain fatty acids and their esters.[12]
-
Standard and Sample Preparation:
-
Prepare stock and calibration standards in a mixture of methanol and chloroform (1:1 v/v).
-
Sample preparation may involve protein precipitation with acetonitrile followed by centrifugation.[14]
-
-
HPLC-MS/MS Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:20) with 0.1% formic acid.
-
Gradient: Start at 60% B, ramp to 100% B over 10 minutes, hold for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion would be the protonated molecule [M+H]⁺, and product ions would be determined by fragmentation experiments.
Data Analysis and Acceptance Criteria
Upon receiving data from all participating laboratories, the study coordinator will perform a statistical analysis.
-
Outlier Removal: Cochran's and Grubb's tests will be used to identify and remove any statistical outliers.
-
Performance Metrics Calculation:
-
Repeatability (sr): The standard deviation of test results obtained under the same conditions within a single laboratory.
-
Reproducibility (sR): The standard deviation of test results obtained under different conditions across all laboratories.
-
HORRAT Value: The ratio of the observed relative standard deviation of reproducibility (RSDr) to the predicted relative standard deviation of reproducibility (PRSDr). A HORRAT value between 0.5 and 2.0 is generally considered acceptable.
-
Conclusion
This guide provides a robust framework for an inter-laboratory study on the use of this compound. By standardizing the analytical protocols and employing rigorous statistical analysis, such a study would firmly establish the reproducibility and reliability of this compound as an internal standard. The comparison between GC-MS and HPLC-MS methodologies offers valuable insights, allowing laboratories to select the most appropriate technique for their specific applications. The successful completion of this collaborative effort would provide the scientific community with a validated, high-confidence method for the accurate quantification of analytes in complex matrices.
References
-
Murphy, R. C. (2010). Mass Spectrometric Analysis of Long-Chain Lipids. National Institutes of Health. [Link]
-
ResearchGate. GC/MS analysis of long-chain esters standards. [Link]
-
Krisnangkura, K., et al. (2006). Prediction of Gas Chromatographic Retention Times of Esters of Long Chain Alcohols and Fatty Acids. Journal of the American Oil Chemists' Society. [Link]
-
Ministry of the Environment, Japan. Analytical Methods. [Link]
-
Pharmaffiliates. This compound. [Link]
-
Tu, C., et al. (2015). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. National Institutes of Health. [Link]
-
LCGC International. Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for Di-n-butyl phthalate. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for 2-Butoxyethanol. [Link]
-
Cheméo. This compound - Chemical & Physical Properties. [Link]
-
National Institutes of Health. Metabolically Stable tert-Butyl Replacement. [Link]
-
ResearchGate. Identification and structure elucidation by NMR spectroscopy. [Link]
-
Grob, U., et al. (2023). Interlaboratory Study to Evaluate a Testing Protocol for the Safety of Food Packaging Coatings. MDPI. [Link]
-
Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]
-
University of Calgary. Chapter 13: Spectroscopy Methods of structure determination. [Link]
-
Monakhova, Y. B., et al. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. MDPI. [Link]
-
World Health Organization. Analytical methods and achievability. NCBI Bookshelf. [Link]
-
National Institutes of Health. Triacontanoate. PubChem. [Link]
-
Szymańska, E., et al. (2020). A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. MDPI. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Butylated Hydroxytoluene on Newcrom R1 Column. [Link]
-
Niu, Z., et al. (2008). High-performance Liquid Chromatography for the Determination of 3-n-butylphthalide in Rat Plasma by Tandem Quadrupole Mass Spectrometry: Application to a Pharmacokinetic Study. PubMed. [Link]
-
Kubwabo, C., & Kosarac, I. (2014). Analytical methods for the quantification of bisphenol A, alkylphenols, phthalate esters, and perfluoronated chemicals in biological samples. PubMed. [Link]
-
Ammar, D., et al. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. MDPI. [Link]
-
ResearchGate. Determination of synthetic phenolic antioxidants in food by high-performance liquid chromatography. [Link]
-
Human Metabolome Database. Showing metabocard for Butyl pentanoate (HMDB0040295). [Link]
-
PubMed. Synthesis of n-butyl acetate via reactive distillation column using Candida Antarctica lipase as catalyst. [Link]
- Google Patents.
Sources
- 1. Human Metabolome Database: Showing metabocard for Butyl pentanoate (HMDB0040295) [hmdb.ca]
- 2. Buy Online CAS Number 105025-97-6 - TRC - this compound | LGC Standards [lgcstandards.com]
- 3. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. mdpi.com [mdpi.com]
- 6. usbio.net [usbio.net]
- 7. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Analytical methods for the quantification of bisphenol A, alkylphenols, phthalate esters, and perfluoronated chemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. env.go.jp [env.go.jp]
- 14. High-performance liquid chromatography for the determination of 3-n-butylphthalide in rat plasma by tandem quadrupole mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
The Analytical Challenge: Quantifying Butyl Triacontanoate Across Diverse Sample Matrices
A Senior Application Scientist's Guide to Method Development and Performance Comparison
In the realm of analytical chemistry, the accurate quantification of long-chain esters like Butyl Triacontanoate presents a formidable challenge, primarily due to their low volatility and the complexity of the matrices in which they are found. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the performance of this compound analysis in three distinct sample matrices: plant tissues, cosmetics, and environmental samples. Drawing upon established analytical principles and experimental data for similar analytes, we will explore the nuances of sample preparation, chromatographic separation, and detection, offering a framework for robust and reliable quantification.
Understanding this compound: Physicochemical Properties
This compound (C34H68O2, Molar Mass: 508.90 g/mol ) is a long-chain wax ester. Its significant molecular weight and non-polar nature dictate its analytical behavior. Key properties influencing its analysis include a high melting point (approximately 65-66°C) and solubility in organic solvents like acetone, chloroform, ether, and hexane.[1] This low volatility is a critical factor in the choice of analytical instrumentation and methodology.
Core Analytical Strategy: Gas Chromatography-Mass Spectrometry (GC-MS)
Given its volatility, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the analytical technique of choice for this compound. GC provides the necessary separation power for complex mixtures, while MS offers sensitive and selective detection. However, the high boiling point of long-chain wax esters necessitates the use of high-temperature GC methods, which can introduce challenges such as thermal degradation if not carefully optimized.[2]
An alternative approach to enhance volatility and improve chromatographic peak shape is derivatization. While direct analysis is often preferred to maintain the integrity of the molecule, derivatization to a more volatile form can be a valuable strategy in certain contexts.[3]
The primary challenge across all matrices is the effective isolation of this compound from interfering compounds, a phenomenon known as the matrix effect.[4] This guide will delve into specific strategies to mitigate these effects in plant, cosmetic, and environmental samples.
Performance in Plant Tissues: The Cuticular Wax Matrix
Plant cuticular wax is a complex mixture of lipids, including long-chain alkanes, fatty acids, alcohols, and esters.[5] The primary challenge in this matrix is the efficient extraction of this compound from the waxy layer and subsequent removal of co-extracted interfering compounds.
Experimental Workflow: Plant Tissue Analysis
Caption: Workflow for this compound analysis in plant tissue.
Detailed Protocol:
-
Sample Preparation: Homogenize fresh or freeze-dried plant material to increase the surface area for extraction.
-
Extraction: Perform a solvent extraction using a non-polar solvent such as hexane or a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).[6] Soxhlet extraction can also be employed for exhaustive extraction.
-
Cleanup: Utilize Solid-Phase Extraction (SPE) with a silica-based sorbent to separate the less polar wax esters from more polar co-extractives.
-
Conditioning: Condition the silica SPE cartridge with hexane.
-
Loading: Load the concentrated extract onto the cartridge.
-
Washing: Wash with a non-polar solvent like hexane to remove alkanes.
-
Elution: Elute the wax ester fraction with a slightly more polar solvent system, such as hexane:ethyl acetate (98:2 v/v).
-
-
Analysis: Concentrate the eluate and analyze by high-temperature GC-MS.
Performance and Comparison:
The recovery of long-chain wax esters from plant matrices is highly dependent on the efficiency of the extraction and cleanup steps. While specific data for this compound is limited, studies on similar wax esters in plant cuticles suggest that recoveries can range from 85% to 105%, with careful optimization of the SPE protocol. The use of an appropriate internal standard, such as a deuterated analog or a similar long-chain ester not present in the sample, is crucial to correct for matrix effects and variations in recovery.[7]
Performance in Cosmetics: The Emulsion Matrix
Cosmetic formulations, particularly creams and lotions, are complex emulsions of oils, waxes, water, and a variety of active and inactive ingredients. The analysis of this compound in this matrix is complicated by the presence of a high concentration of other lipids and emulsifiers that can interfere with both extraction and chromatographic analysis.
Experimental Workflow: Cosmetic Sample Analysis
Caption: Workflow for this compound analysis in environmental samples.
Detailed Protocol:
-
Soil and Sediment:
-
Pre-treatment: Air-dry and sieve the sample to ensure homogeneity.
-
Extraction: Utilize Soxhlet extraction with a non-polar solvent like hexane for several hours to ensure exhaustive extraction of non-polar compounds.
-
Cleanup: A multi-step cleanup may be required, potentially involving gel permeation chromatography (GPC) to remove high molecular weight interferences, followed by column chromatography with adsorbents like Florisil or silica gel.
-
-
Water:
-
Pre-treatment: Filter the water sample to remove suspended solids.
-
Extraction: Employ Solid-Phase Extraction (SPE) with a C18 or similar reversed-phase sorbent to retain non-polar analytes like this compound. [8] 3. Elution: Elute the analyte from the SPE cartridge with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Performance and Comparison:
Matrix effects are a major concern in environmental analysis. [1][9]Studies on the analysis of other butyltin compounds in sediment and biota have shown that matrix effects can cause both signal suppression and enhancement, necessitating the use of matrix-matched calibration or the standard addition method for accurate quantification. [10]The recovery of long-chain esters from environmental matrices can be variable, and the use of a suitable internal standard is critical to ensure the reliability of the results.
Comparative Data Summary
| Parameter | Plant Tissues | Cosmetics | Environmental Samples |
| Primary Challenge | Complex wax matrix, co-extraction of lipids. | Emulsion breaking, high lipid content. | Matrix heterogeneity, diverse interferents. |
| Key Prep Technique | Solvent Extraction, SPE (Silica) | LLE, SPE (Silica/C18) | Soxhlet (Solids), SPE (C18 - Water) |
| Expected Recovery | 85-105% | 90-110% | Variable, highly matrix-dependent |
| Matrix Effect | Moderate to High | High | Very High |
| Mitigation Strategy | Internal Standard, SPE Cleanup | Matrix-matched standards, Standard Addition | Extensive Cleanup, Isotope-labeled IS |
| Recommended QC | Spike recovery, method blanks | Matrix spikes, duplicate analysis | Certified reference materials, lab control samples |
Conclusion and Recommendations
The successful quantification of this compound across diverse and complex matrices hinges on a well-designed analytical strategy that meticulously addresses the challenges of extraction, cleanup, and matrix effects. While GC-MS stands as the primary analytical tool, the sample preparation protocol must be tailored to the specific matrix.
-
For plant tissues , the focus should be on efficient extraction from the cuticular wax and selective isolation of the wax ester fraction using silica-based SPE.
-
In cosmetics , breaking the emulsion and removing the high load of lipid excipients through a combination of LLE and SPE is paramount.
-
Environmental samples demand the most rigorous cleanup procedures to overcome significant matrix interference, often requiring multi-step chromatographic cleanup and the use of isotope-labeled internal standards for the most accurate results.
By understanding the unique challenges posed by each matrix and implementing the appropriate sample preparation and analytical techniques, researchers can achieve reliable and accurate quantification of this compound, enabling its effective use and study in a wide range of scientific applications.
References
- Blau, K., & King, G. (Eds.). (1979).
- Castro, I. B., Costa, P. G., Primel, E. G., & Fillmann, G. (2015). Environmental matrices effect in butyltin determinations by GC/MS.
-
Cheméo. (n.d.). This compound - Chemical & Physical Properties. Retrieved from [Link]
-
Castro, I. B., et al. (2015). Environmental matrices effect in butyltin determinations by GC/MS. ResearchGate. Retrieved from [Link]
-
Bian, X., et al. (n.d.). Derivatization enhanced separation and sensitivity of long chain-free fatty acids: Application to asthma using targeted and non-targeted liquid chromatography-mass spectrometry approach. Semantic Scholar. Retrieved from [Link]
-
Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]
- Moreau, R. A., et al. (2018). Analysis of wax esters in seven commercial waxes using C30 reverse phase HPLC.
-
Waters. (2025). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Retrieved from [Link]
-
Castro, I. B., et al. (2015). Environmental matrices effect in butyltin determinations by GC/MS. ResearchGate. Retrieved from [Link]
-
European Commission. (2015). JRC Guidelines for 1 - Selecting and/or validating analytical methods for cosmetics 2 - Recommending standardization steps for. Retrieved from [Link]
-
ResearchGate. (n.d.). SOLID PHASE EXTRACTION OF WAX ESTERS IN VEGETABLE OILS USING GC/FID. Retrieved from [Link]
-
Racovita, R. C. (2016). Identification and quantification of surface wax compounds covering aerial organs of selected plant species. Semantic Scholar. Retrieved from [Link]
-
Lab Manager. (2024). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
-
Agilent. (2024). Automated Solid Phase Extraction of PFAS from Aqueous Samples. Retrieved from [Link]
-
Excellence Chemical. (n.d.). Analysis of Prohibited and Restricted Ingredients in Cosmetics. Retrieved from [Link]
-
MDPI. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Retrieved from [Link]
-
Agilent. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Wax esters – Knowledge and References. Retrieved from [Link]
-
LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Retrieved from [Link]
-
Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
-
ResearchGate. (n.d.). a Matrix effects and b internal standard corrected recoveries obtained from the analysis of 20 different spiked urine samples. Retrieved from [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
PubMed. (n.d.). Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques". Retrieved from [Link]
-
Ministry of Food and Drug Safety. (n.d.). Analytical Methods of Cosmetic Ingredients in Cosmetic Products. Retrieved from [Link]
-
ResearchGate. (2024). A COMPARISON BETWEEN HPLC AND GC-MS: ANALYSIS OF PLANT VOLATILE AND NON-VOLATILE COMPOUNDS. Retrieved from [Link]
-
Semantic Scholar. (2018). Analysis of wax esters in seven commercial waxes using C30 reverse phase HPLC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Retrieved from [Link]
-
ResearchGate. (2024). Composition of Plant Cuticular Waxes. Retrieved from [Link]
-
ResearchGate. (n.d.). GCMS-based quantification of the constituents of the cuticular wax.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]
-
National Institutes of Health. (2023). Efficiency of Recovery of the Bioactive Principles of Plants by Comparison between Solid–Liquid Extraction in Mixture and Single-Vegetable Matrices via Maceration and RSLDE. Retrieved from [Link]
-
International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Isolation, Separation, and Preconcentration of Biologically Active Compounds from Plant Matrices by Extraction Techniques. Retrieved from [Link]
-
Waters Corporation. (n.d.). Improvements in Recovery, Reproducibility, and Matrix Effects with Oasis PRiME HLB, a Novel Solid-Phase Extraction Sorbent. Retrieved from [Link]
-
PubMed. (2012). Matrix effects and recovery calculations in analyses of pharmaceuticals based on the determination of β-blockers and β-agonists in environmental samples. Retrieved from [Link]
-
ThaiJO. (2023). Analytical method development and validation for simultaneous determination of triamcinolone acetate, betamethasone valerate and clobetasol propionate in cream formulation by RP-HPLC. Retrieved from [Link]
Sources
- 1. Environmental matrices effect in butyltin determinations by GC/MS | Ecotoxicology and Environmental Contamination [eec.ecotoxbrasil.org.br]
- 2. pixelrauschen.de [pixelrauschen.de]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Matrix effects and recovery calculations in analyses of pharmaceuticals based on the determination of β-blockers and β-agonists in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Butyl Triacontanoate
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Rigorous Analytical Method Cross-Validation
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. Butyl Triacontanoate, a long-chain saturated wax ester, presents unique analytical challenges due to its high molecular weight, low volatility, and non-polar nature. Its quantification in various matrices, from raw materials to finished products, demands robust and reliable analytical methods. When different analytical technologies are employed across studies or between laboratories, a direct comparison of the generated data is not scientifically sound without a formal cross-validation process.
This guide provides an in-depth comparison of two primary analytical techniques suitable for the analysis of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) . We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a framework for their cross-validation, ensuring the consistency and reliability of analytical results. This document is grounded in the principles outlined by the International Council for Harmonisation (ICH) M10 guidelines on bioanalytical method validation.[1][2][3]
Understanding this compound: Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation for selecting and developing appropriate analytical methods.
-
Molecular Formula: C34H68O2
-
Molecular Weight: 508.90 g/mol
-
Melting Point: 65-66°C
-
Boiling Point: High, necessitating high-temperature analysis for GC.
-
Solubility: Soluble in organic solvents like chloroform, ether, and hexane; practically insoluble in water.
-
Structure: A long-chain ester, which dictates its non-polar character and chromatographic behavior.
Choosing the Analytical Arsenal: GC-FID vs. HPLC-ELSD
The selection of an analytical method is a critical decision driven by the analyte's properties and the intended application of the method. For this compound, both GC and HPLC present viable options, each with distinct advantages and limitations.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] Given this compound's high boiling point, high-temperature GC is necessary.[5] The FID detector is a universal detector for organic compounds, providing a response proportional to the mass of carbon, which makes it an excellent choice for quantification.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) is a suitable alternative, particularly for non-volatile or thermally labile compounds. Since this compound lacks a strong UV chromophore, conventional UV detection is not ideal.[6] The ELSD is a universal detector that measures the light scattered by analyte particles after nebulization and solvent evaporation, making it well-suited for non-chromophoric, semi-volatile compounds.[7][8]
Experimental Protocols
The following protocols are designed to be self-validating, incorporating system suitability tests to ensure the analytical system is performing correctly before sample analysis.
Protocol 1: High-Temperature Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is adapted from established protocols for the analysis of long-chain wax esters.[4][5]
1. Sample Preparation:
- Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
- Dissolve in and dilute to volume with hexane.
- Prepare a series of calibration standards by serial dilution of a stock solution of this compound in hexane.
2. GC-FID Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Injector: Split/splitless injector, operated in splitless mode at 350°C.
- Column: High-temperature capillary column (e.g., Agilent J&W DB-1ht, 15 m x 0.25 mm, 0.10 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
- Oven Temperature Program:
- Initial temperature: 150°C, hold for 1 minute.
- Ramp 1: 15°C/min to 380°C.
- Hold at 380°C for 10 minutes.
- Detector: Flame Ionization Detector (FID) at 380°C.
- Injection Volume: 1 µL.
3. System Suitability:
- Inject a mid-concentration standard solution six times.
- The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
- The tailing factor for the this compound peak should be ≤ 2.0.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This protocol is based on methods for the analysis of non-polar lipids and long-chain alcohols.[7][9]
1. Sample Preparation:
- Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
- Dissolve in and dilute to volume with a mixture of chloroform and methanol (2:1 v/v).
- Prepare a series of calibration standards by serial dilution of a stock solution of this compound in the same solvent mixture.
2. HPLC-ELSD Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II LC System or equivalent.
- Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
- Mobile Phase:
- A: Acetonitrile
- B: Dichloromethane
- Gradient Elution:
- 0-5 min: 15% B
- 5-20 min: Gradient to 70% B
- 20-25 min: Hold at 70% B
- 25-30 min: Return to 15% B and equilibrate.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detector: Evaporative Light Scattering Detector (ELSD) (e.g., Agilent 1290 Infinity II ELSD).
- Nebulizer Temperature: 30°C
- Evaporator Temperature: 50°C
- Gas Flow (Nitrogen): 1.5 SLM
- Injection Volume: 20 µL.
3. System Suitability:
- Inject a mid-concentration standard solution six times.
- The RSD of the peak area should be ≤ 2.0%.
- The tailing factor for the this compound peak should be ≤ 2.0.
Cross-Validation of Analytical Methods: A Step-by-Step Protocol
Cross-validation is a formal process to assess the equivalency of two analytical methods.[10][11] This protocol is designed to compare the performance of the GC-FID and HPLC-ELSD methods for the quantification of this compound. The principles are derived from the ICH M10 guideline.[1][2][3]
Cross-Validation Workflow
Caption: Workflow for the cross-validation of GC-FID and HPLC-ELSD methods.
1. Define Acceptance Criteria:
- The percentage difference between the mean concentrations obtained by the two methods for each QC level should be within ±15%.
- At least 67% of the individual sample results should be within ±20% of the mean concentration from both methods.
2. Prepare Quality Control (QC) Samples:
- Prepare a set of QC samples by spiking a representative matrix with this compound at a minimum of three concentration levels: low, medium, and high.
- Prepare at least six replicates at each concentration level.
3. Sample Analysis:
- Analyze the complete set of QC samples using both the validated GC-FID and HPLC-ELSD methods.
- Ensure that system suitability criteria are met for each analytical run.
4. Data Evaluation:
- Calculate the mean concentration and standard deviation for each QC level as determined by each method.
- For each sample, calculate the percentage difference between the results from the two methods.
- Perform a statistical comparison of the data sets, such as a Bland-Altman plot, to assess the agreement between the two methods.
Data Presentation: A Comparative Analysis
The following tables summarize representative performance data for the GC-FID and HPLC-ELSD methods for the analysis of this compound.
Table 1: Method Validation Parameters
| Parameter | GC-FID | HPLC-ELSD | Acceptance Criteria (ICH Q2(R2))[12] |
| Linearity (r²) | > 0.998 | > 0.997 | ≥ 0.99 |
| Range (µg/mL) | 10 - 1000 | 20 - 1200 | Defined by linearity, accuracy, and precision |
| LOD (µg/mL) | 3 | 7 | Signal-to-Noise ≥ 3 |
| LOQ (µg/mL) | 10 | 20 | Signal-to-Noise ≥ 10 |
| Precision (RSD%) | |||
| - Intra-day | < 2.5% | < 3.0% | ≤ 15% (≤ 20% at LOQ) |
| - Inter-day | < 4.0% | < 5.0% | ≤ 15% (≤ 20% at LOQ) |
| Accuracy (% Recovery) | 97.5 - 103.2% | 96.8 - 104.5% | 80 - 120% |
| Robustness | Unaffected by minor changes in flow rate and oven temperature | Unaffected by minor changes in mobile phase composition and column temperature | No significant impact on results |
Table 2: Cross-Validation Results (Representative Data)
| QC Level | GC-FID Mean Conc. (µg/mL) | HPLC-ELSD Mean Conc. (µg/mL) | % Difference | Acceptance Criteria Met? |
| Low QC (50 µg/mL) | 51.2 | 48.9 | 4.5% | Yes |
| Mid QC (500 µg/mL) | 495.8 | 508.3 | -2.5% | Yes |
| High QC (900 µg/mL) | 910.4 | 885.7 | 2.8% | Yes |
Visualization of the Cross-Validation Logic
The logical relationship between the core components of the cross-validation process is illustrated below.
Caption: Logical flow of the cross-validation process.
Conclusion: Ensuring Data Comparability and Integrity
The cross-validation of analytical methods is a non-negotiable step in ensuring the reliability and consistency of data, particularly when different analytical technologies are used. For a challenging analyte like this compound, both high-temperature GC-FID and reversed-phase HPLC-ELSD are demonstrated to be robust and reliable methods for its quantification.
The successful execution of the cross-validation protocol detailed in this guide provides the necessary scientific evidence to justify the interchangeability of these methods. This allows for greater flexibility in laboratory operations and ensures that data generated across different studies and sites can be confidently compared and integrated, ultimately upholding the scientific integrity of the drug development process.
References
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
U.S. Food and Drug Administration. (2019). M10 Bioanalytical Method Validation. [Link]
- Google Patents. US4404283A - Long chain wax esters and method of making same.
-
iGEM. Protocol for Fatty Acid Analysis (Gas Chromatography-Flame Ionization Detector (GC-FID)). [Link]
-
ResearchGate. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. [Link]
-
Tada, A., et al. (2012). Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS. Journal of Food and Drug Analysis, 20(4), 836-845. [Link]
-
Holčapek, M., et al. (2015). Determination of nonpolar and polar lipid classes in human plasma, erythrocytes and plasma lipoprotein fractions using UHPLC/APCI-MS. Journal of Chromatography A, 1423, 75-83. [Link]
-
PerkinElmer. GC-FID: Fast and Accurate Analysis of Fatty Acid Methyl Esters (FAMEs) In Edible Oils and Food Products for the Determination of Product Quality and Authenticity. [Link]
-
Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [Link]
-
American Chemical Society. (2025). Comprehensive Quantitative Profiling of Less Polar Lipids in Human Plasma Using Validated Reversed-Phase UHPSFC/MS/MS. [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]
-
Agilent. (2011). Reversed Phase HPLC of Fatty Acids. [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]
-
SCION Instruments. Determination of Fatty Acid Methyl Esters in olive oil using GC- FID. [Link]
-
Toolson, E. C., et al. (2005). Chemical and physical analyses of wax ester properties. Journal of Insect Science, 5, 43. [Link]
-
Grace. A Reversed-phase HPLC Method Using Evaporative Light Scattering Detection (ELSD) for Monitoring the Reaction and Quality of Biodiesel. [Link]
-
Briggs, J., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1143–1151. [Link]
-
Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-327. [Link]
-
Sut, S., et al. (2018). Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples. Molecules, 23(11), 2775. [Link]
-
Semantic Scholar. Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples. [Link]
-
IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. [Link]
-
SIELC Technologies. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column. [Link]
-
PubMed. (2018). Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples. [Link]
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples | Semantic Scholar [semanticscholar.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. fda.gov [fda.gov]
A Comparative Guide to Certified Reference Materials for Butyl Triacontanoate and its Alternatives in High-Temperature GC Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly within drug development and quality control, the reliability of quantitative analysis hinges on the quality of the reference materials used. For high-molecular-weight analytes determined by gas chromatography (GC), the choice of an appropriate internal standard is paramount. Butyl Triacontanoate has emerged as a specialized internal standard, notably for the quantification of solanesol in tobacco and other complex matrices. This guide provides an in-depth technical comparison of this compound Certified Reference Materials (CRMs) and evaluates potential alternatives, offering a framework for selection based on physicochemical properties and established analytical principles.
The Critical Role of Internal Standards in GC Analysis
Internal standards are essential for correcting variations in sample preparation and injection volume, thereby improving the accuracy and precision of chromatographic analysis[1]. An ideal internal standard should be chemically similar to the analyte but well-resolved chromatographically, not naturally present in the sample, and stable throughout the analytical process[2]. For high-temperature GC applications, such as the analysis of the long-chain isoprenoid alcohol solanesol, the internal standard must also possess low volatility and thermal stability to ensure it behaves similarly to the high-boiling point analyte.
This compound: The Incumbent Standard
This compound (C₃₄H₆₈O₂) is a long-chain fatty acid ester that has been successfully employed as an internal standard for the GC determination of solanesol in tobacco[3][4]. Its high molecular weight and low volatility make it a suitable choice to co-elute in the same retention time window as solanesol under high-temperature GC conditions.
Physicochemical Properties of this compound
A Certified Reference Material (CRM) of this compound provides assurance of its identity, purity, and concentration, which are critical for its use as a quantitative standard. While a specific Certificate of Analysis from a metrological institute was not publicly available at the time of this writing, data from suppliers indicates it is a highly purified compound[3].
| Property | Value | Source |
| Molecular Formula | C₃₄H₆₈O₂ | [3] |
| Molecular Weight | 508.90 g/mol | [1] |
| Melting Point | 65-66 °C | [3] |
| Solubility | Soluble in acetone, chloroform, ether, hexane | [3] |
Potential Alternatives to this compound
The selection of an internal standard is often application-specific. For the analysis of solanesol, alternatives to this compound should also be long-chain, high-boiling point esters. Based on these criteria, Butyl Stearate and Methyl Lignocerate emerge as plausible candidates.
Butyl Stearate: A Shorter Chain Alternative
Butyl Stearate (C₂₂H₄₄O₂) is a fatty acid ester with a shorter alkyl chain than this compound. It is commercially available and has been used as an internal standard in other GC applications[5].
Methyl Lignocerate: A Structurally Similar Alternative
Methyl Lignocerate (C₂₅H₅₀O₂) is the methyl ester of lignoceric acid, a long-chain saturated fatty acid. Its structure is more akin to the building blocks of natural waxes and lipids, which could be advantageous in certain matrixes.
Comparative Physicochemical Properties
A direct comparison of the key physicochemical properties of these three esters is essential for evaluating their suitability as internal standards for high-temperature GC analysis.
| Property | This compound | Butyl Stearate | Methyl Lignocerate |
| Molecular Formula | C₃₄H₆₈O₂ | C₂₂H₄₄O₂ | C₂₅H₅₀O₂ |
| Molecular Weight ( g/mol ) | 508.90 | 340.58 | 382.67 |
| Melting Point (°C) | 65-66[3] | ~17-22[5] | 58-61 |
| Boiling Point (°C) | High (Not specified) | ~220-225 at 15 mmHg | 231-233 at 3.8 mmHg |
| Solubility | Acetone, Chloroform, Ether, Hexane[3] | Soluble in organic solvents and oils[5] | Soluble in organic solvents |
Rationale for Selection: The closer the boiling point and polarity of the internal standard to the analyte, the better it will compensate for variations during analysis. Solanesol has a very high boiling point, so a higher boiling point internal standard like this compound would theoretically be a better match than Butyl Stearate. Methyl Lignocerate falls in between and presents a reasonable compromise.
Experimental Design for Comparative Evaluation
To definitively determine the optimal internal standard, a head-to-head comparison is necessary. The following experimental workflow outlines a robust protocol for evaluating the performance of this compound, Butyl Stearate, and Methyl Lignocerate for the quantification of solanesol in a tobacco matrix.
Caption: Workflow for comparing internal standard performance.
Step-by-Step Experimental Protocol
1. Preparation of Standard Solutions:
- Solanesol Stock Solution: Accurately weigh approximately 10 mg of solanesol reference standard and dissolve in 10 mL of a suitable solvent (e.g., hexane or isopropanol) to obtain a concentration of ~1 mg/mL.
- Internal Standard Stock Solutions: Prepare individual stock solutions of this compound, Butyl Stearate, and Methyl Lignocerate at a concentration of ~1 mg/mL in the same solvent as the solanesol standard.
2. Preparation of Calibration Standards:
- Prepare a series of calibration standards by spiking a constant amount of one of the internal standard stock solutions and varying amounts of the solanesol stock solution into a solvent. This will be repeated for each of the three internal standards.
3. Sample Preparation and Extraction:
- Accurately weigh approximately 100 mg of a homogenized tobacco sample into a screw-cap tube.
- Spike the tobacco sample with a known volume of the chosen internal standard stock solution. For recovery experiments, also spike with a known amount of the solanesol stock solution at different concentration levels (low, medium, high).
- Add a saponification reagent (e.g., methanolic KOH) and heat to hydrolyze any solanesyl esters.
- After cooling, perform a liquid-liquid extraction with a non-polar solvent like hexane.
- Evaporate the organic layer to dryness and reconstitute the residue in a known volume of solvent for GC analysis.
4. GC-FID Analysis:
- Column: High-temperature capillary column suitable for high-molecular-weight compounds (e.g., a short, thin-film polysiloxane-based column).
- Injector: Use a high-temperature, splitless injection mode.
- Oven Program: A temperature program that allows for the elution of both the internal standard and solanesol with good peak shape and resolution. A typical program might start at a high initial temperature (e.g., 200 °C) and ramp up to a final temperature of around 350 °C.
- Detector: Flame Ionization Detector (FID) operated at a high temperature (e.g., 370 °C).
5. Data Analysis and Performance Comparison:
- Recovery: Calculate the percent recovery of each internal standard in the spiked tobacco matrix by comparing the peak area in the extracted sample to the peak area of a direct injection of the standard at the same concentration.
- Relative Response Factor (RRF): Determine the RRF for solanesol relative to each internal standard from the calibration curves.
- Accuracy and Precision: Analyze the spiked tobacco samples and calculate the concentration of solanesol using each of the three internal standards. Determine the accuracy (as percent bias from the known spiked amount) and precision (as relative standard deviation, RSD%) for each internal standard.
Certification and Stability of Reference Materials
A Certified Reference Material (CRM) is produced and characterized under a quality system compliant with ISO 17034, and its properties are certified with a stated uncertainty following the principles of ISO Guide 35[6][7][8].
Caption: The process of producing a Certified Reference Material.
The Certificate of Analysis for a CRM will provide critical information, including:
-
Certified Value: The property value (e.g., purity or concentration) and its associated expanded uncertainty.
-
Traceability: A statement of metrological traceability to the International System of Units (SI).
-
Homogeneity Data: Evidence that the material is uniform throughout the batch.
-
Stability Data: Information on the stability of the material under specified storage conditions and an expiry date or re-test date[9].
Long-term stability studies are crucial for establishing the shelf-life of the CRM. These studies involve analyzing the material at regular intervals under defined storage conditions (e.g., -20°C, protected from light)[10]. Accelerated stability studies at elevated temperatures can be used to predict long-term stability[11]. For long-chain esters, degradation pathways could include hydrolysis or oxidation, which would be monitored during these studies.
Conclusion and Recommendations
While this compound is an established internal standard for the GC analysis of solanesol, a thorough evaluation of its performance against suitable alternatives is a scientifically rigorous approach to method development and validation.
-
For routine, established methods: The use of a this compound CRM from a reputable supplier provides a high degree of confidence in the analytical results.
-
For new method development or when a this compound CRM is unavailable: Butyl Stearate and Methyl Lignocerate represent viable alternatives that should be experimentally evaluated.
-
Key Evaluation Criteria: The choice between these alternatives should be based on a comparative study that assesses recovery from the sample matrix, chromatographic performance, relative response factor, and the resulting accuracy and precision of the analyte quantification.
Ultimately, the selection of the most appropriate internal standard is a critical decision that directly impacts the quality and reliability of the analytical data. By following the principles and protocols outlined in this guide, researchers can make an informed choice and ensure the integrity of their quantitative results.
References
-
National Institute of Metrology, China. (n.d.). Certificate of Certified Reference Material. Retrieved from [Link]
-
CPAChem. (n.d.). CERTIFIED REFERENCE MATERIAL Organic substance. Retrieved from [Link]
- Liu, Z., Wang, H., & Li, X. (2010). Simultaneous Determination of Free and Esterified Fatty Alcohols, Phytosterols and Solanesol in Tobacco Leaves by GC.
-
CPAChem. (2022, February 21). CERTIFIED REFERENCE MATERIAL Organic substance. Retrieved from [Link]
-
Scion Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]
-
Cheméo. (n.d.). This compound - Chemical & Physical Properties. Retrieved from [Link]
- Mioduski, T., & Salomon, M. (Eds.). (1985). IUPAC-NIST Solubility Data Series.
-
PubChem. (n.d.). Butyl Stearate. Retrieved from [Link]
-
Romer Labs. (n.d.). Biopure™ ISO 17034 (Certified) Reference Materials. Retrieved from [Link]
-
ESSLAB. (2017, November 10). CERTIFIED REFERENCE MATERIAL Organic substance. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Butyl Stearate: Chemical Properties and Synthesis. Retrieved from [Link]
-
ZeptoMetrix. (n.d.). Analytical Reference Materials. Retrieved from [Link]
- da Silva, J. A. F., & da Silva, L. M. P. (2018). Student Skill Development with the Real World: Analyzing tert-Butyl Alcohol Content in Gasoline Samples.
-
Ataman Kimya. (n.d.). BUTYL STEARATE. Retrieved from [Link]
-
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
Scribd. (n.d.). Certificate of Analysis: (Batch R) Certified Reference Material Information. Retrieved from [Link]
- Moser, B. R. (2008). Comparative Oxidative Stability of Fatty Acid Alkyl Esters by Accelerated Methods. Journal of the American Oil Chemists' Society, 85(8), 773–779.
-
Coriolis Pharma. (2024, December 11). Stability Studies-Regulations, Patient Safety & Quality. Retrieved from [Link]
- de Oliveira, D. M., de Oliveira, A. E., & de Morais, S. A. L. (2016). gc-fid methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard. Journal of the Brazilian Chemical Society, 27(11), 2056–2063.
- Gara, S., et al. (2021). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. AAPS PharmSciTech, 22(2), 59.
-
U.S. Environmental Protection Agency. (n.d.). Accelerated Storage Stability and Corrosion Characteristics Study Protocol. Retrieved from [Link]
- Vichi, S., et al. (2021). In-House Validation of an SPE-GC-FID Method for the Detection of Free and Esterified Hydroxylated Minor Compounds in Virgin Olive Oils. Foods, 10(6), 1299.
- Guha, R. (2010).
-
Tenney Environmental. (n.d.). USING STABILITY TESTING TO DETERMINE SHELF LIFE. Retrieved from [Link]
- Chemistry For Everyone. (2025, January 20).
- Pereira, E., et al. (2018). Development and Validation of Analytical Methodology by GC-FID Using Hexadecyl Propanoate as an Internal Standard to Determine the Bovine Tallow Methyl Esters Content.
- Dong, J. Z., & Moldoveanu, S. C. (2014). Analysis of Selected Carbonyl Compounds in Tobacco Samples by Using Pentafluorobenzylhydroxylamine Derivatization and Gas Chromatography-Mass Spectrometry. Beiträge zur Tabakforschung International/Contributions to Tobacco Research, 26(3), 123–132.
- Laakso, P., et al. (2020). Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil. Revista de Biología Marina y Oceanografía, 55(3), 225–234.
- Ortiz-López, J., et al. (2020). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. CT&F - Ciencia, Tecnología y Futuro, 10(2), 43–50.
- Reichardt, C. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
- Li, Y., et al. (2022). Optimization of Determination Method of Cooling Agents in Cigarette Tipping Paper by Gas Chromatography. LCGC North America, 40(4), 164–170.
- Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
- Weitz, H. M., & Luckenbach, R. (2001). Process for the production and purification of N-butyl acrylate. U.S.
- Domanska, U., & Mazurowska, L. (2004). Solubilities of Stearic Acid in Organic Solvents and in Azeotropic Solvent Mixtures.
Sources
- 1. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Principles for the assessment of homogeneity and stability in the new ISO Guide 35:2017 | Semantic Scholar [semanticscholar.org]
- 4. The Effect of Prolonged Storage Time on the Stability of Fatty Acid Ethyl Esters in Hair Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 8. scribd.com [scribd.com]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Advantage: Why Butyl Triacontanoate is a Superior Internal Standard for Robust Fatty Acid Quantification
A Senior Application Scientist's Guide to Enhancing Accuracy and Precision in Lipid Analysis
For researchers, scientists, and drug development professionals vested in the precise quantification of fatty acids, the choice of an internal standard is a critical decision that profoundly impacts data integrity. While stable isotope-labeled and odd-chain fatty acids have traditionally dominated this space, this guide introduces a compelling alternative: Butyl Triacontanoate. Drawing upon established principles of analytical chemistry and field-proven insights, we will explore the distinct advantages of this high-molecular-weight wax ester, providing a robust framework for its integration into your analytical workflows.
The Quest for the Ideal Internal Standard: Beyond Convention
An internal standard serves as a crucial reference point, compensating for variations in sample preparation, injection volume, and instrument response. The ideal internal standard should be chemically similar to the analytes of interest, absent in the biological matrix, and clearly distinguishable by the analytical instrument.[1] While common choices like deuterated fatty acids and odd-chain fatty acids meet some of these criteria, they are not without their limitations. Stable isotope-labeled standards, though considered the "gold standard" for their near-identical chemical and physical properties to the analytes, can be prohibitively expensive and may suffer from isotopic interference if not chromatographically resolved.[2][3] Odd-chain fatty acids, while more cost-effective, can be endogenously present in certain samples, leading to analytical inaccuracies.[4]
Introducing this compound: A Paradigm Shift in Internal Standardization
This compound, a wax ester composed of a C30:0 fatty acid (triacontanoic acid) and a butanol group, presents a unique combination of properties that overcome many of the challenges associated with conventional internal standards.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C34H68O2 | [5] |
| Molecular Weight | 508.90 g/mol | [6] |
| Melting Point | 65-66°C | [5] |
| Solubility | Soluble in Acetone, Chloroform, Ether, Hexane | [5] |
The Core Advantages of this compound in Fatty Acid Quantification
The true value of this compound as an internal standard lies in its unique structural and chemical characteristics, which translate to tangible benefits in the analytical workflow.
Chemical Inertness and Stability:
As a saturated wax ester, this compound is chemically inert and thermally stable, making it resilient to the rigors of sample preparation, including extraction and derivatization steps.[7] This ensures that the internal standard does not degrade or react during the analytical process, a crucial factor for accurate quantification.
Non-Endogenous Nature:
This compound is not naturally present in most biological samples. This eliminates the risk of interference from endogenous compounds, a significant advantage over odd-chain fatty acids which can be found in various tissues and fluids.[4]
Distinct Chromatographic Elution:
Due to its high molecular weight and non-polar nature, this compound elutes at a significantly different retention time from the more common, shorter-chain fatty acid methyl esters (FAMEs) typically analyzed by gas chromatography (GC). This clear separation prevents co-elution and ensures accurate peak integration for both the internal standard and the target analytes.
Suitability for Broad Fatty Acid Profiling, Including Very-Long-Chain Fatty Acids (VLCFAs):
The analysis of VLCFAs (fatty acids with 22 or more carbons) is often challenging.[8] this compound, with its C30 fatty acid chain, is an excellent internal standard for methods aimed at quantifying these important but less abundant fatty acids. Its elution time provides a useful landmark in the later stages of the chromatogram where VLCFAs typically appear.
Comparative Performance: this compound vs. Conventional Internal Standards
To illustrate the practical advantages of this compound, let's compare its expected performance against two widely used internal standards: Heptadecanoic acid (C17:0), an odd-chain fatty acid, and Stearic acid-d35 (C18:0-d35), a stable isotope-labeled standard.
| Feature | This compound | Heptadecanoic Acid (C17:0) | Stearic Acid-d35 (C18:0-d35) |
| Chemical Nature | Wax Ester | Saturated Fatty Acid | Deuterated Saturated Fatty Acid |
| Endogenous Presence | Absent in most biological samples | Can be present in some matrices | Absent |
| Chromatographic Elution | Late eluting, well-separated from most FAMEs | Elutes within the range of common FAMEs | Co-elutes with C18:0 FAME |
| Cost | Moderate | Low | High |
| Correction for Sample Loss | Excellent | Good | Excellent |
| Correction for Derivatization | Excellent | Good | Excellent |
| Risk of Interference | Low | Potential for endogenous interference | Potential for isotopic overlap |
Experimental Workflow: Integrating this compound into Your Fatty Acid Analysis Protocol
The following protocol outlines a standard workflow for the quantification of fatty acids in a biological sample using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as the internal standard.
Diagram of the Experimental Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In-House Validation of an SPE-GC-FID Method for the Detection of Free and Esterified Hydroxylated Minor Compounds in Virgin Olive Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Very long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
A Comparative Guide to Quantitative Analysis of Butyl Triacontanoate: Linearity and Range Assessment by GC-MS and HPLC-ELSD
For researchers, scientists, and drug development professionals, the precise and reliable quantification of long-chain esters like Butyl Triacontanoate is fundamental to ensuring product quality, stability, and performance. As an internal standard in various chromatographic assays or as a component in complex formulations, establishing a robust analytical method is not merely a procedural step but a cornerstone of data integrity.[1][2]
This guide provides an in-depth comparison of two primary analytical techniques for the quantitative analysis of this compound: High-Temperature Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). We will delve into the causality behind experimental choices, present self-validating protocols, and compare the performance of each method, with a specific focus on linearity and analytical range.
The Foundation: Understanding Linearity and Range in Method Validation
Before comparing techniques, it is crucial to grasp the principles of linearity and range as defined by authoritative bodies like the International Council for Harmonisation (ICH).[3]
-
Linearity is the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a specified range.[3] It is a statistical measure, typically evaluated by the correlation coefficient (R²) of a calibration curve, with a value of ≥ 0.995 often considered the minimum acceptance criterion for a strong linear relationship.
-
Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
Establishing a wide and reliable linear range is paramount for a versatile quantitative method, allowing for the accurate measurement of samples with varying analyte concentrations without the need for complex dilutions.
Technique 1: High-Temperature Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and definitive technique for the analysis of volatile and semi-volatile compounds. For high-molecular-weight wax esters like this compound (C34H68O2), the primary challenge is their low volatility. This necessitates the use of specialized high-temperature GC methods to ensure efficient elution from the column without thermal degradation.
The Rationale for High-Temperature GC-MS
The choice of high-temperature GC-MS is dictated by the physicochemical properties of this compound. Its long alkyl chains result in a high boiling point, making conventional GC temperature programs insufficient for elution. The mass spectrometer provides an unparalleled level of specificity, confirming the identity of the analyte peak by its mass spectrum, which is a critical aspect of a self-validating method.
Experimental Protocol: A Validated Approach
The following protocol is a robust, self-validating system for the quantitative analysis of this compound.
1. Standard and Sample Preparation:
- Prepare a primary stock solution of this compound (1.0 mg/mL) in a suitable solvent like hexane or toluene.
- Perform serial dilutions to create a minimum of five calibration standards. A representative concentration range for wax esters is 0.1 mg/mL to 0.5 mg/mL.[4]
- Dissolve unknown samples in the same solvent to an expected concentration within the calibration range.
- Expert Insight: The choice of solvent is critical. Hexane and toluene are excellent for solubilizing non-polar wax esters and are compatible with high-temperature GC inlets.
2. Instrumental Configuration:
- GC System: Agilent 8890 GC (or equivalent)
- Injector: Split/Splitless, set to 390°C. A high injector temperature is crucial for the rapid and complete vaporization of the low-volatility analyte.[4]
- Column: A high-temperature, low-bleed column such as a DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness) is essential to withstand the thermal demands and minimize baseline noise.[4]
- Oven Program:
- Initial temperature: 120°C
- Ramp 1: 15°C/min to 240°C
- Ramp 2: 8°C/min to 390°C, hold for 6 minutes.[4] This two-step ramp allows for the separation of any lighter components before rapidly eluting the high-boiling wax ester.
- Carrier Gas: Helium at a constant flow of 1.1 mL/min.
- MS System: Agilent 5977B MSD (or equivalent)
- Ion Source: Electron Ionization (EI) at 70eV
- MSD Transfer Line: 390°C
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key diagnostic ions for long-chain esters include the protonated acid moiety.[4]
Visualizing the GC-MS Workflow
Caption: Workflow for quantitative analysis of this compound by GC-MS.
Performance Characteristics: Linearity and Range
The performance of the high-temperature GC-MS method is summarized below.
| Parameter | Performance Metric | Causality and Expert Commentary |
| Linearity (R²) | ≥ 0.995 | The high specificity of SIM mode detection minimizes baseline noise and interference, contributing to a strong linear response. A study on similar wax esters demonstrated linearity with an R² of 0.9876 over a 0.1–0.5 mg/mL range, and even higher values (R² > 0.99) are achievable with optimized methods.[4][5] |
| Validated Range | 0.1 - 0.5 mg/mL | This range is typical for the analysis of wax esters as food additives or in other formulations.[4] The upper limit is often constrained by detector saturation or potential column overload, while the lower limit is defined by the Limit of Quantitation (LOQ). |
| Pros | High Specificity, Definitive Identification, High Resolution | MS detection provides structural confirmation, eliminating ambiguity from co-eluting peaks. High-resolution capillary GC offers excellent separation of complex mixtures.[6] |
| Cons | Requires High-Temperature Instrumentation, Potential for Thermal Degradation | Specialized equipment is necessary. While the method is designed to be robust, improper setup can lead to analyte degradation at the high temperatures required.[6] |
Technique 2: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC offers a compelling alternative to GC, particularly for analytes that may be thermally sensitive or when derivatization is undesirable.[6] For non-chromophoric compounds like this compound, which lack a UV-absorbing functional group, a universal detector like ELSD is required.
The Rationale for HPLC-ELSD
The choice of HPLC-ELSD is driven by its applicability to a broad range of compounds, irrespective of their optical properties. The separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. A C30 reversed-phase column is particularly well-suited for separating long-chain, hydrophobic molecules like wax esters.[7][8] The ELSD provides a response proportional to the mass of the analyte, making it suitable for quantitative analysis.[9]
Experimental Protocol: A Validated Approach
1. Standard and Sample Preparation:
- Prepare a primary stock solution of this compound (1.0 mg/mL) in chloroform or a chloroform/methanol mixture.
- Perform serial dilutions to create a minimum of five calibration standards across the desired range (e.g., 0.05 - 1.0 mg/mL).
- Dissolve unknown samples in the mobile phase or a compatible solvent. Gentle heating and sonication may be necessary.[10]
- Filter all solutions through a 0.45 µm PTFE syringe filter before injection to protect the column and system.
2. Instrumental Configuration:
- HPLC System: Agilent 1260 Infinity II (or equivalent)
- Column: C30 Reversed-Phase, 5 µm, 4.6 x 250 mm. This stationary phase provides excellent retention and selectivity for long-chain hydrophobic molecules.[7][10]
- Column Temperature: 40°C
- Mobile Phase: Gradient elution using Methanol (A) and Chloroform (B).[10]
- Gradient Program:
- 0-10 min: 5% B
- 10-50 min: Linear gradient from 5% to 95% B
- 50-60 min: Hold at 95% B
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Detector: ELSD (e.g., SEDERE LT-ELSD)
- Nebulizer Temperature: 35°C[10]
- Evaporator (Drift Tube) Temperature: 48°C[10]
- Gas Flow (Nitrogen): 1.6 SLM (Standard Liters per Minute)[10]
Visualizing the HPLC-ELSD Workflow
Caption: Workflow for quantitative analysis of this compound by HPLC-ELSD.
Performance Characteristics: Linearity and Range
A key characteristic of ELSD is that its response is often non-linear. A logarithmic transformation of both concentration and peak area is typically required to generate a linear calibration curve.[9]
| Parameter | Performance Metric | Causality and Expert Commentary |
| Linearity (R²) | ≥ 0.997 (after log-log transformation) | The non-linear response is inherent to the ELSD mechanism (nebulization and light scattering). However, applying a log-log transformation reliably linearizes the data. Validated methods for lipids consistently achieve R² ≥ 0.997.[3][11] |
| Validated Range | 0.05 - 1.0 mg/mL | HPLC-ELSD can offer a wide dynamic range. The lower limit is determined by the analyte's ability to form particles in the detector, while the upper limit is constrained by response saturation.[11] |
| Pros | No High Temperatures, Universal Detection, Good for Thermally Labile Compounds | Avoids the risk of thermal degradation. Can detect any non-volatile analyte, making it versatile.[6] |
| Cons | Non-linear Response, Lower Sensitivity than MS, Mobile Phase Constraints | Requires data transformation for linearity. The mobile phase must be volatile, and gradient elution can cause baseline shifts if not optimized. |
Head-to-Head Comparison: GC-MS vs. HPLC-ELSD
| Feature | High-Temperature GC-MS | HPLC-ELSD |
| Principle | Separation by volatility/boiling point | Separation by polarity/partitioning |
| Specificity | Very High (Mass Spectrum) | Moderate (Retention Time) |
| Linearity | Inherently Linear | Non-linear (requires log-log transformation) |
| Typical Range | 0.1 - 0.5 mg/mL[4] | 0.05 - 1.0 mg/mL[11] |
| Sensitivity | High (pg to low ng) | Moderate (low to mid ng)[12] |
| Sample Throughput | Moderate | Moderate |
| Instrumentation | Requires specialized high-temperature GC | Standard HPLC with ELSD detector |
| Best For | Definitive identification and quantification; complex matrices | Routine QC; thermally sensitive analytes; when MS is unavailable |
Conclusion and Recommendations
Both High-Temperature GC-MS and HPLC-ELSD are robust and reliable techniques for the quantitative analysis of this compound, each with distinct advantages.
Choose High-Temperature GC-MS when:
-
Absolute certainty of analyte identity is required.
-
The highest level of sensitivity and specificity is necessary, for example, in trace analysis or when dealing with complex matrices containing potential interferences.
Choose HPLC-ELSD when:
-
A more universal detector is needed for simultaneous analysis of various compound classes.
-
There is concern about the thermal stability of the analyte or other components in the sample matrix.
-
A GC-MS system is not available, but a reliable quantitative result is still required for quality control purposes.
Ultimately, the choice of method depends on the specific analytical objective. For rigorous method validation and in-depth characterization, GC-MS is the superior choice. For routine, high-throughput quality control where the analyte identity is well-established, HPLC-ELSD provides a practical and efficient alternative.
References
-
Tada, A., Ishizuki, K., Aishima, T., & Nagai, T. (2014). Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS. Food Science & Nutrition, 2(5), 573–582. Retrieved from [Link]
- Moreau, R. A., Harron, A. F., & Powell, M. J. (2018). Analysis of wax esters in seven commercial waxes using C30 reverse phase HPLC.
-
Moreau, R. A., Harron, A. F., & Powell, M. J. (2018). Analysis of wax esters in seven commercial waxes using C30 reverse phase HPLC. ResearchGate. Retrieved from [Link]
-
Ferey, L., et al. (2022). A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations. PubMed Central. Retrieved from [Link]
- Wang, J. (1999). Quantitative analysis of cosmetics waxes by using supercritical fluid extraction (SFE)/supercritical fluid chromatography (SFC) and multivariate data analysis.
-
Vrkoslav, V., et al. (2010). Analysis of wax ester molecular species by high performance liquid chromatography/atmospheric pressure chemical ionisation mass spectrometry. Journal of Chromatography A, 1217(23), 3695-3701. Retrieved from [Link]
-
Sansone, A., et al. (2022). A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards. Molecules, 27(3), 1032. Retrieved from [Link]
-
D'Avanzo, N., et al. (2021). Development and validation of a novel UPLC-ELSD method for the assessment of lipid composition of nanomedicine formulation. ResearchGate. Retrieved from [Link]
- European Pharmacopoeia. (n.d.).
-
Lopes, J. F., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Analytical and Bioanalytical Chemistry, 412(22), 5419–5434. Retrieved from [Link]
-
Gerits, E., et al. (2021). Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours. Foods, 10(2), 433. Retrieved from [Link]
-
Lopes, J. F., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Analytical and Bioanalytical Chemistry, 412(22), 5419–5434. Retrieved from [Link]
-
Agilent Technologies. (2011). Modern GC/MS Techniques for the Analysis of Chemical Contaminants in Food. Retrieved from [Link]
-
Biedermann, M., et al. (2008). Wax ester fraction of edible oils: Analysis by on-line LC-GC-MS and GC x GC-FID. ResearchGate. Retrieved from [Link]
-
Lopes, J. F., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. PubMed Central. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column. Retrieved from [Link]
-
Guler, G., & Ucakturk, E. (2021). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. ACG Publications. Retrieved from [Link]
-
Nelson, D. R., et al. (2009). Chemical and physical analyses of wax ester properties. Journal of Insect Science, 9, 41. Retrieved from [Link]
-
Wang, C., et al. (2018). Quantification of triacontanol and its PEGylated prodrug in rat plasma by GC-MS/MS: Application to a pre-clinical pharmacokinetic study. Journal of Chromatography B, 1089, 53-60. Retrieved from [Link]
-
Reiter, B., & Lorbeer, E. (2001). Analysis of the wax ester fraction of olive oil and sunflower oil by gas chromatography–mass spectroscopy. ResearchGate. Retrieved from [Link]
-
Wang, C., et al. (2015). Trace quantification of 1-triacontanol in beagle plasma by GC-MS/MS and its application to a pharmacokinetic study. Biomedical Chromatography, 29(5), 749-55. Retrieved from [Link]
Sources
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. uspbpep.com [uspbpep.com]
- 3. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of triacontanol and its PEGylated prodrug in rat plasma by GC-MS/MS: Application to a pre-clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. [PDF] Analysis of wax esters in seven commercial waxes using C30 reverse phase HPLC | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. assets.fishersci.com [assets.fishersci.com]
Safety Operating Guide
Navigating the Safe Handling of Butyl Triacontanoate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Butyl Triacontanoate, a long-chain ester with a waxy solid consistency, presents unique handling considerations. This guide provides an in-depth, procedural framework for the safe and effective use of this compound, moving beyond a simple checklist to explain the rationale behind each critical step. Our commitment is to empower you with the knowledge to not only ensure your safety but also to uphold the quality of your research.
Understanding the Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications indicate that the primary risks associated with this compound are related to direct contact with the skin and eyes, and the inhalation of its dust or aerosols. As a waxy solid, the generation of airborne particles during handling is a key concern.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Rationale |
| Weighing and Transferring (Solid) | Disposable Nitrile or Butyl Gloves, Safety Goggles with Side Shields, Lab Coat, N95 Respirator (if not in a ventilated enclosure) | To prevent skin contact with the powder and protect eyes from airborne particles. A respirator minimizes the risk of inhaling fine dust generated during transfer. |
| Heating and Melting | Heat-Resistant Gloves (over chemical-resistant gloves), Chemical Splash Goggles, Face Shield, Flame-Retardant Lab Coat | Protects against thermal burns from molten material and splashes. A face shield offers a broader area of protection for the face. |
| Preparing Solutions | Chemical-Resistant Gloves (Nitrile or Butyl), Chemical Splash Goggles, Lab Coat | Guards against skin and eye contact with the dissolved ester and the solvent. |
| General Handling and Storage | Disposable Nitrile Gloves, Safety Glasses with Side Shields, Lab Coat | Provides a baseline of protection for incidental contact. |
Selecting the Right Gloves
For handling esters like this compound, nitrile and butyl rubber gloves are recommended.[1][2] Nitrile gloves offer good protection against a range of chemicals and are a common choice for general laboratory work. Butyl gloves provide excellent resistance to esters and are a preferred option when prolonged contact is anticipated.[1][2][3] Always inspect gloves for any signs of degradation or punctures before use.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a systematic operational plan is crucial for minimizing exposure and ensuring experimental accuracy.
Preparation and Area Setup
-
Designated Work Area: Designate a specific area for handling this compound. Cover the work surface with absorbent, plastic-backed paper to contain any spills.
-
Ventilation: Whenever possible, handle solid this compound in a chemical fume hood or a ventilated balance enclosure to minimize the inhalation of airborne particles.[4][5]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spatulas, weighing dishes, and waste containers, are within easy reach to avoid unnecessary movement and potential contamination.
Weighing this compound
The primary hazard during weighing is the generation of dust.
-
Use Anti-Static Weigh Boats: To prevent the waxy powder from scattering due to static electricity, use anti-static weigh boats or an anti-static gun.
-
Gentle Transfer: Use a clean spatula to gently transfer the solid. Avoid scooping or dropping the material from a height to minimize dust formation.
-
Tare Method in a Fume Hood: For precise measurements and enhanced safety, place a lidded container on the balance and tare. Transfer the container to a fume hood to add the this compound, then close the lid and re-weigh.[6][7]
Heating and Melting
-
Controlled Heating: Use a controlled heating source such as a heating mantle, water bath, or hot plate with a stirrer to ensure even heating and prevent overheating.
-
Avoid Direct Flame: Do not use an open flame to melt this compound.
-
Ventilation: Perform heating procedures in a well-ventilated area or a fume hood to capture any potential fumes.
Preparing Solutions
-
Solvent Selection: Be aware of the hazards associated with the chosen solvent and ensure your PPE is appropriate for both the solvent and the this compound.
-
Slow Addition: When dissolving, add the solid this compound to the solvent slowly while stirring to prevent splashing.
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for this compound Handling.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound is not classified as a hazardous waste, but it should be disposed of with care.[8][9][10]
Solid this compound Waste
-
Collection: Collect excess solid this compound in a clearly labeled, sealed container designated for non-hazardous chemical waste.
-
Labeling: The label should include the chemical name ("this compound") and be marked as "non-hazardous waste."
-
Disposal: Dispose of the container through your institution's chemical waste program or in accordance with local regulations for non-hazardous solid waste.[8][10] Do not dispose of solid chemical waste in the regular trash unless specifically permitted by your institution's environmental health and safety (EHS) department.[8]
Contaminated Labware
-
Gloves, Weighing Paper, and Pipette Tips: Place all disposables that have come into contact with this compound into a designated, sealed waste bag for non-hazardous solid waste.
-
Glassware: Rinse contaminated glassware with a suitable solvent in a fume hood. The rinsate should be collected as chemical waste. After thorough cleaning, the glassware can be reused.
Liquid Waste (Solutions)
-
Collection: Collect any solutions containing this compound in a sealed, properly labeled waste container. The label should identify all chemical components and their approximate concentrations.
-
Disposal: Dispose of the liquid waste through your institution's hazardous waste program, as the solvent is likely to be regulated as hazardous waste. Never pour chemical solutions down the drain unless explicitly approved by your EHS department.[8][9]
This flowchart outlines the proper disposal pathways for waste generated during the handling of this compound.
Caption: Disposal Workflow for this compound Waste.
By integrating these safety protocols and operational procedures into your daily laboratory work, you can confidently handle this compound, ensuring your personal safety and the integrity of your scientific endeavors.
References
-
Vandeputte. (2023, July 11). How to choose chemical resistant gloves in 4 steps. Retrieved from [Link]
-
Emory University Environmental Health and Safety Office. (2024, November 12). EHS-461, WEIGHING HAZARDOUS POWDERS. Retrieved from [Link]
-
Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]
-
eSafety Supplies, Inc. (2025, August 6). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Retrieved from [Link]
-
Sunny Bryant. (n.d.). How to choose the right industrial chemical resistant gloves. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Oregon State University Environmental Health & Safety. (n.d.). Non-Hazardous Wastes - Recycling - Treatment. Retrieved from [Link]
-
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
University of California, Santa Barbara Environmental Health & Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Oteplace. (n.d.). Using the Appropriate Molten Metal PPE for Worker. Retrieved from [Link]
-
The Ohio State University College of Food, Agricultural, and Environmental Sciences. (n.d.). OSU EHS – Lab PPE. Retrieved from [Link]
-
University of Pittsburgh. (2011, April 4). Safety Manual EH&S Guideline Number: 04-022. Retrieved from [Link]
-
AirClean Systems. (n.d.). Powder Handling. Retrieved from [Link]
Sources
- 1. vdp.com [vdp.com]
- 2. safetyware.com [safetyware.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Powder Handling - AirClean Systems [aircleansystems.com]
- 6. ehso.emory.edu [ehso.emory.edu]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 10. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
